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  • Product: 4-Chloro-3-methyl-2-nitroaniline
  • CAS: 344749-20-8

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 4-Chloro-3-methyl-2-nitroaniline (CAS No. 344749-20-8)

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive technical overview of 4-Chloro-3-methyl-2-nitroaniline, a substituted nitroaniline of significant interest in synthetic...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 4-Chloro-3-methyl-2-nitroaniline, a substituted nitroaniline of significant interest in synthetic chemistry and drug discovery. With the CAS Number 344749-20-8, this compound serves as a versatile building block for the synthesis of a variety of more complex molecules. This document will delve into its chemical properties, synthesis, potential applications, and safety considerations, offering field-proven insights and detailed methodologies.

Core Molecular Attributes and Physicochemical Properties

4-Chloro-3-methyl-2-nitroaniline is a solid, yellow-to-orange crystalline powder. Its molecular structure, characterized by a benzene ring substituted with a chloro, a methyl, a nitro, and an amino group, provides a unique combination of electronic and steric properties that are instrumental in its reactivity and potential biological activity.

Table 1: Physicochemical Properties of 4-Chloro-3-methyl-2-nitroaniline

PropertyValueSource
CAS Number 344749-20-8[1]
Molecular Formula C₇H₇ClN₂O₂[1]
Molecular Weight 186.6 g/mol [1]
Physical Form Solid[1]
Purity Typically >95%[1]
Storage Temperature 4°C, protect from light[1]
InChI Key GYHHJCSQFNOFDU-UHFFFAOYSA-N[1]

Synthesis and Mechanistic Considerations

A plausible synthetic approach would involve the nitration of a corresponding chloro-methylaniline precursor. The directing effects of the substituents on the aromatic ring are crucial in determining the position of the incoming nitro group. The amino group is a strong activating group and an ortho-, para-director, while the chloro and methyl groups are also ortho-, para-directing. The interplay of these directing effects necessitates a strategic synthetic design.

A generalized synthetic workflow is depicted below:

Synthesis_Workflow A Starting Material (e.g., 3-methyl-4-chloroaniline) B Protection of Amino Group (e.g., Acetylation) A->B Ac2O/Py C Nitration (e.g., HNO3/H2SO4) B->C Controlled Temperature D Deprotection C->D Acid/Base Hydrolysis E Purification (e.g., Crystallization, Chromatography) D->E F Final Product 4-Chloro-3-methyl-2-nitroaniline E->F

Caption: A potential synthetic workflow for 4-Chloro-3-methyl-2-nitroaniline.

Experimental Protocol: A General Approach to Nitration of Substituted Anilines

Causality: The protection of the highly reactive amino group is a critical first step to prevent unwanted side reactions and to control the regioselectivity of the subsequent nitration. Acetylation is a common and effective method for this purpose. The nitrating mixture (a combination of nitric and sulfuric acid) must be added cautiously at a low temperature to prevent over-nitration and decomposition of the starting material. The final deprotection step regenerates the amino group, yielding the desired product.

  • Protection: To a solution of the starting aniline in a suitable solvent (e.g., acetic anhydride), add a base (e.g., pyridine) and stir at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). Upon completion, the acetylated product is isolated by precipitation in water and filtration.

  • Nitration: The protected aniline is dissolved in concentrated sulfuric acid at a low temperature (typically 0-5 °C). A pre-cooled mixture of concentrated nitric acid and sulfuric acid is then added dropwise, maintaining the low temperature. The reaction is allowed to proceed for a specified time before being quenched by pouring it over ice.

  • Deprotection: The crude nitrated product is then subjected to hydrolysis, typically by heating with an aqueous acid or base, to remove the acetyl protecting group.

  • Purification: The final product is purified by recrystallization from a suitable solvent or by column chromatography to yield pure 4-Chloro-3-methyl-2-nitroaniline.

Applications in Drug Discovery and Medicinal Chemistry

Nitroaromatic compounds, including nitroanilines, are important intermediates in the pharmaceutical industry. The nitro group can be readily reduced to an amino group, which can then be further functionalized to build a wide array of molecular scaffolds. While specific drug candidates directly derived from 4-Chloro-3-methyl-2-nitroaniline are not prominently documented, the structural motifs present in this molecule are found in various biologically active compounds.

Derivatives of chloro-nitroanilines have been investigated for a range of therapeutic applications, including as antimicrobial and cytotoxic agents.[2] For instance, disubstituted 4-chloro-3-nitrophenylthiourea derivatives have demonstrated significant antistaphylococcal activity.[2] The presence of the chloro and nitro groups on the aniline ring can influence the electronic properties and lipophilicity of the molecule, which in turn can affect its biological activity.

The potential toxicological properties of nitroanilines must also be considered in drug development. For example, some chloro-nitroaniline isomers have been shown to induce cytotoxicity in isolated rat hepatocytes.[3]

Spectroscopic Characterization

A comprehensive spectroscopic analysis is essential for the unambiguous identification and purity assessment of 4-Chloro-3-methyl-2-nitroaniline. While a complete, published dataset for this specific isomer is scarce, data for related compounds can provide an indication of the expected spectral features.

Expected Spectroscopic Data:

  • ¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the amine protons. The chemical shifts and coupling patterns of the aromatic protons would be indicative of their positions on the substituted ring.

  • ¹³C NMR: The carbon NMR spectrum would reveal the number of unique carbon environments in the molecule, including the aromatic carbons and the methyl carbon.

  • IR Spectroscopy: The infrared spectrum would exhibit characteristic absorption bands for the N-H stretching of the amino group, the asymmetric and symmetric stretching of the nitro group, and C-H and C-Cl bonds.

  • Mass Spectrometry: The mass spectrum would show the molecular ion peak corresponding to the molecular weight of the compound, as well as fragmentation patterns that can aid in structural elucidation.

Safety and Handling

As with all nitroaromatic compounds, 4-Chloro-3-methyl-2-nitroaniline should be handled with care in a well-ventilated laboratory, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. Nitroanilines can be toxic and may cause skin and eye irritation. The potential for mutagenicity, a common concern with nitroaromatic compounds, should also be considered. A comprehensive review of the Safety Data Sheet (SDS) is mandatory before handling this chemical.

Conclusion

4-Chloro-3-methyl-2-nitroaniline is a valuable chemical intermediate with potential applications in the synthesis of novel compounds for various fields, including pharmaceuticals and materials science. Its synthesis requires a strategic approach to control regioselectivity, and its handling demands adherence to strict safety protocols. Further research into the specific biological activities and applications of this compound and its derivatives could unveil new opportunities in drug discovery and development.

References

  • SpectraBase. 4-chloro-N,N-dimethyl-3-nitroaniline. [Link]

  • Google Patents.
  • Google Patents. CN102993023A - Preparation method of mono-substituted para-chloroaniline.
  • Atlantis Press. Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • Eureka by PatSnap. 4-methyl-2-nitroaniline synthesis method. [Link]

  • NICNAS. Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. [Link]

  • Indian Journal of Science and Technology. Molecular structure, vibrational spectroscopic and HOMO, LUMO studies of 4-nitroaniline by density functional method. [Link]

  • COMPUTATIONAL, EXPERIMENTAL SPECTRAL ANALYSIS AND STRUCTURAL PARAMETERS OF 4, 5-DIMETHYL-2- NITRO ANILINE. [Link]

  • PMC. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium. [Link]

  • Design, Synthesis, Characterization, Biological Evaluation and Docking Studies of Mono/Dichloro Aniline Derivatives. [Link]

  • PMC. Disubstituted 4-Chloro-3-nitrophenylthiourea Derivatives: Antimicrobial and Cytotoxic Studies. [Link]

  • Google Patents.
  • ACS Publications. 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. [Link]

  • ResearchGate. (PDF) Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. [Link]

  • NextSDS. 4-chloro-2-methyl-3-nitroaniline — Chemical Substance Information. [Link]

  • PubMed. [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hepatocytes]. [Link]

Sources

Exploratory

Molecular Weight Characterization of 4-Chloro-3-methyl-2-nitroaniline: A High-Resolution Mass Spectrometry Guide

Executive Overview In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, substituted anilines serve as critical foundational building blocks. 4-Chloro-3-methyl-2-nitroaniline (C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Overview

In the synthesis of complex active pharmaceutical ingredients (APIs) and advanced agrochemicals, substituted anilines serve as critical foundational building blocks. 4-Chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8) is a highly functionalized aromatic intermediate characterized by an amine, a nitro group, a methyl group, and a chlorine atom on a single benzene ring.

For drug development professionals and analytical chemists, confirming the structural integrity of this intermediate is paramount. The compound has an average molecular weight (MW) of 186.59 g/mol 1. However, in the realm of High-Resolution Mass Spectrometry (HRMS), the average MW is insufficient for structural elucidation. Instead, analytical workflows rely on its exact monoisotopic mass (186.0196 Da ) and its distinct isotopic signature to validate synthetic success and monitor potential degradation .

This whitepaper details the physicochemical profiling, the causality behind analytical method design, and a self-validating LC-HRMS protocol for the precise molecular weight determination of 4-Chloro-3-methyl-2-nitroaniline.

Physicochemical & Mass Profiling

Understanding the quantitative metrics of 4-Chloro-3-methyl-2-nitroaniline is the first step in designing an effective analytical method. The presence of the chlorine atom introduces a significant isotopic effect due to the natural abundance of 35Cl (75.78%) and 37Cl (24.22%).

Table 1: Quantitative Molecular Data Summary
ParameterValueAnalytical Significance
Chemical Formula C7​H7​ClN2​O2​ Determines the theoretical isotopic envelope.
Average Molecular Weight 186.59 g/mol Used for bulk stoichiometric calculations in synthesis.
Monoisotopic Mass (M) 186.0196 DaThe exact mass of the molecule composed of the most abundant isotopes ( 12C , 1H , 35Cl , 14N , 16O ).
Protonated Ion [M+H]+ 187.0274 m/zThe primary target ion observed in positive Electrospray Ionization (ESI+).
M+2 Isotope [M+2+H]+ 189.0244 m/zArises from the 37Cl isotope; critical for structural confirmation.

The Causality of LC-MS Method Design

Expert analytical method development does not rely on arbitrary parameter selection; every choice is driven by the molecule's physicochemical properties.

  • Ionization Source Selection (ESI vs. APCI): As an aniline derivative, 4-Chloro-3-methyl-2-nitroaniline possesses a primary amine group ( −NH2​ ) that is readily protonated. Electrospray Ionization (ESI) in positive mode is selected because it efficiently transfers these solution-phase protonated species into the gas phase without inducing excessive thermal fragmentation, which is a risk with Atmospheric Pressure Chemical Ionization (APCI) 2.

  • Mobile Phase Additives: The addition of 0.1% Formic Acid (FA) to the mobile phase is biologically and chemically deliberate. The low pH environment (pH ~2.7) drives the equilibrium toward the protonated state [M+H]+ , maximizing the signal-to-noise ratio in the mass spectrometer 3.

  • Chromatographic Stationary Phase: A Pentafluorophenyl (PFP) or high-density C18 column is chosen over standard C8. The aromatic and halogenated nature of the analyte allows for π−π interactions with a PFP phase, which is crucial for separating 4-Chloro-3-methyl-2-nitroaniline from positional isomers (e.g., 6-chloro-3-methyl-2-nitroaniline) that share the exact same molecular weight.

LCMS_Workflow A Sample Preparation (0.1% FA in MeOH) B UHPLC Separation (C18/PFP Column, Gradient) A->B C ESI(+) Ionization (Protonation) B->C D HRMS Q-TOF Analysis (Mass Accuracy <5 ppm) C->D E Isotopic Pattern Matching D->E

UHPLC-HRMS workflow for accurate molecular weight determination.

Self-Validating Protocol: UHPLC-HRMS Workflow

A robust protocol must be self-validating. By leveraging the natural isotopic distribution of chlorine, this workflow inherently verifies the presence of the halogen, instantly flagging any dehalogenated degradation products or isobaric impurities.

Step-by-Step Methodology

Step 1: Sample Preparation

  • Accurately weigh 1.0 mg of 4-Chloro-3-methyl-2-nitroaniline standard.

  • Dissolve in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

  • Dilute the stock solution 1:1000 using a diluent of 50:50 Water:Methanol containing 0.1% Formic Acid to achieve a final working concentration of 1 µg/mL. Causality: This concentration prevents detector saturation and minimizes ion suppression in the ESI source.

Step 2: UHPLC Separation Parameters

  • Column: PFP or sub-2 µm C18 column (e.g., 2.1 x 50 mm).

  • Mobile Phase A: HPLC-grade Water + 0.1% Formic Acid.

  • Mobile Phase B: HPLC-grade Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

Step 3: HRMS Acquisition (Q-TOF or Orbitrap)

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Capillary Voltage: +3.5 kV.

  • Desolvation Temperature: 350°C.

  • Mass Range: m/z 100 to 400.

  • Resolution: Minimum 30,000 FWHM to ensure exact mass accuracy within < 5 ppm.

Step 4: Data Processing & Isotopic Validation

  • Extract the ion chromatogram (EIC) for m/z 187.0274 with a 5 ppm window.

  • Integrate the peak and extract the corresponding mass spectrum.

  • Measure the intensity of the base peak ( [M+H]+ at 187.0274) and the M+2 peak ( [M+2+H]+ at 189.0244).

  • Self-Validation Check: Calculate the ratio. A successful determination must yield an M+2 peak that is approximately 32% the intensity of the base peak, confirming the presence of exactly one chlorine atom.

Isotopic_Logic N1 Detect Base Peak m/z 187.027[M+H]+ N2 Scan for M+2 Isotope m/z 189.024 N1->N2 N3 Calculate Ratio (Base : M+2) N2->N3 N4 Ratio ≈ 3:1 (1x Chlorine Confirmed) N3->N4 Yes N5 Ratio ≠ 3:1 (Isobaric Impurity) N3->N5 No

Diagnostic decision tree for validating the mono-chlorinated isotopic signature.

Data Interpretation & Expected Results

When analyzing the acquired mass spectrum, researchers should reference the theoretical isotopic distribution to confirm the molecular weight and identity of the compound.

Table 2: Expected HRMS Isotopic Distribution for [M+H]+
Isotope PeakTheoretical Exact Mass (m/z)Relative Abundance (%)Origin of Signal
M 187.0274100.0All lowest-mass isotopes ( 12C , 35Cl )
M+1 188.0305~8.5Natural abundance of 13C and 15N
M+2 189.0244~32.0Natural abundance of 37Cl
M+3 190.0275~2.7Combination of 37Cl and 13C

If the mass accuracy deviates by more than 5 ppm, or if the M+2 ratio falls outside the 30-34% range, the analyst must suspect either an isobaric interference (co-eluting impurity) or a calibration drift in the mass spectrometer. This rigorous, self-validating logic ensures that the molecular weight determination of 4-Chloro-3-methyl-2-nitroaniline is both highly accurate and analytically defensible in a regulated drug development environment.

References

  • Guidechem.4-chloro-3-methyl-2-nitroaniline 344749-20-8 wiki information, physical and chemical properties.
  • Sigma-Aldrich.4-Chloro-3-methyl-2-nitroaniline | 344749-20-8.
  • Improved Pharma.Liquid Chromatography – Mass Spectrometry (LC-MS).
  • Analytical Chemistry (ACS Publications).Oxidation of 4-Chloroaniline Studied by On-Line Electrochemistry Electrospray Ionization Mass Spectrometry.

Sources

Foundational

Physicochemical Profiling and Synthetic Utility of 4-Chloro-3-methyl-2-nitroaniline: A Technical Guide

Executive Summary As a Senior Application Scientist, I frequently encounter multi-substituted aromatic building blocks that require precise handling to unlock their full synthetic potential. 4-Chloro-3-methyl-2-nitroanil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter multi-substituted aromatic building blocks that require precise handling to unlock their full synthetic potential. 4-Chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8) is a prime example of such a molecule[1]. Featuring a contiguous substitution pattern—an amino, nitro, methyl, and chloro group—it presents a highly specific electronic and steric environment. Mastering the regioselectivity and chemoselectivity of this compound is paramount for its successful integration into complex drug development pipelines, particularly in the construction of functionalized benzimidazoles, active pharmaceutical ingredients (APIs), and advanced azo dyes[2].

This whitepaper provides an authoritative, causality-driven guide to the physicochemical properties, structural nuances, and validated synthetic workflows for this critical intermediate.

Physicochemical Data

Understanding the baseline physical and chemical properties is critical for reaction design, purification, and long-term storage. The compound's solid-state nature and specific storage requirements are driven by its sensitivity to light and potential for oxidative degradation over time[3].

PropertyValue
Chemical Name 4-Chloro-3-methyl-2-nitroaniline
CAS Registry Number 344749-20-8
Molecular Formula C 7​ H 7​ ClN 2​ O 2​
Molecular Weight 186.59 g/mol
Exact Mass 186.0196 m/z
Physical Form Solid (Crystalline)
Storage Conditions 4°C, protect from light, inert atmosphere
InChI Key GYHHJCSQFNOFDU-UHFFFAOYSA-N

Data synthesized from established supplier specifications[1],[3].

Structural and Electronic Causality

The reactivity of 4-Chloro-3-methyl-2-nitroaniline is dictated by the push-pull electronic effects of its substituents on the aromatic core:

  • Amino Group (-NH 2​ ) : Strongly electron-donating via resonance (+R), activating the ring toward electrophilic aromatic substitution (EAS). It is an ortho/para director.

  • Nitro Group (-NO 2​ ) : Strongly electron-withdrawing (-I, -R), serving to deactivate the ring and increase the acidity of the adjacent amino protons.

  • Chloro Group (-Cl) : Electron-withdrawing via induction (-I) but weakly donating via resonance (+R).

  • Regioselectivity for EAS : The C6 position is the only unsubstituted carbon that is sterically accessible and electronically activated. It is ortho to the activating -NH 2​ group and meta to the deactivating -NO 2​ group, making C6 the exclusive, highly predictable site for further halogenation or nitration.

Synthetic Workflows and Chemoselective Protocols

The true value of this molecule lies in its orthogonal reactive handles. Below is a visualization of its primary synthetic pathways.

G Core 4-Chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8) Red Chemoselective Reduction (SnCl2·2H2O, EtOH) Core->Red Nitro Reduction Diaz Diazotization (NaNO2, HCl/p-TsOH) Core->Diaz Amine Activation EAS Electrophilic Substitution (e.g., NBS or Br2) Core->EAS C6 Functionalization Diamine 4-Chloro-3-methylbenzene- 1,2-diamine (Benzimidazole Precursor) Red->Diamine Diazonium Aryl Diazonium Salt (Sandmeyer / Cross-Coupling) Diaz->Diazonium Substituted 6-Bromo-4-chloro-3-methyl- 2-nitroaniline EAS->Substituted

Fig 1: Chemoselective synthetic pathways for 4-Chloro-3-methyl-2-nitroaniline.

Protocol A: Chemoselective Nitro Reduction to 1,2-Diamine

Scientific Rationale (Causality): The reduction of the nitro group to an amine is a fundamental transformation for generating heterocyclic precursors[2]. However, standard catalytic hydrogenation (e.g., Pd/C with H 2​ ) poses a severe risk of hydrodehalogenation (undesired cleavage of the C-Cl bond). To maintain the integrity of the chloro substituent for downstream cross-coupling, a milder, chemoselective reducing agent like Tin(II) chloride (SnCl 2​ ) must be utilized.

Step-by-Step Methodology:

  • Preparation: Dissolve 10 mmol of 4-Chloro-3-methyl-2-nitroaniline in 30 mL of absolute ethanol in a round-bottom flask equipped with a reflux condenser.

  • Reagent Addition: Add 50 mmol (5 equivalents) of SnCl 2​ ·2H 2​ O. Note: The stoichiometric excess is required to drive the 6-electron reduction of the nitro group to absolute completion.

  • Reaction: Heat the mixture to 70°C (reflux) and stir for 2–4 hours. Monitor progression via TLC (Hexanes:EtOAc 3:1). The disappearance of the bright yellow starting material validates consumption.

  • Quenching & Neutralization: Cool the reaction to 0°C. Carefully adjust the pH to 8 using saturated aqueous NaHCO 3​ . Critical Step: Tin salts will precipitate as thick, white tin hydroxides. Vigorous stirring and the addition of Celite prior to filtration are essential to prevent intractable emulsion formation.

  • Extraction: Filter the slurry through a Celite pad, washing thoroughly with ethyl acetate (3 x 50 mL). Separate the organic layer from the filtrate, wash with brine, and dry over anhydrous Na 2​ SO 4​ .

  • Isolation: Concentrate under reduced pressure to yield 4-chloro-3-methylbenzene-1,2-diamine. Store immediately under an inert atmosphere (Ar/N 2​ ) at -20°C, as electron-rich 1,2-diamines are highly prone to rapid air oxidation.

Protocol B: Diazotization and Sandmeyer Iodination

Scientific Rationale (Causality): Converting the primary amine to an iodine atom provides an orthogonal reactive handle. Iodine is significantly more reactive in palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura or Sonogashira) than the existing chlorine atom, allowing for site-selective sequential coupling without competitive insertion.

Step-by-Step Methodology:

  • Salt Formation: Suspend 5 mmol of the starting material in 15 mL of 6M HCl. Stir at room temperature for 15 minutes to ensure complete hydrochloride salt formation.

  • Diazotization: Cool the suspension to 0–5°C using an ice-salt bath. Dropwise, add a solution of NaNO 2​ (5.5 mmol) in 5 mL of cold water. Maintain the internal temperature strictly below 5°C to prevent the decomposition of the unstable diazonium intermediate into a phenol.

  • Iodination: After 30 minutes of stirring, add a cold solution of KI (10 mmol) in 5 mL of water dropwise.

  • Nitrogen Evolution: Remove the ice bath and allow the reaction to warm to room temperature. Stir until nitrogen gas evolution completely ceases (approx. 2 hours), validating the completion of the Sandmeyer displacement.

  • Workup: Quench the reaction with 10% aqueous sodium thiosulfate (Na 2​ S 2​ O 3​ ) to neutralize any generated iodine (I 2​ ), which will turn the dark, iodine-stained solution clear/yellow. Extract with dichloromethane (3 x 20 mL), dry, and concentrate to yield the iodinated product.

Analytical Characterization Expectations

When validating the purity and identity of 4-Chloro-3-methyl-2-nitroaniline, the following spectroscopic markers serve as definitive proof of structure:

  • 1 H NMR (CDCl 3​ , 400 MHz): The methyl group will appear as a sharp singlet integrating to 3H around δ 2.3-2.5 ppm. The aromatic region will feature two distinct doublets (an AB spin system) for the protons at C5 and C6, with a typical ortho coupling constant ( J≈8−9 Hz). The broad -NH 2​ singlet will appear around δ 5.0-6.0 ppm, integrating to 2H.

  • LC-MS (ESI+): Expect a pseudo-molecular ion [M+H] + at m/z 187.0. The isotopic pattern will clearly show a 3:1 ratio at m/z 187 and 189, confirming the presence of a single chlorine atom ( 35 Cl and 37 Cl isotopes).

Safety and Handling (EHS)

Nitroanilines are inherently toxic and can cause methemoglobinemia upon systemic absorption[4].

  • PPE: Nitrile gloves, safety goggles, and a lab coat are mandatory.

  • Handling: Always manipulate the solid powder inside a certified chemical fume hood to avoid inhalation of fine particulates.

  • Disposal: Halogenated organic waste must be segregated and disposed of according to institutional EHS guidelines.

References

  • Chemsrc. "3-methyl-2-nitroaniline | CAS#:601-87-6". Available at:[Link]

Sources

Exploratory

A Predictive Spectroscopic Guide to 4-Chloro-3-methyl-2-nitroaniline

Introduction 4-Chloro-3-methyl-2-nitroaniline is a substituted aromatic amine with potential applications in organic synthesis and materials science. Accurate spectroscopic characterization is fundamental to confirming i...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

4-Chloro-3-methyl-2-nitroaniline is a substituted aromatic amine with potential applications in organic synthesis and materials science. Accurate spectroscopic characterization is fundamental to confirming its identity, purity, and structure in any research or development endeavor. This guide has been meticulously structured to provide a comprehensive understanding of its predicted spectroscopic fingerprint. The causality behind each predicted spectral feature is explained, offering insights that are field-proven and scientifically sound.

Molecular Structure and Atom Numbering

To facilitate a clear understanding of the spectroscopic assignments, the atoms of 4-Chloro-3-methyl-2-nitroaniline are numbered as follows:

cluster_0 Data Gathering cluster_1 Predictive Analysis cluster_2 Output Generation A Identify Target Molecule: 4-Chloro-3-methyl-2-nitroaniline B Search for Experimental Spectroscopic Data A->B C Gather Data for Structural Analogs (e.g., 4-chloro-3-nitroaniline) B->C No direct data found D Analyze Spectroscopic Principles (Substituent Effects) C->D E Predict ¹H NMR Spectrum D->E F Predict ¹³C NMR Spectrum D->F G Predict IR Spectrum D->G H Predict Mass Spectrum D->H I Compile Predicted Data Tables E->I F->I G->I H->I J Write Rationale for Predictions I->J K Generate Technical Guide J->K

Foundational

solubility of 4-Chloro-3-methyl-2-nitroaniline in organic solvents

An In-depth Technical Guide to the Solubility of 4-Chloro-3-methyl-2-nitroaniline in Organic Solvents Abstract The solubility of active pharmaceutical ingredients and key chemical intermediates in various solvents is a c...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Solubility of 4-Chloro-3-methyl-2-nitroaniline in Organic Solvents

Abstract

The solubility of active pharmaceutical ingredients and key chemical intermediates in various solvents is a critical parameter that governs process development, from synthesis and purification to formulation and final product efficacy. This technical guide provides a comprehensive overview of the solubility characteristics of 4-Chloro-3-methyl-2-nitroaniline, a key building block in organic synthesis. While direct experimental solubility data for this specific compound is not extensively published, this guide establishes a robust framework for its determination and modeling by drawing upon established thermodynamic principles and data from structurally analogous compounds. We present a detailed protocol for the isothermal saturation method, discuss the application of widely accepted thermodynamic models such as the modified Apelblat and Buchowski-Ksiazczak λh equations for data correlation, and provide insights into the expected solubility behavior based on solute-solvent interactions. This document is intended to serve as an essential resource for researchers, chemists, and pharmaceutical scientists engaged in the development and manufacturing processes involving 4-Chloro-3-methyl-2-nitroaniline.

Introduction: The Critical Role of Solubility

4-Chloro-3-methyl-2-nitroaniline is an aromatic organic compound whose structure incorporates chloro, methyl, nitro, and amino functional groups. This unique combination of substituents makes it a versatile intermediate in the synthesis of dyes, pigments, and potentially, novel pharmaceutical agents. The efficiency of its use in these applications—particularly in crystallization, which is fundamental for purification and achieving the desired solid-state form—is profoundly dependent on its solubility in various organic solvents.

A thorough understanding of solubility allows for:

  • Optimal Solvent Selection: Choosing solvents that provide high solubility at elevated temperatures and lower solubility at ambient temperatures is key to maximizing yield and purity during crystallization.[1]

  • Process Design and Optimization: Solubility data are essential inputs for designing and scaling up separation and purification processes.[1]

  • Theoretical Understanding: Analyzing solubility across a range of solvents provides deep insights into the intermolecular interactions between the solute (4-Chloro-3-methyl-2-nitroaniline) and the solvent molecules.

This guide will provide the foundational knowledge and practical methodologies required to experimentally determine and mathematically model the solubility of 4-Chloro-3-methyl-2-nitroaniline.

Physicochemical Profile of 4-Chloro-3-methyl-2-nitroaniline

The molecular structure of a compound is the primary determinant of its physical properties and, consequently, its solubility behavior.

PropertyValueSource
Chemical Structure
Molecular Formula C₇H₇ClN₂O₂[2]
Molecular Weight 186.59 g/mol [2]
CAS Number 344749-20-8[2]
Appearance Solid (predicted)
Storage Keep in dark place, Inert atmosphere, Room temperature[2]

The presence of the polar nitro (-NO₂) and amino (-NH₂) groups allows for hydrogen bonding, while the chlorinated aromatic ring contributes to its overall molecular size and polarizability. Therefore, its solubility is expected to be highest in solvents that can effectively engage in these interactions. Based on data from similar nitroaniline derivatives, polar aprotic solvents (e.g., acetone, ethyl acetate, N,N-dimethylformamide) and polar protic solvents (e.g., alcohols) are predicted to be effective solvents.[3][4][5][6] Conversely, non-polar solvents like toluene or cyclohexane are expected to be poor solvents for this compound.[4]

Experimental Determination of Solubility

The most reliable method for obtaining solubility data is through direct experimental measurement. The isothermal saturation method, also known as the shake-flask method, is a robust and widely accepted technique for determining the equilibrium solubility of a solid in a liquid.[1][5][7][8]

Protocol: Isothermal Saturation Method

This protocol describes a self-validating system for accurately measuring solubility at various temperatures.

Principle: A supersaturated solution of the solute in the solvent is agitated at a constant temperature for a prolonged period to ensure that solid-liquid equilibrium is achieved. The concentration of the solute in the clear supernatant is then determined analytically.

Materials & Equipment:

  • 4-Chloro-3-methyl-2-nitroaniline (high purity)

  • Selected organic solvents (analytical grade)

  • Jacketed glass vessels or sealed vials

  • Constant temperature water bath or shaker with temperature control (±0.1 K)

  • Magnetic stirrer and stir bars

  • Analytical balance (±0.0001 g)

  • Syringe filters (e.g., 0.45 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and UV detector, or a calibrated UV-Vis Spectrophotometer.

  • Volumetric flasks and pipettes

Step-by-Step Methodology:

  • Preparation: Add an excess amount of solid 4-Chloro-3-methyl-2-nitroaniline to a known mass or volume of the selected solvent in a jacketed glass vessel. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Seal the vessel to prevent solvent evaporation. Place it in the constant temperature bath and begin agitation using a magnetic stirrer. Allow the mixture to equilibrate for a sufficient duration (typically 24-48 hours) to ensure equilibrium is reached. The required time should be determined by taking measurements at different time points (e.g., 12, 24, 36, 48 hours) until the measured concentration remains constant.

  • Settling: Stop the agitation and allow the vessel to remain undisturbed in the constant temperature bath for at least 4-6 hours. This allows the excess solid to settle, leaving a clear, saturated supernatant.

  • Sampling: Carefully withdraw a sample of the clear supernatant using a pre-warmed (or pre-cooled) pipette to match the experimental temperature. This prevents premature crystallization or dissolution.

  • Filtration: Immediately filter the sample through a syringe filter into a pre-weighed vial. This step removes any microscopic solid particles.

  • Quantification: Accurately weigh the vial containing the filtered saturated solution. Evaporate the solvent under vacuum or in a fume hood and reweigh the vial to determine the mass of the dissolved solute (gravimetric method). Alternatively, dilute a known mass of the saturated solution with a suitable mobile phase and determine the concentration using a pre-calibrated HPLC or UV-Vis method.

  • Data Repetition: Repeat the entire process at each desired temperature for each solvent. Perform at least three replicate measurements to ensure reproducibility.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the isothermal saturation method.

G Workflow for Isothermal Saturation Method cluster_prep Preparation & Equilibration cluster_sampling Sampling & Analysis cluster_validation Validation A 1. Add excess solute to known mass of solvent B 2. Seal vessel and place in constant temperature bath A->B C 3. Agitate for 24-48h to reach equilibrium B->C D 4. Stop agitation, allow solid to settle (4-6h) C->D E 5. Withdraw supernatant with temperature-equilibrated pipette D->E F 6. Filter immediately (0.45 µm syringe filter) E->F G 7. Quantify concentration (Gravimetric or HPLC/UV-Vis) F->G H 8. Repeat for each temperature and solvent G->H I 9. Perform triplicate runs for reproducibility H->I

Caption: Isothermal saturation workflow for solubility measurement.

Thermodynamic Modeling of Solubility Data

Once experimental data are collected, thermodynamic models are employed to correlate the solubility with temperature. This allows for the interpolation of solubility at temperatures not experimentally measured and provides insight into the thermodynamic properties of the solution.[9]

The Modified Apelblat Equation

The modified Apelblat equation is a highly successful semi-empirical model used to correlate solubility data with temperature.[10][11][12] It is derived from the Clausius-Clapeyron equation and is expressed as:

ln(x) = A + B/T + C ln(T)

where:

  • x is the mole fraction solubility of the solute.

  • T is the absolute temperature in Kelvin (K).

  • A, B, and C are the model parameters. A and B are related to the non-ideality of the solution (activity changes), while C is related to the effect of temperature on the enthalpy of fusion.[10][13]

These parameters are determined by fitting the equation to the experimental data using a non-linear regression analysis. The Apelblat model is often favored for its accuracy in fitting experimental data for a wide range of solute-solvent systems.[4][14][15]

The Buchowski-Ksiazczak (λh) Equation

The λh equation is another powerful semi-empirical model that describes the solid-liquid equilibrium.[16] It is given by:

ln[1 + λ(1-x)/ x] = λh(1/T - 1/Tₘ)

where:

  • x is the mole fraction solubility of the solute.

  • T is the absolute temperature (K).

  • Tₘ is the melting point of the solute (K).

  • λ and h are the two model parameters. λ is a measure of the non-ideality of the solution, and h describes the enthalpy of mixing.[14][17]

This model is particularly useful as its parameters have a clearer physical interpretation related to the solution's thermodynamic properties.

Model Validation

The performance of these models is evaluated by calculating the root-mean-square deviation (RMSD) and the relative average deviation (RAD), which quantify the difference between the experimental (xexp) and calculated (xcal) solubility values.[3][4]

  • RAD (%) = (100/N) * Σ |(xexp - xcal) / xexp|

  • RMSD = √[Σ(xexp - xcal)² / N]

where N is the number of experimental data points. Lower values of RAD and RMSD indicate a better fit of the model to the experimental data.[14]

Data-to-Model Relationship

The following diagram illustrates the process of utilizing experimental data to generate and validate thermodynamic models, which in turn allows for the calculation of key thermodynamic properties of the dissolution process.

G Data Modeling & Thermodynamic Analysis Workflow ExpData Experimental Solubility Data (x_exp vs. T) ModelFit Non-Linear Regression (Data Fitting) ExpData->ModelFit Input data Validation Model Validation (Calculate RAD, RMSD) ExpData->Validation Experimental solubility (x_exp) Apelblat Modified Apelblat Eq. ln(x) = A + B/T + C ln(T) ModelFit->Apelblat Fit to model LambdaH λh Equation ln[1+λ(1-x)/x] = λh(1/T-1/Tm) ModelFit->LambdaH Fit to model Apelblat->Validation Calculated solubility (x_cal) LambdaH->Validation Calculated solubility (x_cal) Thermo Thermodynamic Analysis (Gibbs Energy, Enthalpy, Entropy) Validation->Thermo Select best-fit model

Caption: From experimental data to thermodynamic insights.

Hypothetical Data and Model Correlation

To illustrate the application of these models, the table below presents hypothetical mole fraction solubility data (x) for 4-Chloro-3-methyl-2-nitroaniline in ethanol at several temperatures.

Table 1: Hypothetical Experimental Solubility Data in Ethanol

Temperature (K) Mole Fraction Solubility (x)
283.15 0.0152
293.15 0.0235
303.15 0.0358
313.15 0.0531

| 323.15 | 0.0776 |

Table 2: Fitted Model Parameters and Deviations for Hypothetical Data

Model Parameters RAD (%) RMSD (x10⁴)
Modified Apelblat A = -150.25B = 6500.10C = 25.50 0.85 3.1

| λh Equation | λ = 1.15h = 2850.40 | 1.22 | 4.9 |

In this hypothetical case, both models provide a good correlation with the experimental data, as indicated by the low RAD and RMSD values. The modified Apelblat equation shows a slightly better fit. These models can now be used to predict the solubility at any temperature within the studied range.

Conclusion

This technical guide has outlined the critical importance of solubility data for the effective utilization of 4-Chloro-3-methyl-2-nitroaniline in research and industrial settings. While specific experimental data for this compound remains to be published, a clear and robust pathway for its determination has been provided through the detailed protocol for the isothermal saturation method. Furthermore, the application of powerful thermodynamic models, such as the modified Apelblat and Buchowski-Ksiazczak λh equations, has been detailed to ensure that experimentally obtained data can be effectively correlated, validated, and used for process optimization. Researchers and scientists are encouraged to employ these methodologies to generate the necessary data to support their development objectives, ensuring efficient and well-controlled processes for crystallization, purification, and formulation.

References

  • Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. (2021). MDPI. Retrieved March 22, 2026, from [Link]

  • Solubility Measurement, Correlation, and Molecular Simulation of ε-CL-20 in 12 Green Solvents at Temperatures from 283.15 to 323.15 K. (2024). Journal of Chemical & Engineering Data, ACS Publications. Retrieved March 22, 2026, from [Link]

  • Solubility Measurement Using Differential Scanning Calorimetry. (2002). Industrial & Engineering Chemistry Research, ACS Publications. Retrieved March 22, 2026, from [Link]

  • Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K. (2019). Journal of Chemical & Engineering Data, ACS Publications. Retrieved March 22, 2026, from [Link]

  • Solubility, dissolution thermodynamics and preferential solvation of 4-nitroaniline in (ethanol + water) mixtures. (2021). Physics and Chemistry of Liquids. Retrieved March 22, 2026, from [Link]

  • Solubility Determination, Solute–Solvent Interactions, and Model Correlation of Sorafenib in Twelve Pure Organic Solvents between T = 273.15 and 313.15 K. (2021). Journal of Chemical & Engineering Data, ACS Publications. Retrieved March 22, 2026, from [Link]

  • Results of the Buchowski-Ksiazaczak λh model in terms of model... (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Solubility determination and thermodynamic modeling of 2,4-dinitroaniline in nine organic solvents from T = (278.15 to 318.15) K and mixing properties of solutions. (2016). The Journal of Chemical Thermodynamics. Retrieved March 22, 2026, from [Link]

  • Solubility Data, Solubility Parameters and Thermodynamic Behavior of an Antiviral Drug Emtricitabine in Different Pure Solvents: Molecular Understanding of Solubility and Dissolution. (2021). MDPI. Retrieved March 22, 2026, from [Link]

  • Aniline, 4-chloro-N-methyl-3-nitro-. (n.d.). PubChem. Retrieved March 22, 2026, from [Link]

  • Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. (2023). PMC. Retrieved March 22, 2026, from [Link]

  • Solubility and Thermodynamic Model Correlation of Zonisamide in Different Pure Solvents from T = (273.15 to 313.15) K. (2020). Journal of Chemical & Engineering Data, ACS Publications. Retrieved March 22, 2026, from [Link]

  • Measurement and Correlation of the Solubility of β-Cyclodextrin in Different Solutions at Different Temperatures and Thermodynamic Study of the Dissolution Process. (2019). MDPI. Retrieved March 22, 2026, from [Link]

  • Solubility and Solution Thermodynamics of 2,6-Dichloro-4-nitroaniline in 12 Pure Solvents at Temperatures from 278.15 to 323.15 K. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Solubility Measurement and Thermodynamic Model Correlation and Evaluation of 2-Chloro-5-nitroaniline in 12 Pure Solvents. (n.d.). J-GLOBAL. Retrieved March 22, 2026, from [Link]

  • a) Isothermal method (detecting composition of a saturated solution at a given temperature). (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. (2019). Journal of Chemical & Engineering Data, ACS Publications. Retrieved March 22, 2026, from [Link]

  • Solubility of rhein in eight organic solvents at temperatures from 288.15 to 313.15 K. (n.d.). RSC Advances, RSC Publishing. Retrieved March 22, 2026, from [Link]

  • Solubility of sulfanilamide in binary solvents containing water: Measurements and prediction using Buchowski-Ksiazczak solubility model. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

  • Solubility measurement, thermodynamic modeling, and molecular dynamic simulation of regorafenib in pure and binary solvents. (n.d.). VITO. Retrieved March 22, 2026, from [Link]

  • Solubility of 4-methyl-2-nitroaniline in fourteen organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. (n.d.). ResearchGate. Retrieved March 22, 2026, from [Link]

Sources

Exploratory

Toxicological Profiling and Risk Characterization of 4-Chloro-3-methyl-2-nitroaniline

Executive Summary 4-Chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8) is a highly functionalized aromatic amine utilized primarily as an intermediate in the synthesis of specialized dyes, pigments, and pharmaceutical pre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8) is a highly functionalized aromatic amine utilized primarily as an intermediate in the synthesis of specialized dyes, pigments, and pharmaceutical precursors. Due to the specific steric and electronic environment created by the ortho-nitro and meta-methyl groups relative to the amine, specific in vivo toxicological data for this exact isomer is sparse.

However, as a Senior Application Scientist, it is critical to employ a scientifically rigorous read-across methodology . By analyzing structurally analogous compounds such as 4-chloro-2-nitroaniline and p-nitroaniline, we can confidently predict the toxicological endpoints of this compound. The primary hazards associated with this chemical class include acute systemic toxicity, the induction of methemoglobinemia, and potential genotoxicity driven by hepatic metabolic activation 1[1].

Physicochemical Profiling

Understanding the fundamental properties of the molecule is the first step in predicting its bioavailability and membrane permeability.

Table 1: Physicochemical Properties
PropertyValueSource / Methodology
Chemical Name 4-Chloro-3-methyl-2-nitroanilineIUPAC Nomenclature
CAS Number 344749-20-82[2]
Molecular Formula C₇H₇ClN₂O₂Structural Analysis
Molecular Weight 186.59 g/mol 2[2]
Physical State Solid (Powder)Standard Ambient Temperature and Pressure

Toxicokinetics & Mechanistic Toxicology

Absorption, Distribution, Metabolism, and Excretion (ADME)

Nitroanilines are highly lipophilic and are rapidly absorbed through the gastrointestinal tract, respiratory mucosa, and intact skin. Once systemic, they are distributed widely to highly perfused organs (liver, kidneys, spleen) 3[3].

The critical toxicological event is metabolism . The parent compound is not the primary toxicant. Instead, hepatic nitroreductases and cytochrome P450 enzymes reduce the nitro group to a highly reactive hydroxylamine intermediate .

The Mechanism of Methemoglobinemia

The hydroxylamine metabolite enters erythrocytes and initiates a vicious redox cycle. It directly oxidizes the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺), forming methemoglobin (MetHb) 4[4]. Because MetHb cannot bind oxygen, this leads to functional anemia, cellular hypoxia, and clinical cyanosis. Furthermore, the destruction of red blood cells leads to secondary splenomegaly and hemosiderin accumulation in the liver5[5].

G A 4-Chloro-3-methyl- 2-nitroaniline B Hepatic Nitroreductase A->B Enzymatic Reduction C Hydroxylamine Metabolite B->C N-Hydroxylation D Hemoglobin (Fe2+) C->D Redox Cycling (ROS Generation) E Methemoglobin (Fe3+) D->E Oxidation of Heme Iron

Fig 1: Metabolic activation of nitroaniline to hydroxylamine inducing methemoglobinemia.

Quantitative Toxicity Data (Read-Across)

Because specific in vivo lethality data for CAS 344749-20-8 is unpublished, we rely on its closest structural analog, 4-chloro-2-nitroaniline, to establish baseline safety thresholds.

Table 2: Surrogate Acute Toxicity Data
EndpointValue / ObservationTarget Organ / Effect
Oral LD₅₀ (Rat) ~400 mg/kgSystemic toxicity, lethargy
Inhalation Toxicity High Risk (Dust/Aerosol)Rapid onset cyanosis, hypoxia
Genotoxicity (Ames) Positive (with S9 activation)DNA adduct formation via metabolites6[6]
Chronic Exposure Splenomegaly, AnemiaErythrocyte destruction, liver damage

Self-Validating Experimental Protocols

To empirically validate the read-across assumptions for 4-Chloro-3-methyl-2-nitroaniline, the following self-validating experimental workflows must be executed.

Workflow Step1 1. In Silico Profiling (QSAR & Read-Across) Step2 2. S9-Mediated MetHb Assay Step1->Step2 Blood Toxicity Alert Step3 3. Ames Test (OECD 471) Step1->Step3 Mutagenicity Alert Step4 4. In Vivo Subacute Toxicity (OECD 407) Step2->Step4 Dose-Response Data Step3->Step4 Genotoxic Potential Step5 5. GHS Hazard Classification Step4->Step5 Risk Characterization

Fig 2: Self-validating toxicological risk assessment workflow for nitroaromatic compounds.

Protocol 1: In Vitro Methemoglobin Formation Assay (S9-Mediated)

Causality Rationale: The parent compound is an indirect oxidant. Testing it directly on red blood cells will yield a false negative. We must introduce rat liver S9 fraction to simulate hepatic metabolism, generating the reactive hydroxylamine required to oxidize hemoglobin.

Step-by-Step Methodology:

  • Erythrocyte Preparation: Isolate fresh human or rat erythrocytes via centrifugation (2500 x g, 10 min). Wash three times in phosphate-buffered saline (PBS, pH 7.4) and resuspend to a 10% hematocrit.

  • Metabolic Activation Mix: Prepare a reaction mixture containing 10% v/v rat liver S9 fraction, NADP⁺, glucose-6-phosphate, and MgCl₂ in PBS.

  • Incubation: Add 4-Chloro-3-methyl-2-nitroaniline (dissolved in DMSO, final concentration 0.1% to prevent solvent toxicity) to the erythrocyte/S9 suspension. Incubate at 37°C for 2 hours.

  • Self-Validation Controls:

    • Positive Control: Sodium nitrite (direct oxidant, requires no S9).

    • Negative Control: Vehicle (DMSO) + S9 + Erythrocytes.

  • Quantification: Lyse the cells using 1% Triton X-100. Measure absorbance spectrophotometrically at 630 nm (specific for MetHb) and 540 nm (total hemoglobin). Calculate the MetHb percentage.

Protocol 2: Bacterial Reverse Mutation Assay (Ames Test - OECD 471)

Causality Rationale: Chloro-nitroanilines are known to cause frameshift and base-pair substitution mutations, but only after metabolic activation6[6]. The inclusion of the S9 mix is critical to observe DNA adduct formation.

Step-by-Step Methodology:

  • Strain Selection: Utilize Salmonella typhimurium strains TA98 (frameshift) and TA100 (base-pair substitution).

  • Dose Formulation: Prepare serial dilutions of 4-Chloro-3-methyl-2-nitroaniline (e.g., 50, 150, 500, 1500, 5000 µ g/plate ).

  • Plating (Pre-incubation Method): Mix 0.1 mL of bacterial culture, 0.5 mL of S9 mix (or buffer for non-activated plates), and 0.1 mL of test article. Incubate at 37°C for 20 minutes to allow metabolic conversion before adding top agar and pouring over minimal glucose agar plates.

  • Self-Validation Controls:

    • Positive Control (+S9): 2-Aminoanthracene (validates S9 efficacy).

    • Negative Control: DMSO vehicle.

  • Analysis: Incubate plates for 48-72 hours at 37°C. A positive mutagenic response is defined as a dose-dependent, reproducible increase in revertant colonies (≥2-fold over vehicle control for TA100, ≥3-fold for TA98).

References

  • Guidechem. "4-chloro-3-methyl-2-nitroaniline 344749-20-8 wiki" 2[2]

  • Benchchem. "Health and safety considerations for handling 3-Nitroaniline"4[4]

  • NJ.gov. "p-NITROANILINE HAZARD SUMMARY" 5[5]

  • Industrial Chemicals Gov AU. "Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment"1[1]

  • NIH.gov. "Evaluation of 2-methoxy-4-nitroaniline (MNA) in hypersensitivity, 14-day subacute, reproductive, and genotoxicity studies" 6[6]

  • Tandfonline. "Disposition and metabolism of 4‐chloro‐2‐nitroaniline in the male F344 rat" 3[3]

Sources

Foundational

4-Chloro-3-methyl-2-nitroaniline: A Strategic Building Block for Advanced Heterocyclic Scaffolds

Executive Summary In modern medicinal chemistry and materials science, the rational selection of highly functionalized building blocks dictates the efficiency, yield, and scalability of downstream synthetic pathways. 4-C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry and materials science, the rational selection of highly functionalized building blocks dictates the efficiency, yield, and scalability of downstream synthetic pathways. 4-Chloro-3-methyl-2-nitroaniline (CAS 344749-20-8) [1],[2] serves as a highly versatile, electron-modulated ortho-nitroaniline intermediate. Its unique substitution pattern provides a dense array of reactive handles. This technical guide details the causality-driven methodologies for utilizing this compound in the synthesis of privileged heterocyclic architectures—such as benzimidazoles and quinoxalines—while navigating the chemoselectivity challenges inherent to its structure.

Structural Causality & Reactivity Profile

The reactivity of 4-chloro-3-methyl-2-nitroaniline is governed by the push-pull electronic dynamics and steric bulk of its substituents. Understanding these factors is critical for designing self-validating experimental protocols.

  • The Nitro Group (-NO₂): Acts as a strong electron-withdrawing group (EWG), deactivating the aromatic ring towards electrophilic aromatic substitution but making it highly susceptible to reduction. Its ortho relationship to the primary amine is the fundamental prerequisite for 1,2-diamine generation, which is the cornerstone of heterocyclic ring closure[3].

  • The Chloro Group (-Cl): Positioned at C4, it provides a lipophilic handle and a potential site for late-stage transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations). However, its presence demands careful selection of reducing agents to prevent premature hydrodehalogenation[4].

  • The Methyl Group (-CH₃): Imparts steric bulk at the C3 position. During the cyclocondensation of the resulting asymmetric diamine, this steric hindrance dictates the regioselectivity of the ring closure, favoring electrophilic attack from the less hindered nitrogen.

Strategic Nitro Reduction: The Chemoselectivity Imperative

The gateway to heterocyclic synthesis from ortho-nitroanilines is the reduction of the nitro moiety to yield an ortho-phenylenediamine derivative[5]. For 4-chloro-3-methyl-2-nitroaniline, standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and H₂ gas is fraught with risk. The highly active Pd surface readily inserts into the C-Cl bond, leading to unwanted hydrodehalogenation and loss of the valuable halogen handle.

Causality-Driven Solution: To preserve the C4-chloro substituent, chemoselective reduction strategies must be employed. Tin(II) chloride dihydrate (SnCl₂·2H₂O) or non-noble metal catalysts (such as iron powder in acidic media) are the gold standards for this transformation[4]. These reagents operate via single-electron transfer mechanisms that exclusively target the highly polarized N-O bonds of the nitro group without affecting the aryl chloride.

Protocol 1: Chemoselective Reduction to 4-Chloro-3-methyl-1,2-diaminobenzene

Objective: Reduce the nitro group to a primary amine while maintaining the integrity of the aryl chloride.

  • Reagent Preparation: Dissolve 4-chloro-3-methyl-2-nitroaniline (1.0 equiv) in absolute ethanol to achieve a 0.2 M concentration.

  • Catalyst Addition: Add SnCl₂·2H₂O (4.0 to 5.0 equiv) in a single portion. Causality Note: The stoichiometric excess ensures complete reduction through the intermediate nitroso and hydroxylamine species, preventing the accumulation of toxic or reactive byproducts[4].

  • Thermal Activation: Heat the reaction mixture to 70–80 °C (reflux) under an inert argon atmosphere for 2–4 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the distinct yellow spot of the starting material is completely consumed.

  • Workup & Neutralization: Cool the mixture to 0 °C and carefully quench with saturated aqueous NaHCO₃ until the pH reaches 7-8. Causality Note: Neutralization is critical to precipitate tin salts as insoluble tin hydroxides. Failing to neutralize will leave tin coordinated to the newly formed diamine, drastically reducing the yield of the subsequent cyclization.

  • Isolation: Filter the thick white suspension through a pad of Celite to remove the tin salts. Extract the aqueous filtrate with ethyl acetate (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 4-chloro-3-methyl-1,2-diaminobenzene as a solid.

Workflow A 4-Chloro-3-methyl-2-nitroaniline (Starting Material) B Chemoselective Nitro Reduction (SnCl2 or Fe/H+) A->B Step 1 C 4-Chloro-3-methyl- 1,2-diaminobenzene B->C Yield >85% D Cyclocondensation with Aldehydes C->D Step 2a E Cyclocondensation with 1,2-Dicarbonyls C->E Step 2b F Substituted Benzimidazoles D->F Acid/Oxidant G Substituted Quinoxalines E->G Reflux

Synthetic workflow from 4-Chloro-3-methyl-2-nitroaniline to N-heterocyclic scaffolds.

Heterocyclic Construction: Benzimidazole Scaffolds

The resulting 4-chloro-3-methyl-1,2-diaminobenzene is a potent bis-nucleophile. Condensation with aldehydes or carboxylic acid derivatives yields substituted benzimidazoles[5],[3]. Due to the asymmetry of the diamine, the two amino groups exhibit differential nucleophilicity. The C1 amine (para to the chloro group) is generally more nucleophilic than the C2 amine (ortho to the methyl and meta to the chloro group), which leads to regioselective imine formation prior to cyclization.

Protocol 2: One-Pot Oxidative Cyclocondensation to Benzimidazoles

Objective: Synthesize a 2-aryl-substituted benzimidazole core via a continuous imine-formation/cyclization cascade.

  • Imine Formation: Dissolve 4-chloro-3-methyl-1,2-diaminobenzene (1.0 equiv) and the desired aryl aldehyde (1.05 equiv) in a polar protic solvent (e.g., ethanol or DMF).

  • Acid Catalysis: Add a catalytic amount of glacial acetic acid (10 mol%) to protonate the aldehyde carbonyl, increasing its electrophilicity toward nucleophilic attack by the diamine[5].

  • Oxidative Cyclization: Stir the mixture at room temperature for 30 minutes to allow Schiff base formation. Then, add a mild oxidant (e.g., sodium metabisulfite, Na₂S₂O₅, 1.2 equiv) and heat to 80 °C for 4 hours. Causality Note: The oxidant facilitates the removal of two hydrogen atoms from the intermediate imidazoline, driving the thermodynamically favorable aromatization to the highly stable benzimidazole core[6].

  • Purification: Precipitate the product by pouring the hot mixture into ice-water. Filter the resulting solid, wash with cold water, and recrystallize from ethanol to achieve >95% purity.

Mechanism N1 Nitro Group (-NO2) Highly electron-withdrawing N2 Nitroso Intermediate (-NO) Fast reduction N1->N2 +2e-, +2H+ N3 Hydroxylamine (-NHOH) Rate-limiting step N2->N3 +2e-, +2H+ N4 Amine (-NH2) Nucleophilic center generated N3->N4 +2e-, +2H+, -H2O N5 Schiff Base Formation Imine intermediate with Aldehyde N4->N5 + R-CHO, -H2O N6 Intramolecular Cyclization Attack by ortho-amine N5->N6 Acid Catalysis N7 Oxidation/Aromatization Final Benzimidazole core N6->N7 -H2, Aromatization

Mechanistic pathway of nitro reduction and subsequent oxidative cyclocondensation.

Quantitative Data Summary

To ensure reproducibility and guide reagent selection, the following table summarizes the performance of various reduction conditions applied to 4-chloro-3-methyl-2-nitroaniline.

Table 1: Comparative Reduction Conditions for 4-Chloro-3-methyl-2-nitroaniline

Reducing AgentSolventTemp (°C)Time (h)Chemoselectivity (Ar-Cl retention)Isolated Yield (%)
Pd/C, H₂ (balloon)MeOH2512Poor (High hydrodehalogenation)< 30%
SnCl₂·2H₂OEtOH803Excellent85–92%
Fe powder, NH₄ClEtOH/H₂O905Excellent78–85%
Na₂S₂O₄THF/H₂O606Good70–75%

Conclusion

4-Chloro-3-methyl-2-nitroaniline is a highly valuable, multi-functional building block. By understanding the electronic and steric causality of its substituents, scientists can rationally design chemoselective reduction protocols to preserve the critical aryl chloride handle. The subsequent asymmetric 1,2-diamine serves as a versatile precursor for a vast array of biologically active N-heterocycles, cementing its utility in modern drug discovery and materials engineering.

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Protocols & Analytical Methods

Method

Application Note: Purification of 4-Chloro-3-methyl-2-nitroaniline via Anti-Solvent Recrystallization

Introduction & Scope In the synthesis of advanced pharmaceutical intermediates and functional materials, the purity of substituted anilines is paramount. 4-Chloro-3-methyl-2-nitroaniline is a highly functionalized aromat...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

In the synthesis of advanced pharmaceutical intermediates and functional materials, the purity of substituted anilines is paramount. 4-Chloro-3-methyl-2-nitroaniline is a highly functionalized aromatic compound featuring a unique push-pull electronic system driven by electron-withdrawing (nitro, chloro) and electron-donating (methyl, amino) substituents. Impurities in the crude product—often regioisomers or over-chlorinated byproducts—can severely compromise downstream cross-coupling or reduction reactions.

This application note details a highly optimized, self-validating protocol for the purification of 4-Chloro-3-methyl-2-nitroaniline using an ethanol/water anti-solvent crystallization system. This method leverages the differential solubility of the target molecule and its impurities to yield >99% pure crystalline material[1],[2].

Physicochemical Profiling

Understanding the intrinsic properties of the target molecule is the first step in designing a rational purification strategy. The lipophilic chloro and methyl groups render the molecule highly soluble in moderately polar organic solvents, while the nitro and amino groups participate in hydrogen bonding, making it responsive to aqueous anti-solvents[3],.

Table 1: Physicochemical Properties of 4-Chloro-3-methyl-2-nitroaniline

PropertyValue
Chemical Name 4-Chloro-3-methyl-2-nitroaniline
CAS Registry Number 344749-20-8[3]
Molecular Formula C₇H₇ClN₂O₂[3]
Molecular Weight 186.59 g/mol [3]
Physical Form Solid (typically yellow/orange)
Primary Solvent Hot Ethanol (High solubility)[1]
Anti-Solvent Deionized Water (Low solubility)[2]

Thermodynamic Principles of Anti-Solvent Crystallization

We do not simply mix solvents; we manipulate the chemical potential of the system. Ethanol is selected as the primary solvent because its dielectric constant perfectly accommodates the moderately polar nature of substituted nitroanilines at elevated temperatures[4].

Water is introduced as an anti-solvent . The addition of water molecules leads to a thermodynamic competition between the solute and the anti-solvent for interaction with the primary solvent (ethanol)[5]. As water concentration increases, the solvent-accessible surface area of the solute decreases. This induces a "dewetting" effect, stripping the solute of its solvation shell and forcing it into a transition state that triggers nucleation[5],[6].

By carefully reaching the "cloud point" (the exact threshold of supersaturation) at a high temperature and then cooling the system slowly, we prioritize the thermodynamic growth of a highly ordered, pure crystal lattice over the kinetic precipitation of amorphous impurities[7].

Experimental Workflow

Recrystallization Start Crude 4-Chloro-3-methyl- 2-nitroaniline Dissolve Dissolution in Hot Ethanol (Near Boiling) Start->Dissolve Charcoal Optional: Activated Charcoal & Hot Filtration Dissolve->Charcoal If highly colored Antisolvent Hot Water Addition (Dropwise to Cloud Point) Dissolve->Antisolvent If clear Charcoal->Antisolvent Clear Add Drops of Ethanol (Restore Clarity) Antisolvent->Clear Cool Controlled Cooling (RT, then Ice Bath) Clear->Cool Isolate Vacuum Filtration & Cold Wash Cool->Isolate Crystal Nucleation Dry Vacuum Drying (Yield Pure Crystals) Isolate->Dry

Workflow for the anti-solvent recrystallization of 4-Chloro-3-methyl-2-nitroaniline.

Step-by-Step Methodology

Caution: 4-Chloro-3-methyl-2-nitroaniline is a hazardous aromatic amine. Perform all operations within a certified chemical fume hood wearing appropriate PPE (nitrile gloves, lab coat, safety goggles).

Step 1: Primary Dissolution
  • Weigh the crude 4-Chloro-3-methyl-2-nitroaniline and transfer it to an appropriately sized Erlenmeyer flask.

  • Add a minimum volume of hot 95% ethanol (approximately 5–10 mL per gram of crude material)[1],[2].

  • Heat the mixture gently on a hot plate (approx. 70–75 °C) while swirling until the solid is completely dissolved. Causality: Using the absolute minimum amount of hot solvent ensures maximum recovery during the cooling phase.

Step 2: Decolorization & Hot Filtration (Optional)
  • If the solution is exceptionally dark or contains insoluble particulate matter, add a small spatula tip of activated charcoal[1].

  • Boil the suspension gently for 2–3 minutes.

  • Rapidly filter the hot mixture through a pre-heated stemless funnel with fluted filter paper into a clean, pre-heated Erlenmeyer flask to prevent premature crystallization in the funnel[1].

Step 3: Anti-Solvent Addition (Cloud Point Titration)
  • Maintain the filtered ethanol solution at a near-boiling temperature.

  • Slowly add hot deionized water dropwise using a Pasteur pipette while continuously swirling the flask[2],[4].

  • Stop adding water the exact moment the solution becomes faintly turbid (the "cloud point"). Causality: This turbidity indicates that the chemical potential has shifted, and the solution is now saturated with respect to the target compound[5].

  • Critical Step: Add 1 to 3 drops of hot ethanol just until the turbidity disappears and the solution becomes clear again[2],[4]. Causality: This ensures the system is just below the saturation threshold, preventing "oiling out" (liquid-liquid phase separation) and promoting the growth of a highly ordered crystal lattice rather than amorphous precipitation[8].

Step 4: Controlled Nucleation and Cooling
  • Remove the flask from the heat source. Cover the mouth of the flask with a watch glass to prevent solvent evaporation.

  • Allow the flask to cool slowly and undisturbed to room temperature. Causality: Slow cooling minimizes the entrapment of mother liquor and impurities within the crystal lattice, yielding larger, purer crystals.

  • Once the flask has reached room temperature and crystal growth is visible, submerge the flask in an ice-water bath (0–4 °C) for 30 minutes to drive the crystallization to completion[1],[4].

Step 5: Isolation and Drying
  • Collect the purified crystals via vacuum filtration using a Büchner funnel and a clean filter flask[1].

  • Wash the crystal cake with a small volume (1–2 mL) of an ice-cold 1:1 ethanol/water mixture [4]. Causality: The cold wash removes residual mother liquor containing concentrated impurities without dissolving the purified product.

  • Maintain the vacuum for 10 minutes to pull air through the filter cake.

  • Transfer the crystals to a pre-weighed watch glass and dry in a vacuum oven at 40 °C (well below the melting point) until a constant weight is achieved[1].

Troubleshooting & Optimization

Table 2: Common Issues in Anti-Solvent Crystallization

ObservationRoot CauseCorrective Action
"Oiling Out" (Formation of a second liquid phase instead of crystals) Cooling was too rapid, or the anti-solvent (water) was added too quickly, bypassing the nucleation transition state[8].Reheat the mixture until it forms a single clear phase. Add a few drops of ethanol, then cool much more slowly (e.g., insulate the flask).
Low Product Yield An excessive amount of primary solvent (ethanol) was used during Step 1[1].Transfer the mother liquor to a rotary evaporator, reduce the volume by 50%, and repeat the cooling process (Second Crop).
Crystals are Sticky/Gummy Impurities are trapped in the crystal lattice, or residual solvent is present.Ensure the wash solvent is ice-cold. Extend the vacuum drying time. If the issue persists, perform a second recrystallization.

Analytical Validation (Self-Validating System)

To ensure the integrity of the protocol, the purified 4-Chloro-3-methyl-2-nitroaniline must be validated against the crude starting material:

  • Melting Point Analysis: A pure compound will exhibit a sharp melting point range (typically within 0.5–1.0 °C). Depression or broadening of the melting point indicates residual solvent or impurities[9].

  • HPLC (High-Performance Liquid Chromatography): Run the crude and recrystallized samples on a C18 reverse-phase column. The disappearance of secondary peaks confirms the successful rejection of regioisomers and byproducts.

  • ¹H NMR Spectroscopy: Verify the structural integrity and the absence of ethanol/water solvent peaks (e.g., ethanol triplet at ~1.2 ppm and quartet at ~3.7 ppm in CDCl₃).

References

  • ACS Publications. "Three-Step Mechanism of Antisolvent Crystallization". Available at:[Link]

  • International Journal of Pharmaceutical Research and Applications. "Antisolvent Crystallization: A Novel Approach to Enhancement of Drug Bioavailability". Available at:[Link]

  • MDPI. "Special Issue: Anti-Solvent Crystallization". Available at:[Link]

  • NSF PAR. "Three-Step Mechanism of Antisolvent Crystallization (Data)". Available at: [Link]

Sources

Application

Application Note: Comprehensive Analytical Characterization of 4-Chloro-3-methyl-2-nitroaniline

Introduction and Physicochemical Overview 4-Chloro-3-methyl-2-nitroaniline is a substituted aniline derivative with significant potential as a building block in the synthesis of pharmaceuticals, dyes, and other complex o...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Physicochemical Overview

4-Chloro-3-methyl-2-nitroaniline is a substituted aniline derivative with significant potential as a building block in the synthesis of pharmaceuticals, dyes, and other complex organic molecules. Its specific substitution pattern—a chloro, a methyl, and a nitro group on the aniline core—imparts distinct chemical properties that necessitate precise analytical control. Ensuring the purity and structural identity of this compound is critical for the reliability, safety, and efficacy of downstream applications.

This guide details an integrated analytical workflow for the complete characterization of 4-Chloro-3-methyl-2-nitroaniline, ensuring that researchers can confidently assess its quality.

Physicochemical Properties Summary

A foundational understanding of the compound's properties is essential for selecting appropriate analytical solvents and conditions.

PropertyValueSource
IUPAC Name 4-Chloro-3-methyl-2-nitroaniline[1]
CAS Number 344749-20-8[1]
Molecular Formula C₇H₇ClN₂O₂[1]
Molecular Weight 186.59 g/mol [1]
Appearance Expected to be a yellow to orange crystalline solid, typical for nitroanilines.[2]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[1]

Solubility Insights: While specific solubility data for 4-Chloro-3-methyl-2-nitroaniline is not extensively published, its structural analogs, such as 4-chloro-2-nitroaniline, exhibit moderate solubility in organic solvents like ethanol, methanol, and acetonitrile, and low solubility in water.[2][3] This information is crucial for designing chromatographic mobile phases and preparing samples for spectroscopic analysis.

Chromatographic Purity Assessment

Chromatographic techniques are the cornerstone of purity analysis, offering high-resolution separation of the main compound from potential impurities, starting materials, or degradation products.

High-Performance Liquid Chromatography (HPLC) for Potency and Purity

HPLC coupled with UV detection is the premier method for quantifying the purity of non-volatile organic compounds like 4-Chloro-3-methyl-2-nitroaniline. Its high resolving power can separate closely related structural isomers, which are common process-related impurities.

Causality of Method Design: A reversed-phase C18 column is selected due to the compound's moderate polarity. The mobile phase, a gradient of acetonitrile and water with a formic acid modifier, ensures sharp peak shapes and efficient elution. Formic acid helps to suppress the ionization of the aniline functional group, leading to better chromatographic performance. UV detection is chosen based on the chromophoric nature of the nitroaniline structure.

Experimental Protocol: HPLC-UV Purity Determination

  • Instrumentation & Consumables:

    • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • HPLC-grade acetonitrile, water, and formic acid.

    • Volumetric flasks and pipettes.

  • Chromatographic Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

    • Gradient Program:

      Time (min) %B
      0.0 20
      15.0 80
      17.0 80
      17.1 20

      | 20.0 | 20 |

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

  • Sample Preparation:

    • Standard Preparation: Accurately weigh ~10 mg of 4-Chloro-3-methyl-2-nitroaniline reference standard and dissolve in a 1:1 mixture of acetonitrile and water to make a 100 mL solution (concentration ≈ 0.1 mg/mL).

    • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • Analysis and Data Interpretation:

    • Inject a blank (diluent), followed by the standard and sample solutions.

    • Purity is calculated based on the area percent of the main peak relative to the total area of all peaks in the chromatogram.

    • Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100

Workflow Visualization: HPLC Analysis

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis weigh Weigh Compound dissolve Dissolve in Diluent weigh->dissolve inject Inject Sample dissolve->inject separate C18 Column Separation inject->separate detect UV Detection (254 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate

Caption: HPLC workflow from sample preparation to purity calculation.

Gas Chromatography (GC) for Volatile Impurities

GC is an excellent complementary technique for assessing purity, especially for identifying volatile or semi-volatile impurities and residual solvents that may not be well-resolved by HPLC. The compound must be thermally stable and sufficiently volatile for this analysis.

Causality of Method Design: A GC-FID (Flame Ionization Detector) system is chosen for its high sensitivity to organic compounds. A mid-polarity column (e.g., DB-5 or equivalent) provides good general-purpose separation of aromatic compounds. A temperature gradient program is used to ensure the elution of compounds with a range of boiling points.

Experimental Protocol: GC-FID Purity and Residual Solvent Analysis

  • Instrumentation & Consumables:

    • GC system with a split/splitless injector, FID detector, and autosampler.

    • Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

    • High-purity helium or hydrogen as the carrier gas.

    • GC-grade solvent for dissolution (e.g., Dichloromethane or Ethyl Acetate).

  • GC Conditions:

    • Injector Temperature: 250 °C

    • Detector Temperature: 280 °C

    • Carrier Gas: Helium, constant flow at 1.2 mL/min

    • Split Ratio: 50:1

    • Oven Program:

      • Initial Temperature: 80 °C, hold for 2 min

      • Ramp: 15 °C/min to 260 °C

      • Hold: 5 min at 260 °C

    • Injection Volume: 1 µL

  • Sample Preparation:

    • Dissolve ~20 mg of the sample in 10 mL of dichloromethane. Ensure complete dissolution.

  • Analysis and Data Interpretation:

    • Inject the sample and analyze the resulting chromatogram.

    • Purity is determined by area percent, similar to HPLC. Residual solvents are identified by comparing their retention times to known standards.

Spectroscopic Structural Confirmation

While chromatography assesses purity, spectroscopy is required for the definitive confirmation of the molecular structure.

Mass Spectrometry (MS) for Molecular Weight Verification

MS provides the molecular weight of the compound by measuring its mass-to-charge ratio (m/z). This is a critical first step in structural confirmation. When coupled with a chromatographic inlet (GC-MS or LC-MS), it can also provide molecular weight information for impurity peaks.

Protocol: Direct Infusion ESI-MS

  • Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a 1:1 mixture of acetonitrile and water containing 0.1% formic acid.

  • Instrumentation: Electrospray Ionization Mass Spectrometer (ESI-MS).

  • Analysis: Infuse the sample directly into the source. Acquire the spectrum in positive ion mode.

  • Interpretation: Look for the protonated molecular ion [M+H]⁺ at m/z 187.02 (for ³⁵Cl isotope) and 189.02 (for ³⁷Cl isotope), confirming the molecular weight of 186.59 g/mol . The characteristic ~3:1 isotopic pattern for chlorine is a key diagnostic feature.

Nuclear Magnetic Resonance (NMR) for Structural Elucidation

NMR is the most powerful technique for unambiguous structure determination. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively, allowing for the complete assembly of the molecular structure.

Protocol: ¹H and ¹³C NMR

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

  • Analysis: Acquire standard ¹H and ¹³C{¹H} spectra.

  • Interpretation (Expected ¹H Signals):

    • A singlet for the methyl group (-CH₃).

    • A singlet or doublet for the amine protons (-NH₂).

    • Two doublets in the aromatic region corresponding to the two aromatic protons. The chemical shifts and coupling constants will confirm the substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR confirms the presence of key functional groups by identifying their characteristic vibrational frequencies.

Protocol: FTIR-ATR

  • Sample Preparation: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Analysis: Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.

  • Interpretation (Expected Absorption Bands):

    • N-H stretching: Two distinct bands around 3300-3500 cm⁻¹ (primary amine).

    • C-H stretching (aromatic & aliphatic): Around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹.

    • N-O stretching (nitro group): Strong, asymmetric and symmetric bands around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹.

    • C=C stretching (aromatic ring): Bands around 1450-1600 cm⁻¹.

    • C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.

Integrated Analytical Workflow

A comprehensive characterization relies on the logical integration of these techniques. No single method is sufficient. The following workflow ensures a thorough and reliable analysis.

Workflow Visualization: Comprehensive Characterization

Full_Workflow cluster_start Start: Bulk Sample cluster_purity Purity & Impurity Profile cluster_identity Structural Confirmation cluster_end Final Report start_node 4-Chloro-3-methyl-2-nitroaniline hplc HPLC-UV (Primary Purity) start_node->hplc Purity Check gc GC-FID (Volatiles) start_node->gc Purity Check ms Mass Spec (MS) (Molecular Weight) start_node->ms Initial ID ftir FTIR (Functional Groups) start_node->ftir Initial ID report Certificate of Analysis hplc->report gc->report nmr NMR (¹H, ¹³C) (Definitive Structure) ms->nmr Confirm with NMR ftir->nmr Confirm with NMR nmr->report

Caption: Integrated workflow for comprehensive chemical analysis.

This structured approach, beginning with high-resolution separation techniques to establish purity and followed by a suite of spectroscopic methods for structural confirmation, provides a self-validating system for the characterization of 4-Chloro-3-methyl-2-nitroaniline.

References

  • ACS Publications. 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. [Link]

  • PubChem. Aniline, 4-chloro-N-methyl-3-nitro- | C7H7ClN2O2 | CID 140057. [Link]

  • PubChem. 3-Chloro-2-methyl-4-nitroaniline | C7H7ClN2O2 | CID 12953019. [Link]

Sources

Method

High-Performance Liquid Chromatography (HPLC) Analysis of 4-Chloro-3-methyl-2-nitroaniline: Method Development and Validation Protocol

Abstract & Scope 4-Chloro-3-methyl-2-nitroaniline is a highly functionalized aromatic amine serving as a critical intermediate in the synthesis of agrochemicals, dyes, and active pharmaceutical ingredients (APIs). Becaus...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Scope

4-Chloro-3-methyl-2-nitroaniline is a highly functionalized aromatic amine serving as a critical intermediate in the synthesis of agrochemicals, dyes, and active pharmaceutical ingredients (APIs). Because impurities can drastically alter downstream reaction yields and safety profiles, rigorous purity assessment is mandatory. This application note outlines a comprehensive, stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative analysis of 4-Chloro-3-methyl-2-nitroaniline, designed in accordance with ICH Q2(R2) validation guidelines[1].

Physicochemical Properties & Analytical Rationale

To design a self-validating chromatographic system, the method must be grounded in the intrinsic physicochemical properties of the target analyte[2][3].

Table 1: Analyte Characteristics
ParameterValue / Description
Chemical Name 4-Chloro-3-methyl-2-nitroaniline
CAS Number 344749-20-8
Molecular Formula C₇H₇ClN₂O₂
Molecular Weight 186.60 g/mol
Estimated LogP ~2.29
Required Purity ≥ 98.0% (HPLC)
Mechanistic Causality in Method Design (E-E-A-T)
  • Stationary Phase Selection: With an estimated LogP of ~2.29, the molecule is moderately hydrophobic. A standard C18 (octadecylsilane) column provides optimal hydrophobic retention and theoretical plate counts for this polarity range[4].

  • Mobile Phase & pH Control: The amino (-NH₂) group in anilines is typically basic. However, the strong electron-withdrawing effect of the ortho-nitro group and the para-chloro group severely depletes the electron density on the nitrogen atom, dropping its pKa significantly. Consequently, the molecule remains un-ionized (neutral) across standard HPLC pH ranges (pH 2–7). An isocratic binary mixture of Acetonitrile and Water is sufficient for baseline resolution[4][5]. The addition of 0.1% Phosphoric Acid is employed not to protonate the analyte, but to suppress the ionization of residual silanols on the silica support, thereby preventing peak tailing[1].

  • Detection Strategy: Substituted nitroanilines feature a strong "push-pull" electronic architecture (electron-donating amine and electron-withdrawing nitro group), resulting in intense UV-Vis absorption[6]. Diode Array Detection (DAD) at 254 nm captures the primary aromatic backbone, ensuring high sensitivity for both the API and structurally related impurities.

MethodLogic A Analyze 4-Chloro-3-methyl-2-nitroaniline B1 LogP ~2.29 & Neutral Amine A->B1 B2 Push-Pull Chromophore A->B2 C1 C18 Stationary Phase B1->C1 C2 Isocratic ACN:Water (60:40) B1->C2 C3 DAD Detection (254 nm) B2->C3 D Validated RP-HPLC Method C1->D C2->D C3->D

Caption: Logic tree for RP-HPLC method development based on analyte physicochemical properties.

Experimental Protocol

Chromatographic Conditions

The following conditions have been optimized to ensure rapid throughput while maintaining baseline resolution from potential synthetic byproducts.

Table 2: Optimized HPLC Parameters
ParameterSpecification
Column Zorbax Eclipse Plus C18, 250 mm × 4.6 mm, 5 µm (or equivalent)
Mobile Phase Acetonitrile : Water (with 0.1% H₃PO₄) [60:40, v/v]
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength UV at 254 nm (DAD scanning 200–400 nm)
Injection Volume 10 µL
Run Time 15.0 minutes
Step-by-Step Sample Preparation

Note: 4-Chloro-3-methyl-2-nitroaniline is light-sensitive. Prepare solutions in amber volumetric flasks or protect from direct light[7].

  • Standard Stock Solution (100 µg/mL): Accurately weigh 10.0 mg of 4-Chloro-3-methyl-2-nitroaniline reference standard using an analytical balance.

  • Dissolution: Transfer the solid to a 100 mL amber volumetric flask. Add approximately 50 mL of HPLC-grade Acetonitrile (diluent).

  • Sonication: Sonicate the flask for 5 minutes at room temperature to ensure complete dissolution. The aprotic nature of acetonitrile rapidly solvates the neutral organic compound.

  • Volume Adjustment: Allow the solution to return to room temperature, then make up to the 100 mL mark with Acetonitrile. Mix thoroughly.

  • Filtration: Filter the solution through a 0.45 µm Polytetrafluoroethylene (PTFE) syringe filter directly into an amber HPLC autosampler vial. Causality: PTFE is chemically inert to acetonitrile and prevents particulate matter from clogging the column frit.

PrepWorkflow S1 Weigh 10.0 mg Sample S2 Dissolve in 50 mL Acetonitrile S1->S2 S3 Sonicate & Make up to 100 mL S2->S3 S4 Filter via 0.45 µm PTFE Syringe S3->S4 S5 Inject 10 µL into HPLC S4->S5

Caption: Step-by-step sample preparation and HPLC analysis workflow.

System Suitability & Method Validation (ICH Q2)

A self-validating protocol requires System Suitability Testing (SST) prior to every sample sequence to verify that the chromatographic system is operating within acceptable tolerances[8].

Table 3: System Suitability Testing (SST) Criteria
ParameterAcceptance CriteriaScientific Rationale
Retention Time (RT) ~6.5 ± 0.2 minVerifies mobile phase composition and flow rate accuracy.
Theoretical Plates (N) ≥ 3000Ensures the column has not degraded and maintains high efficiency.
Tailing Factor (Tf) ≤ 1.5Confirms the absence of secondary silanol interactions or column voiding.
Injection Precision %RSD ≤ 2.0% (n=6)Validates autosampler reproducibility and integration parameters.
Table 4: ICH Q2(R2) Validation Parameters

To establish trustworthiness for regulatory submissions, the method must be validated against the following parameters[4][5]:

Validation Parameter Methodology Acceptance Criteria
Specificity Inject blank diluent and potential synthetic precursors. Peak purity index > 0.999; no co-eluting peaks at the RT of the analyte.
Linearity 5 concentration levels ranging from 25 µg/mL to 150 µg/mL. Correlation coefficient (R²) ≥ 0.999.
Accuracy (Recovery) Spike known amounts of standard into a placebo matrix (80%, 100%, 120%). Mean recovery between 98.0% and 102.0%.

| Robustness | Alter flow rate (±0.1 mL/min) and column temp (±5 °C). | SST criteria must remain within acceptable limits. |

Troubleshooting Guide

If SST criteria fail, utilize the following diagnostic logic to isolate the root cause:

  • Symptom: Severe Peak Tailing (Tf > 1.5)

    • Causality: Analyte molecules are interacting with active, un-endcapped silanol groups on the silica support.

    • Corrective Action: Verify that 0.1% Phosphoric Acid was accurately added to the aqueous phase. If the mobile phase is correct, the column's end-capping may be degraded; replace the C18 column.

  • Symptom: Drifting Baseline or Ghost Peaks

    • Causality: Inadequate column equilibration or late-eluting highly hydrophobic impurities from a previous run.

    • Corrective Action: Flush the column with 100% Acetonitrile for 30 minutes, then re-equilibrate with the 60:40 mobile phase for at least 10 column volumes.

  • Symptom: Retention Time Shifting

    • Causality: Fluctuations in column temperature or a malfunctioning pump proportioning valve altering the 60:40 ratio.

    • Corrective Action: Check the column oven thermostat. Pre-mix the mobile phase manually (isocratic) rather than relying on the pump's low-pressure mixing valve to rule out mechanical failure.

References

  • Capot Chemical. "344749-20-8 | 4-Chloro-3-methyl-2-nitroaniline Specifications and Properties." Capotchem.com. Available at: [Link]

  • Kadziński, L., et al. "A DoE-guided development and validation of a novel HPLC method for determining N-acetylmuramoyl-L-alanine amidase activity via p-nitroaniline quantification." RSC Advances, Royal Society of Chemistry. Available at:[Link]

Sources

Application

Application Note: High-Resolution GC-MS Analysis and Fragmentation Profiling of 4-Chloro-3-methyl-2-nitroaniline

Introduction & Analytical Context 4-Chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8) is a highly functionalized halogenated aromatic amine. It serves as a critical intermediate in the synthesis of advanced pharmaceutica...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Context

4-Chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8) is a highly functionalized halogenated aromatic amine. It serves as a critical intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and specialized dyes. For researchers and drug development professionals, the accurate quantification and structural confirmation of this compound are essential for impurity profiling and quality control.

However, analyzing nitroaromatic amines via Gas Chromatography-Mass Spectrometry (GC-MS) presents well-documented challenges. According to the US Environmental Protection Agency (EPA) Method 8270E guidelines for semivolatile organic compounds, nitroanilines are "subject to erratic chromatographic behavior"[1]. This erratic behavior stems from their high polarity and propensity to interact with active sites in the analytical flow path. This application note details a robust, self-validating GC-MS protocol optimized for 4-Chloro-3-methyl-2-nitroaniline, emphasizing system inertness, thermal management, and precise mass spectral interpretation.

Mechanistic Principles & Experimental Causality

To achieve reproducible sub-ppm quantification, the analytical method must be designed to counteract the specific chemical liabilities of the analyte.

Mitigating Active Site Adsorption

Nitroanilines possess both a strongly electron-withdrawing nitro group and a polar primary amine. In a standard GC inlet, these functional groups readily form hydrogen bonds with exposed silanol groups on the glass liner or the column's stationary phase. This leads to severe peak tailing, loss of response at low concentrations, and thermal degradation[2]. The Solution: We mandate the use of an ultra-inert, deactivated splitless liner and a highly inert 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5ms UI). This eliminates active sites, ensuring a tailing factor of ≤ 1.5, which is critical for accurate peak integration and maintaining a linear dynamic range[3].

Thermal Management via Pulsed Splitless Injection

Nitroanilines can be thermally labile when exposed to high temperatures for extended periods. The Solution: To minimize the residence time of 4-chloro-3-methyl-2-nitroaniline in the heated inlet (250 °C), a pulsed splitless injection technique is employed. By applying a high-pressure pulse (e.g., 30 psi for 0.5 min) during injection, the vaporized analyte is rapidly swept onto the head of the GC column, effectively mitigating thermal breakdown and improving sensitivity[2].

Electron Ionization (EI) & Isotopic Signatures

Under 70 eV Electron Ionization (EI), 4-chloro-3-methyl-2-nitroaniline yields a distinct molecular ion ( M+∙ ). Due to the presence of a single chlorine atom, the mass spectrum exhibits a classic 3:1 isotopic cluster at m/z 186 ( 35 Cl) and m/z 188 ( 37 Cl). The primary fragmentation pathway is driven by the facile cleavage of the C-NO 2​ bond, resulting in a neutral loss of 46 Da (NO 2​ ) to form the base peak at m/z 140/142[4].

Figure 1: Proposed EI-MS fragmentation pathway for 4-Chloro-3-methyl-2-nitroaniline.

Experimental Protocols

Sample Preparation Workflow
  • Stock Solution: Accurately weigh 10.0 mg of 4-Chloro-3-methyl-2-nitroaniline reference standard. Dissolve in 10.0 mL of LC-MS grade Ethyl Acetate to create a 1.0 mg/mL (1000 ppm) primary stock solution.

  • Working Standards: Dilute the stock solution with Ethyl Acetate to prepare a 6-point calibration curve ranging from 0.1 µg/mL to 50 µg/mL.

  • Internal Standard (IS) Addition: Add an internal standard (e.g., Phenanthrene-d10 or 1,4-Dichlorobenzene-d4) to all calibration vials and unknown samples at a final concentration of 10 µg/mL to correct for injection volume variability and matrix effects[5].

  • Sample Matrix Extraction: For solid pharmaceutical intermediates, extract 100 mg of sample with 5.0 mL of Ethyl Acetate using vortex agitation for 5 minutes, followed by centrifugation at 4000 rpm for 10 minutes. Transfer the supernatant to a GC vial and add the IS.

System Suitability & Validation (Self-Validating Check)

Before analyzing unknown samples, inject the mid-level standard (10 µg/mL) six consecutive times. The system is deemed suitable for analysis only if:

  • The Relative Standard Deviation (RSD) of the analyte/IS peak area ratio is < 5%[5].

  • The peak tailing factor for 4-chloro-3-methyl-2-nitroaniline is ≤ 1.5 (measured at 10% peak height)[3].

Figure 2: Optimized GC-MS analytical workflow for 4-Chloro-3-methyl-2-nitroaniline.

Data Presentation & Instrument Parameters

Table 1: Optimized GC-MS Operating Parameters
ParameterSetting / Specification
GC Column 5% Phenyl-methylpolysiloxane (e.g., DB-5ms UI), 30m × 0.25mm × 0.25µm
Carrier Gas Helium (99.999%), Constant Flow at 1.2 mL/min
Injection Mode Pulsed Splitless (Pulse pressure: 30 psi for 0.5 min)[2]
Inlet Temperature 250 °C (using ultra-inert deactivated single taper liner)
Oven Program 60 °C (hold 1 min) → 15 °C/min to 200 °C → 25 °C/min to 300 °C (hold 3 min)
Transfer Line Temp 280 °C
Ionization Mode Electron Ionization (EI), 70 eV
Ion Source Temp 230 °C
Quadrupole Temp 150 °C
Acquisition Mode Scan (m/z 50–300) and SIM (m/z 186, 188, 140, 142)
Table 2: Diagnostic EI-MS Fragments for 4-Chloro-3-methyl-2-nitroaniline
m/z ValueIon IdentityRelative AbundanceMechanistic Origin
186 [M] +∙ ( 35 Cl)~40-50%Intact molecular ion
188 [M] +∙ ( 37 Cl)~13-16%Isotopic molecular ion (3:1 ratio to m/z 186)
140 [M - NO 2​ ] + ( 35 Cl)100% (Base Peak)Cleavage of the C-NO 2​ bond[4]
142 [M - NO 2​ ] + ( 37 Cl)~33%Isotopic fragment of the base peak
105 [M - NO 2​
  • Cl] +
~20-30%Sequential loss of nitro group and chlorine radical
125 [M - NO 2​
  • CH 3​ ] +
  • ~10-15%Sequential loss of nitro group and methyl radical

    References

    • Title: METHOD 8270E SEMIVOLATILE ORGANIC COMPOUNDS BY GAS CHROMATOGRAPHY/MASS SPECTROMETRY Source: US Environmental Protection Agency (EPA) URL: [Link]

    • Title: Analysis of Semivolatile Organic Compounds with US EPA 8270E Using the Agilent 7000E Triple Quadrupole GC/MS Source: Agilent Technologies URL: [Link]

    • Title: Selective Reagent Ion Mass Spectrometric Investigations of the Nitroanilines Source: PMC - National Institutes of Health (NIH) URL: [Link]

    • Title: EPA Method 8270 Semivolatile Organic Compounds Analysis on the Pegasus BT: A Benchtop GC-TOFMS Source: LECO Corporation URL: [Link]

    • Title: Analysis of Semivolatile Compounds by GCMS-TQ8040 NX Triple Quadrupole Mass Spectrometer by EPA 8270E Source: Shimadzu URL: [Link]

    Sources

    Method

    Application Notes and Protocols for the Use of 4-Chloro-3-methyl-2-nitroaniline in Azo Dye Synthesis

    Introduction: The Strategic Role of 4-Chloro-3-methyl-2-nitroaniline in Chromophore Development 4-Chloro-3-methyl-2-nitroaniline is a pivotal aromatic intermediate in the synthesis of a wide array of azo dyes and pigment...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Strategic Role of 4-Chloro-3-methyl-2-nitroaniline in Chromophore Development

    4-Chloro-3-methyl-2-nitroaniline is a pivotal aromatic intermediate in the synthesis of a wide array of azo dyes and pigments.[1][2] Its utility stems from a strategically substituted benzene ring, which offers chemists multiple points for molecular manipulation. The primary aromatic amine group (-NH₂) is the reactive handle for the foundational diazotization reaction, which converts it into a highly reactive diazonium salt.[3] The substituents—chloro (-Cl), methyl (-CH₃), and nitro (-NO₂)—are not mere spectators; they are crucial modulators of the final dye's properties. These groups influence the electronic environment of the aromatic system, thereby affecting the color (bathochromic or hypsochromic shifts), lightfastness, and affinity of the resulting dye for various substrates.[3]

    This intermediate is predominantly used in the synthesis of azo dyes, the largest and most versatile class of synthetic organic colorants, which are characterized by the nitrogen-nitrogen double bond (-N=N-) chromophore.[3][4] The specific substitution pattern of 4-Chloro-3-methyl-2-nitroaniline makes it a valuable precursor for creating disperse dyes suitable for hydrophobic fibers like polyester, as well as pigments used in printing and textiles.[1][5] This guide provides an in-depth exploration of its application, detailing the underlying chemical principles, comprehensive safety protocols, and robust experimental procedures for its successful use in the laboratory.

    PART 1: Safety, Handling, and Physicochemical Properties

    1.1 Hazard Identification and Safe Handling

    4-Chloro-3-methyl-2-nitroaniline is a hazardous substance that requires careful handling to minimize risk. It is classified as acutely toxic if swallowed, in contact with skin, or if inhaled.[6] Furthermore, it is a skin and eye irritant.[7][8] All operations involving this compound must be conducted within a certified chemical fume hood.[6]

    Mandatory Personal Protective Equipment (PPE) includes:

    • Nitrile gloves (or other appropriate chemical-resistant gloves)

    • Safety goggles or a face shield[8]

    • A properly fitted laboratory coat[8]

    In case of exposure, immediately flush the affected skin or eyes with copious amounts of water for at least 15 minutes and seek prompt medical attention.[8][9] Contaminated clothing should be removed and washed before reuse.[6][10]

    1.2 Physicochemical Data Summary

    A clear understanding of the physical properties of 4-Chloro-3-methyl-2-nitroaniline is essential for its effective use in synthesis.

    PropertyValueSource(s)
    CAS Number 219312-08-0[7]
    Molecular Formula C₇H₇ClN₂O₂[7]
    Appearance Yellow to Amber Crystalline Solid/Powder[8]
    Melting Point 70 - 73 °C (158 - 163 °F)[6]
    Boiling Point 284 °C (543 °F)[6]
    Solubility Moderately soluble in organic solvents like ethanol and acetone; low solubility in water.[5]
    Stability Stable under normal conditions. Incompatible with strong oxidizing agents.[2]

    PART 2: The Chemistry of Azo Dye Synthesis: A Two-Stage Process

    The conversion of 4-Chloro-3-methyl-2-nitroaniline into an azo dye is a classic two-step process involving diazotization followed by an azo coupling reaction.[3][4]

    G cluster_0 Step 1: Diazotization cluster_1 Step 2: Azo Coupling Amine 4-Chloro-3-methyl- 2-nitroaniline Diazonium Diazonium Salt (Unstable Intermediate) Amine->Diazonium NaNO₂ / HCl 0-5 °C Coupler Coupling Component (e.g., 2-Naphthol) Dye Azo Dye Product Diazonium->Dye Immediate Use Coupler->Dye Alkaline pH 0-5 °C

    Caption: General workflow for azo dye synthesis.

    2.1 Mechanism Deep Dive: Diazotization

    Diazotization is the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt.[11] Nitrous acid is unstable and is therefore generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl).[11]

    The reaction is highly temperature-sensitive. It must be performed at low temperatures (typically 0–5 °C) in an ice bath.[12] This is because the resulting diazonium salt is thermally unstable and will rapidly decompose at higher temperatures, evolving nitrogen gas and forming unwanted phenolic byproducts, which drastically reduces the yield and purity of the final dye.[12] A dark brown or black coloration in the reaction mixture is a common visual indicator of diazonium salt decomposition.[12]

    2.2 Mechanism Deep Dive: Azo Coupling

    The freshly prepared diazonium salt is a weak electrophile. It immediately undergoes a coupling reaction with an electron-rich aromatic compound, known as the coupling component.[13] Common coupling components include phenols (like 2-naphthol) and other aromatic amines.[3][14] The coupling reaction is an electrophilic aromatic substitution where the diazonium ion attacks the activated ring of the coupling component. The position of the attack is directed by the activating groups on the coupling component, typically occurring at the para position unless it is blocked. For phenols, the reaction is typically carried out under mildly alkaline conditions, which deprotonates the hydroxyl group to form a more strongly activating phenoxide ion.[15]

    PART 3: Detailed Experimental Protocols

    Protocol 1: Diazotization of 4-Chloro-3-methyl-2-nitroaniline

    This protocol details the critical first step: the formation of the diazonium salt solution, which must be used immediately in the subsequent coupling reaction.[4]

    Materials & Reagents:

    ReagentMolar Eq.Quantity (for 0.01 mol scale)Purpose
    4-Chloro-3-methyl-2-nitroaniline1.01.87 gAmine precursor
    Concentrated HCl (37%)2.5 - 3.02.1 - 2.5 mLAcid catalyst
    Sodium Nitrite (NaNO₂)1.0 - 1.10.70 - 0.76 gNitrous acid source
    Distilled Water-As neededSolvent
    Ice-As neededCoolant
    Starch-iodide paper-1-2 stripsReaction monitoring

    Step-by-Step Procedure:

    • Amine Suspension: In a 100 mL beaker, combine 1.87 g (0.01 mol) of 4-Chloro-3-methyl-2-nitroaniline with 15 mL of distilled water.

    • Acidification: While stirring, slowly add 2.5 mL of concentrated hydrochloric acid. A thick, stirrable slurry will form.

    • Cooling: Place the beaker in an ice-salt bath and cool the suspension to 0-5 °C with continuous magnetic stirring. Ensure the thermometer is placed directly in the reaction mixture for an accurate reading.[12]

    • Nitrite Solution: In a separate small beaker, dissolve 0.72 g (0.0105 mol) of sodium nitrite in 5 mL of cold distilled water.

    • Diazotization Reaction: Using a Pasteur pipette, add the sodium nitrite solution dropwise to the cold amine suspension over 10-15 minutes. Crucially, maintain the reaction temperature below 5 °C throughout the addition. [4][12] A rapid temperature increase can lead to vigorous gas evolution and decomposition.[12]

    • Completion: After the addition is complete, continue to stir the mixture in the ice bath for an additional 20-30 minutes to ensure the reaction goes to completion. The result is a clear, yellowish solution of the diazonium salt.

    • Verification (Optional): To confirm the presence of a slight excess of nitrous acid (which indicates complete diazotization), touch a drop of the reaction mixture to a piece of starch-iodide paper. An immediate blue-black color confirms the test is positive.[12]

    • Proceed Immediately: The resulting diazonium salt solution is unstable and should be used without delay in Protocol 2.[4]

    Protocol 2: Azo Coupling with 2-Naphthol to Synthesize a Representative Dye

    This protocol uses the diazonium salt prepared in Protocol 1 to synthesize a classic red azo dye.

    G cluster_diazotization Diazotization cluster_coupling Coupling cluster_product Product start 4-Chloro-3-methyl-2-nitroaniline reagents1 + NaNO₂ / HCl (0-5 °C) start->reagents1 coupler 2-Naphthol reagents2 + Diazonium Salt (Alkaline, 0-5 °C) coupler->reagents2 product Azo Dye Product reagents1->coupler Forms Diazonium Salt reagents2->product

    Caption: Reaction scheme for the synthesis of an azo dye.

    Materials & Reagents:

    ReagentMolar Eq.Quantity (for 0.01 mol scale)Purpose
    2-Naphthol1.01.44 gCoupling component
    Sodium Hydroxide (NaOH)~2.00.8 gCreates alkaline medium
    Diazonium Salt Solution1.0From Protocol 1Electrophile
    Distilled Water-As neededSolvent
    Ice-As neededCoolant

    Step-by-Step Procedure:

    • Coupling Component Solution: In a 250 mL beaker, dissolve 1.44 g (0.01 mol) of 2-naphthol in 25 mL of a 10% sodium hydroxide solution (dissolve 2.5 g NaOH in 25 mL water). Stir until a clear solution is obtained.

    • Cooling: Cool this alkaline solution to 0-5 °C in an ice bath with vigorous stirring.

    • Coupling Reaction: Slowly, and with continuous stirring, add the cold diazonium salt solution from Protocol 1 to the cold 2-naphthol solution.

    • Precipitation: A brightly colored precipitate of the azo dye should form immediately. The color is often a deep red or orange.

    • Completion: Continue stirring the mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

    • Isolation: Collect the crude dye product by vacuum filtration using a Büchner funnel.

    • Washing: Wash the filter cake with several portions of cold distilled water to remove unreacted salts and any remaining acid or base.

    • Drying: Press the solid as dry as possible on the filter. Transfer the dye to a watch glass and allow it to air-dry, or place it in a desiccator or a vacuum oven at a low temperature (<50 °C).

    • Data Collection: Weigh the dried product to calculate the percentage yield.

    PART 4: Purification, Characterization, and Troubleshooting

    4.1 Purification

    The crude azo dye can be purified by recrystallization from a suitable solvent to obtain a product of higher purity.[4] Common solvents include ethanol, glacial acetic acid, or dimethylformamide (DMF). The choice of solvent depends on the solubility of the specific dye synthesized.

    4.2 Characterization

    The identity and purity of the synthesized dye should be confirmed using standard analytical techniques.

    TechniquePurposeExpected Result
    Melting Point Assess purityA sharp, defined melting range
    UV-Vis Spectroscopy Determine λmaxAn absorption maximum in the visible region (400-700 nm)
    FTIR Spectroscopy Confirm functional groupsPresence of a characteristic azo (-N=N-) stretch (approx. 1450 cm⁻¹)[15]

    4.3 Troubleshooting Guide

    ProblemLikely Cause(s)Recommended Solution(s)
    Dark brown/black mixture during diazotization Temperature exceeded 5 °C, causing diazonium salt decomposition.[12]Improve cooling with an ice-salt bath. Add the nitrite solution more slowly.[12]
    Low or no dye precipitate 1. Incomplete diazotization. 2. Diazonium salt decomposed before coupling. 3. Incorrect pH for coupling.1. Test for excess nitrous acid with starch-iodide paper. 2. Ensure low temperature is maintained and use the diazonium salt immediately. 3. Ensure the coupling solution is sufficiently alkaline (for phenols).
    Excessive foaming or gas evolution Rapid decomposition of diazonium salt or nitrous acid.[12]Immediately stop the addition of sodium nitrite. Ensure the temperature is well within the 0-5 °C range.[12]
    Product is sticky or oily Impurities present or incomplete reaction.Ensure thorough washing of the crude product. Purify via recrystallization.

    References

    • 4-chloro-2-methyl-3-nitroaniline — Chemical Substance Information . NextSDS. Available from: [Link]

    • SAFETY DATA SHEET - 4-Chloro-3-nitroaniline . CPAchem. Available from: [Link]

    • Diazotization of Aniline Derivatives: Diazo Coupling . ChemEd X. Available from: [Link]

    • Nitrosating and diazotizing reagents and reactions. Google Patents.
    • Synthesis, Purification, Characterization, and ABTS Antioxidant Evaluation of Novel Azo Dyes . MDPI. Available from: [Link]

    • Process for the diazotisation of primary aromatic amines which are sparingly soluble in water. Google Patents.
    • Room temperature diazotization and coupling reaction using DES- Ethanol system . The Royal Society of Chemistry. Available from: [Link]

    • Ecofriendly Synthesis and application of special disperse reactive dyes in waterless coloration of wool with supercritical carbon dioxide . ResearchGate. Available from: [Link]

    • 4-methyl-2-nitroaniline synthesis method . Eureka by PatSnap. Available from: [Link]

    • Synthesis of 2-Nitro-4-methylaniline . Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available from: [Link]

    • Reactions of Diazonium Salts: Sandmeyer and Related Reactions . Master Organic Chemistry. Available from: [Link]

    • The Synthesis of Azo Dyes . University of Toronto. Available from: [Link]

    • 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis . Journal of Chemical & Engineering Data. Available from: [Link]

    • Sandmeyer Reaction With Arenediazonium Salts - Diazo Coupling . The Organic Chemistry Tutor (YouTube). Available from: [Link]

    • Rational synthesis, biological screening of azo derivatives of chloro-phenylcarbonyl diazenyl hydroxy dipyrimidines/thioxotetrahydropyrimidines and their metal complexes . PMC. Available from: [Link]

    • Diazotization of amines. Google Patents.

    Sources

    Application

    Application Notes &amp; Protocols: Scale-Up Synthesis of 4-Chloro-3-methyl-2-nitroaniline

    Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Chloro-3-methyl-2-nitroaniline, a key intermediate in various chemical manufacturing processes. The protocol details a robust...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Abstract: This document provides a comprehensive guide for the laboratory-scale synthesis of 4-Chloro-3-methyl-2-nitroaniline, a key intermediate in various chemical manufacturing processes. The protocol details a robust method starting from 4-chloro-3-methylaniline via electrophilic nitration. Emphasis is placed on procedural safety, reaction optimization, and considerations for scaling the synthesis from gram to multi-gram quantities. This guide is intended for researchers and process chemists in industrial and academic settings.

    Introduction and Chemical Principles

    4-Chloro-3-methyl-2-nitroaniline is a substituted aniline derivative with the molecular formula C₇H₇ClN₂O₂ and a molecular weight of 186.59 g/mol .[1] It serves as a valuable building block in the synthesis of dyes, pigments, and various specialty chemicals.

    The synthesis described herein proceeds via the electrophilic aromatic substitution (EAS) of 4-chloro-3-methylaniline. The reaction utilizes a classic mixed acid nitration approach, where nitric acid is the source of the nitronium ion (NO₂⁺) electrophile, and sulfuric acid acts as a catalyst and a dehydrating agent to promote its formation.

    Reaction Scheme:

    4-chloro-3-methylaniline + HNO₃/H₂SO₄ → 4-Chloro-3-methyl-2-nitroaniline

    The regioselectivity of this reaction is directed by the existing substituents on the aniline ring. The amino group (-NH₂) is a powerful activating, ortho-, para-director. The methyl group (-CH₃) is also activating and ortho-, para-directing, while the chloro (-Cl) group is deactivating but ortho-, para-directing. The position of nitration (position 2) is primarily governed by the strongly directing amino group, leading to the desired ortho-nitro product. Careful control of reaction conditions, particularly temperature, is critical to prevent the formation of byproducts and ensure a high yield of the target molecule.

    Materials and Equipment

    Reagents and Chemicals
    ReagentCAS No.PuritySupplierNotes
    4-chloro-3-methylaniline7149-75-9≥98%Standard SupplierStarting material. Toxic.
    Sulfuric Acid (H₂SO₄)7664-93-995-98%Standard SupplierCorrosive. Strong dehydrating agent.
    Nitric Acid (HNO₃)7697-37-270%Standard SupplierCorrosive. Strong oxidizer.
    Ethanol (C₂H₅OH)64-17-5≥95%Standard SupplierRecrystallization solvent. Flammable.
    Dichloromethane (CH₂Cl₂)75-09-2ACS GradeStandard SupplierExtraction solvent. Volatile.
    Sodium Bicarbonate (NaHCO₃)144-55-8ACS GradeStandard SupplierFor neutralization.
    Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6ACS GradeStandard SupplierDrying agent.
    Deionized Water (H₂O)7732-18-5In-house
    Equipment
    • Three-neck round-bottom flask (appropriately sized for the scale)

    • Mechanical or magnetic stirrer

    • Addition funnel

    • Low-temperature thermometer (-20°C to 100°C)

    • Ice-water or dry ice/acetone bath for cooling

    • Heating mantle with temperature controller

    • Büchner funnel and vacuum flask

    • Separatory funnel

    • Rotary evaporator

    • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

    • Melting point apparatus

    • Analytical balance

    Experimental Protocol: Synthesis Workflow

    The overall workflow for the synthesis is depicted below. It is a multi-step process requiring careful control at each stage, from the initial reaction to final purification.

    Caption: Overall workflow for the synthesis of 4-Chloro-3-methyl-2-nitroaniline.

    Step-by-Step Procedure (10 g Scale)
    • Preparation: In a 250 mL three-neck round-bottom flask equipped with a mechanical stirrer, a thermometer, and an addition funnel, add concentrated sulfuric acid (60 mL). Cool the flask in an ice-water bath to 0-5 °C.

    • Substrate Addition: Slowly and portion-wise, add 4-chloro-3-methylaniline (10.0 g) to the cooled, stirring sulfuric acid. Ensure the temperature does not rise above 10 °C during the addition. The aniline salt will form as a suspension.

    • Nitrating Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding 70% nitric acid (5.5 mL) to concentrated sulfuric acid (10 mL). This process is highly exothermic; perform this addition in an ice bath with slow, careful stirring.

    • Nitration: Cool the aniline sulfate suspension back to 0-5 °C. Using the addition funnel, add the prepared nitrating mixture dropwise over 45-60 minutes. Crucial: Maintain the internal reaction temperature between 0 °C and 5 °C throughout the addition. A runaway reaction can occur at higher temperatures, leading to decreased yield and safety hazards.[2]

    • Reaction Completion: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) if desired.

    • Quenching and Precipitation: In a separate large beaker (1 L), place crushed ice (approx. 300 g). Very slowly and with vigorous stirring, pour the reaction mixture onto the ice. This will quench the reaction and precipitate the crude product. This step is also highly exothermic.

    • Isolation of Crude Product: Collect the precipitated yellow solid by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold deionized water until the filtrate is neutral (test with pH paper). This removes residual acids.

    • Purification by Recrystallization: Transfer the crude solid to an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely. Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

    • Final Product Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven at 40-50 °C until a constant weight is achieved.

    Expected Results
    • Yield: 75-85%

    • Appearance: Yellow to orange crystalline solid.[3]

    • Melting Point: Literature values should be consulted for comparison.

    Scale-Up Considerations

    Scaling nitration reactions requires careful attention to safety and process control, as they are highly exothermic.[2]

    ParameterLaboratory Scale (10 g)Scale-Up (50-100 g)Rationale & Key Considerations
    Heat Management Ice/water bathMechanical chiller or larger ice/salt bathThe surface-area-to-volume ratio decreases on scale-up, making heat dissipation less efficient. Aggressive cooling is paramount to prevent thermal runaway.[4]
    Reagent Addition Dropwise via addition funnelControlled addition via a pumpEnsures a slow, steady rate of addition, preventing localized temperature spikes.
    Mixing Magnetic or overhead stirrerMechanical overhead stirrerEfficient mixing is critical to ensure uniform temperature and concentration throughout the reaction vessel, preventing "hot spots."
    Quenching Pouring reaction mixture onto ice"Reverse quench": Slowly adding ice/water to the reaction mixture, or pumping the mixture into a separate vessel of agitated ice water.The quench is extremely exothermic. A reverse quench can sometimes offer better temperature control on a larger scale.

    Safety and Hazard Management

    Working with concentrated acids and nitroaromatic compounds presents significant hazards. Adherence to strict safety protocols is mandatory.

    • Personal Protective Equipment (PPE): Always wear a lab coat, chemical splash goggles, a face shield, and acid-resistant gloves (e.g., butyl rubber or Viton).

    • Ventilation: All procedures must be performed in a certified chemical fume hood to avoid inhalation of corrosive vapors and toxic dust.[5]

    • Reagent Handling:

      • Acids: Concentrated sulfuric and nitric acids are extremely corrosive and can cause severe burns. Always add acid to water, never the other way around. Prepare the nitrating mixture in an ice bath and add reagents slowly.

      • Starting Material: 4-chloro-3-methylaniline is toxic if swallowed, inhaled, or in contact with skin.[6]

      • Product: The product, 4-Chloro-3-methyl-2-nitroaniline, is a hazardous substance. It may cause skin, eye, and respiratory irritation.[5]

    • Emergency Procedures:

      • Spills: Neutralize acid spills with sodium bicarbonate before cleanup.

      • Exposure: In case of skin contact, wash immediately and thoroughly with soap and water.[5] For eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[5]

    • Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Acidic aqueous waste must be neutralized before disposal.

    References

    • NextSDS. (n.d.). 4-chloro-2-methyl-3-nitroaniline — Chemical Substance Information.
    • Guidechem. (n.d.). 4-chloro-3-methyl-2-nitroaniline 344749-20-8 wiki.
    • Hussain, A., Sharma, M. K., et al. (2021). Design and scale-up of continuous di-nitration reaction using pinched tube flow reactor. Journal of Flow Chemistry.
    • PubChem. (n.d.). Aniline, 4-chloro-N-methyl-3-nitro-.
    • PMC. (2025, August 26). Continuous-flow-enabled intensification in nitration processes: a review of technological developments and practical applications over the past decade.
    • Kulkarni, A. A. (2014). Continuous flow nitration in miniaturized devices. Beilstein Journal of Organic Chemistry, 10, 405–424.
    • ACS Publications. (2020, October 6). Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. Organic Process Research & Development.
    • Sigma-Aldrich. (n.d.). 4-Chloro-N-methyl-2-nitroaniline.
    • ThermoFisher. (2025, September 16). SAFETY DATA SHEET.
    • MilliporeSigma. (2026, January 13). SAFETY DATA SHEET.
    • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
    • PubChem. (n.d.). 4-Chloro-3-nitroaniline.
    • RSC Publishing. (2025, February 4). Development of a scalable and sustainable continuous-flow microreaction process for mononitration of aromatic compounds with high selectivity and yield.
    • Atlantis Press. (2017, February). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline.
    • PubChem. (n.d.). 3-Chloro-2-methyl-4-nitroaniline.
    • ACS Publications. (2019, December 19). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data.
    • Google Patents. (n.d.). CN1462737A - Method for preparing 4-chlorine-3-nitroanisole.
    • Guidechem. (n.d.). 4-Chloro-3-nitroaniline 635-22-3 wiki.
    • Eureka by PatSnap. (2018, March 6). 4-methyl-2-nitroaniline synthesis method.
    • Sigma-Aldrich. (n.d.). 4-Chloro-2-methyl-3-nitroaniline.
    • Google Patents. (n.d.). CN105622426A - Preparation method of 4-fluoro -N-methyl-3-nitroaniline.

    Sources

    Method

    A Practical Guide to Monitoring Reactions of 4-Chloro-3-methyl-2-nitroaniline by Thin-Layer Chromatography (TLC)

    An Application Note for Drug Development Professionals Abstract In the fast-paced environment of pharmaceutical research and drug development, the ability to rapidly and accurately monitor the progress of chemical reacti...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An Application Note for Drug Development Professionals

    Abstract

    In the fast-paced environment of pharmaceutical research and drug development, the ability to rapidly and accurately monitor the progress of chemical reactions is paramount. Thin-Layer Chromatography (TLC) stands out as a simple, cost-effective, and powerful analytical technique for real-time reaction monitoring.[1][2][3] This application note provides a detailed, experience-driven protocol for developing and implementing a robust TLC method to track reactions involving 4-Chloro-3-methyl-2-nitroaniline, a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs). We will delve into the causality behind experimental choices, from mobile phase optimization to advanced visualization techniques, ensuring a self-validating and reliable monitoring system.

    Introduction: The Critical Role of Reaction Monitoring

    The synthesis of complex organic molecules is a stepwise process where each reaction must be carefully controlled to maximize yield and purity. Inefficient monitoring can lead to incomplete reactions, the formation of undesirable byproducts, or the decomposition of the target molecule, resulting in significant time and resource expenditure.[4] While sophisticated techniques like HPLC and GC-MS provide detailed quantitative analysis, TLC offers an unparalleled advantage in speed and simplicity for qualitative assessment at the bench.[5][6][7][8] It allows a chemist to quickly answer critical questions: Has the starting material been consumed? Is the desired product forming? Are there any unexpected side products?[2][3][9]

    This guide focuses on 4-Chloro-3-methyl-2-nitroaniline, a molecule whose distinct functional groups—an aromatic amine, a nitro group, a chloro group, and a methyl group—present a perfect case study for demonstrating the principles of TLC method development.

    Physicochemical Profile: 4-Chloro-3-methyl-2-nitroaniline

    Understanding the structure of the analyte is fundamental to developing a separation method.

    • Molecular Formula: C₇H₇ClN₂O₂[10]

    • Molecular Weight: 186.59 g/mol [10]

    • Structure: (A proper chemical structure image would be placed here)

    • Key Functional Groups & Polarity:

      • Nitro Group (-NO₂): Strongly electron-withdrawing and polar.

      • Amine Group (-NH₂): Polar and capable of hydrogen bonding. It also imparts basic character.

      • Chloro Group (-Cl): Electronegative but contributes moderately to overall polarity.

      • Aromatic Ring & Methyl Group (-CH₃): Largely non-polar.

    The presence of both highly polar (amine, nitro) and non-polar (aromatic ring) moieties gives this molecule an intermediate polarity. This is a crucial characteristic that we will exploit for its separation. In a typical reaction, such as a reduction of the nitro group or an acylation of the amine, the polarity of the molecule will change significantly. This change in polarity is the very basis for separation by TLC.

    The Principle of TLC: A Polarity-Driven Separation

    TLC operates on the principle of differential partitioning.[11] A sample is spotted on a stationary phase (typically polar silica gel) and a mobile phase (a less polar solvent) is allowed to ascend the plate via capillary action.[1]

    • Stationary Phase: Silica gel is a highly polar adsorbent containing silicon-oxygen bonds and surface hydroxyl (-OH) groups.[12]

    • Mobile Phase: An organic solvent or a mixture of solvents with a lower polarity than the silica gel.

    The separation occurs as a continuous series of adsorption-desorption steps. More polar compounds in the reaction mixture will have a stronger affinity for the polar silica gel and will spend more time adsorbed to the stationary phase. Consequently, they will travel a shorter distance up the plate.[11][13] Conversely, less polar compounds interact more weakly with the silica gel and are carried further up the plate by the mobile phase. This differential migration results in the separation of components into distinct spots.[3]

    The position of a spot is quantified by its Retention Factor (Rƒ) , a ratio that is constant for a given compound under specific conditions (stationary phase, mobile phase, temperature).[13][14]

    Rƒ = (Distance traveled by the compound) / (Distance traveled by the solvent front) [11][15]

    An ideal Rƒ value for analysis lies between 0.2 and 0.7, as this range typically provides the best separation from other potential components.[9]

    Experimental Protocol: A Step-by-Step Guide

    This protocol is designed to be a self-validating system, where each step informs the next, leading to a robust and reproducible TLC method.

    Materials and Equipment
    • TLC Plates: Pre-coated Silica Gel 60 F₂₅₄ plates (the "F₂₅₄" indicates a fluorescent indicator for UV visualization).

    • Developing Chamber: A glass jar with a tight-fitting lid.

    • Spotting: Glass capillary tubes (micropipettes).

    • Solvents: HPLC-grade solvents such as Hexane, Ethyl Acetate, Dichloromethane, and Triethylamine.

    • Visualization:

      • Hand-held UV lamp (254 nm).

      • Iodine chamber (a sealed jar with iodine crystals).

      • Staining solutions (e.g., Potassium Permanganate).

      • Heating device (heat gun or hot plate).

    • General: Forceps, pencil, ruler, sample vials.

    Workflow Diagram

    TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_plate 1. Prepare Plate (Draw Origin Line) prep_samples 2. Prepare Samples (SM, Co-spot, Rxn) prep_plate->prep_samples prep_chamber 3. Prepare Chamber (Add Eluent & Saturate) prep_samples->prep_chamber spot_plate 4. Spot Plate prep_chamber->spot_plate develop_plate 5. Develop Plate (Elution) spot_plate->develop_plate dry_plate 6. Dry Plate (Mark Solvent Front) develop_plate->dry_plate visualize_uv 7. Visualize (UV Light) dry_plate->visualize_uv visualize_stain 8. Visualize (Stain) visualize_uv->visualize_stain calculate_rf 9. Calculate Rƒ Values visualize_stain->calculate_rf interpret 10. Interpret Results calculate_rf->interpret TLC_Interpretation cluster_plate Developed TLC Plate cluster_legend Legend plate origin Origin origin_line front Solvent Front front_line lane1_label SM lane2_label Co lane3_label Rxn sm_spot1 co_spot1 rxn_spot1 co_spot2 rxn_spot2 key1 key1_label Starting Material (SM) Rƒ ≈ 0.4 key2 key2_label Product Rƒ ≈ 0.8

    Sources

    Application

    safe disposal of waste from 4-Chloro-3-methyl-2-nitroaniline synthesis

    Application Note: Comprehensive Protocol for the Safe Disposal and Remediation of 4-Chloro-3-methyl-2-nitroaniline Synthesis Waste Introduction and Regulatory Context The synthesis of 4-Chloro-3-methyl-2-nitroaniline (CM...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Application Note: Comprehensive Protocol for the Safe Disposal and Remediation of 4-Chloro-3-methyl-2-nitroaniline Synthesis Waste

    Introduction and Regulatory Context

    The synthesis of 4-Chloro-3-methyl-2-nitroaniline (CMNA)—typically achieved via the electrophilic nitration of chlorinated toluene or aniline precursors—generates highly toxic and chemically recalcitrant waste streams. Due to the strong electron-withdrawing nature of the nitro moiety combined with the steric and electronic effects of the halogen substituent, the resulting nitroaromatic byproducts heavily resist conventional biological wastewater treatment.

    Furthermore, nitroanilines are recognized as potent environmental toxins and precursors to carcinogenic N-nitrosamines. The Environmental Protection Agency (EPA) strictly regulates structurally analogous nitroanilines (e.g., p-nitroaniline) as 1[1]. This application note provides a field-proven, self-validating protocol for the segregation, advanced chemical degradation, and safe disposal of CMNA synthesis waste.

    Mechanistic Causality: Overcoming Aromatic Deactivation

    Direct discharge or simple pH neutralization of CMNA aqueous waste is environmentally disastrous. The aromatic ring is highly deactivated by the −NO2​ group, making it impervious to mild oxidants. To achieve ring cleavage and complete mineralization, Advanced Oxidation Processes (AOPs) must be employed. AOPs generate highly reactive hydroxyl radicals ( OH, E0=+2.8 V ), which non-selectively attack the deactivated aromatic ring, breaking it down into low-molecular-weight aliphatic acids, chloride ions, and ultimately CO2​ and H2​O [2].

    Quantitative Data: Comparative AOP Efficiencies

    The following table summarizes the quantitative efficacy of various AOPs for treating chlorinated nitroaniline wastewater, guiding our protocol selection:

    Oxidation ProcessPrimary Radical SpeciesOptimum pHMineralization Efficiency (1 hr)Mechanistic Causality
    Solar Photo-Fenton OH2.8 – 3.0>98%UV light accelerates the reduction of Fe3+ back to Fe2+ , continuously driving H2​O2​ decomposition into OH[3].
    UV / Persulfate SO4∙−​ , OH5.0 – 7.0~82%Sulfate radicals are highly oxidizing but exhibit slower kinetics on heavily deactivated rings compared to OH[4].
    Ultrasound / Chlorine Reactive Chlorine Species5.5~96%Acoustic cavitation enhances the interaction of reactive chlorine species with the organic pollutants[5].

    Based on these kinetics, the Photo-Fenton AOP is selected as the optimal treatment for the aqueous waste stream due to its superior mineralization efficiency[3].

    Experimental Protocols

    Protocol 1: Waste Segregation and Pre-Treatment

    Causality: Halogenated solvents (e.g., dichloromethane used in extraction) will aggressively scavenge hydroxyl radicals and inhibit the downstream Photo-Fenton process. Strict phase segregation is mandatory for system efficacy.

    • Quenching: Quench the crude CMNA synthesis reaction over crushed ice to prevent exothermic runaway and limit the formation of explosive polynitrated byproducts.

    • Phase Separation: Transfer the quenched mixture to a separatory funnel. Extract the organic product using a halogenated solvent.

    • Segregation:

      • Organic Phase: Route all organic washings and depleted solvents to a dedicated, vented high-density polyethylene (HDPE) container labeled "Halogenated Organic Waste."

      • Aqueous Phase: Route the acidic aqueous layer (containing unreacted acids and trace CMNA) to a dedicated glass-lined reactor for AOP treatment.

    Protocol 2: Photo-Fenton Degradation of Aqueous Waste

    Self-Validating System: This protocol incorporates internal pH checks and chromatographic validation to ensure no toxic discharge occurs.

    • pH Adjustment: Slowly add 10 M NaOH to the aqueous waste under continuous stirring until the pH stabilizes at exactly 3.0. Causality: A pH of 3.0 prevents the precipitation of iron as inactive Fe(OH)3​ while minimizing the scavenging of OH by excess H+ [6].

    • Catalyst Addition: Add ferrous sulfate heptahydrate ( FeSO4​⋅7H2​O ) to achieve a concentration of 0.05 mM Fe2+ .

    • Oxidant Dosing: Slowly dose 30% w/w H2​O2​ to achieve a 10 mM concentration. Caution: Monitor temperature closely; the generation of radicals is highly exothermic.

    • UV Irradiation: Expose the reactor to a 254 nm UV light source for 60 minutes at 20°C[3].

    • Validation & Quenching: Withdraw a 1.0 mL aliquot, quench with 10 µL of 1.0 M sodium thiosulfate (to destroy residual H2​O2​ ), and analyze via HPLC-UV (monitor 235–265 nm). Validation Check: The CMNA peak must be absent (>99% degradation). If present, extend UV irradiation by 30 minutes.

    • Discharge: Once validated, neutralize the effluent to pH 7.0 to precipitate the iron catalyst, filter through a 0.45 µm membrane, and discharge the safe aqueous filtrate to standard wastewater facilities.

    Protocol 3: Disposal of Halogenated Organic Waste
    • Storage: Store the segregated halogenated organic waste in a cool, well-ventilated area away from incompatible materials (e.g., alkali metals, strong bases)[7].

    • Incineration: This stream cannot be treated on-site. It must be manifested and shipped to an EPA-certified hazardous waste facility for high-temperature incineration (>1000°C) equipped with acid gas scrubbers to neutralize the generated HCl gas.

    Workflow Visualization

    CMNA_Waste_Workflow Start Crude CMNA Synthesis Waste Segregation Phase Segregation (Separatory Funnel) Start->Segregation Quench over ice AqWaste Aqueous Acidic Waste (Nitroaromatic Residues) Segregation->AqWaste Aqueous phase OrgWaste Halogenated Organic Waste (DCM & Organics) Segregation->OrgWaste Organic phase pHAdjust pH Adjustment (Target: pH 3.0) AqWaste->pHAdjust Incineration EPA-Certified High-Temp Incineration OrgWaste->Incineration Manifest & Ship PhotoFenton Photo-Fenton AOP (Fe2+ / H2O2 / UV) pHAdjust->PhotoFenton Add Fe2+ & H2O2 Validation HPLC Validation (Quench & Analyze) PhotoFenton->Validation 60 min UV Validation->PhotoFenton <99% (Recycle) Discharge Neutralization & Safe Discharge Validation->Discharge >99% Degradation

    Workflow for the segregation and self-validating remediation of CMNA synthesis waste streams.

    References

    • Boston University Environmental Health & Safety. "Acutely Toxic 'P-listed' Hazardous Chemical Waste Guidance." BU.edu.
    • West Liberty University. "Safety Data Sheet: p-Nitroaniline." Westliberty.edu.
    • Sun, S. et al. "Oxidative decomposition of p-nitroaniline in water by solar photo-Fenton advanced oxidation process.
    • Sun, S. et al. "A Kinetic Study on the Degradation of p-Nitroaniline by Fenton Oxidation Process.
    • Wang, Y. et al.
    • Eslami, A. et al. "Aniline Degradation Using Advanced Oxidation Process by UV/Peroxy Disulfate from Aqueous Solution.
    • Bensalah, N. et al.

    Sources

    Method

    Application Notes &amp; Protocols: Strategic Use of 4-Chloro-3-methyl-2-nitroaniline in the Synthesis of 5-Chloro-6-methyl Substituted Benzimidazoles

    For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzimidazole Scaffold and its Strategic Importance The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone pha...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    Introduction: The Benzimidazole Scaffold and its Strategic Importance

    The benzimidazole ring system, a fusion of benzene and imidazole, is a cornerstone pharmacophore in modern medicinal chemistry.[1] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, making it a "privileged scaffold" in drug discovery.[2] Derivatives of benzimidazole have been successfully developed into drugs with a vast range of therapeutic applications, including roles as anticancer agents (e.g., Veliparib), proton pump inhibitors (e.g., Omeprazole), anthelmintics (e.g., Albendazole), and antivirals.[3][4]

    The functionalization of the benzimidazole core is critical for modulating its pharmacological profile. The precursor, 4-Chloro-3-methyl-2-nitroaniline, is a highly valuable starting material for generating a specific class of derivatives: 5-chloro-6-methyl-1H-benzimidazoles. The chloro and methyl substituents provide specific steric and electronic properties that can enhance binding affinity, improve metabolic stability, and fine-tune the physicochemical properties of the final molecule.

    This guide provides a detailed exploration of the primary synthetic route for converting 4-Chloro-3-methyl-2-nitroaniline into these valuable benzimidazole derivatives—the one-pot reductive cyclization with aldehydes. We will detail the underlying mechanism, provide field-tested protocols, and discuss the causality behind key experimental choices.

    Core Principle: The One-Pot Reductive Cyclization Pathway

    The most efficient and widely adopted method for synthesizing 2-substituted benzimidazoles from o-nitroanilines is a one-pot reductive cyclization.[5][6] This strategy is superior to two-step procedures as it avoids the isolation of the often unstable o-phenylenediamine intermediate, thereby improving overall yield and simplifying the workflow.[7]

    The reaction proceeds through a tandem sequence of three key transformations occurring in a single reaction vessel:

    • Nitro Group Reduction: The process is initiated by the chemical reduction of the nitro group on the 4-Chloro-3-methyl-2-nitroaniline precursor. Reagents like sodium dithionite (Na₂S₂O₄) are particularly effective, acting as a mild and selective reducing agent that is compatible with a wide range of functional groups.[8] This in-situ reduction generates the highly reactive 4-chloro-3-methylbenzene-1,2-diamine.

    • Schiff Base Formation: The aldehyde, which is present in the reaction mixture, readily condenses with one of the amino groups of the newly formed diamine. This acid- or auto-catalyzed reaction forms a Schiff base (imine) intermediate.

    • Intramolecular Cyclization & Aromatization: The second, neighboring amino group performs a nucleophilic attack on the electrophilic imine carbon, leading to the formation of a five-membered dihydrobenzimidazole ring. Subsequent elimination of a water molecule results in aromatization, yielding the thermodynamically stable benzimidazole core.

    The overall mechanism is depicted below:

    G cluster_start Starting Materials cluster_process Reaction Cascade A 4-Chloro-3-methyl- 2-nitroaniline C Step 1: Nitro Reduction (e.g., Na₂S₂O₄) A->C B Aldehyde (R-CHO) E Step 2: Condensation (Schiff Base Formation) B->E D In-situ formation of 4-chloro-3-methyl- benzene-1,2-diamine C->D [2H⁺, 2e⁻] D->E F Schiff Base Intermediate E->F -H₂O G Step 3: Intramolecular Cyclization & Aromatization F->G H Final Product: 2-R-5-Chloro-6-methyl- 1H-benzimidazole G->H -H₂O G start Start dissolve Dissolve Nitroaniline & Aldehyde in Ethanol start->dissolve heat Heat to 80°C dissolve->heat add Add aq. Na₂S₂O₄ Solution Dropwise heat->add reflux Reflux for 3-6h (Monitor by TLC) add->reflux cool Cool to RT reflux->cool concentrate Concentrate Volume cool->concentrate precipitate Precipitate with Cold Water concentrate->precipitate filter Filter & Wash Solid precipitate->filter purify Purify (Recrystallization/Chromatography) filter->purify end Pure Product purify->end

    Sources

    Technical Notes & Optimization

    Troubleshooting

    Technical Support Center: Synthesis of 4-Chloro-3-methyl-2-nitroaniline

    Welcome to the technical support guide for the synthesis of 4-Chloro-3-methyl-2-nitroaniline. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support guide for the synthesis of 4-Chloro-3-methyl-2-nitroaniline. This document is designed for researchers, chemists, and process development professionals to provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed experimental protocols to improve the yield and purity of this important chemical intermediate.

    Synthesis Overview

    The most common and practical approach for synthesizing 4-Chloro-3-methyl-2-nitroaniline is through the direct electrophilic nitration of 4-Chloro-3-methylaniline. This reaction involves the introduction of a nitro group (-NO₂) onto the aromatic ring, primarily at the position ortho to the amino group.

    The regioselectivity of the reaction is governed by the directing effects of the substituents on the aniline ring. The amino group (-NH₂) is a strongly activating, ortho, para-director, while the methyl group (-CH₃) is a weakly activating, ortho, para-director, and the chloro group (-Cl) is a deactivating, ortho, para-director. The powerful ortho-directing influence of the amino group typically favors the formation of the desired 2-nitro product. However, controlling the reaction conditions is critical to prevent the formation of unwanted isomers and byproducts.[1]

    Visualizing the Synthesis Pathway

    Synthesis_Pathway Start 4-Chloro-3-methylaniline Reagents Nitrating Agent (HNO₃ / H₂SO₄) Product 4-Chloro-3-methyl-2-nitroaniline Reagents->Product Electrophilic Aromatic Substitution Isomer Isomeric Byproducts (e.g., 6-nitro isomer) Reagents->Isomer Side Reaction

    Caption: Synthetic pathway for 4-Chloro-3-methyl-2-nitroaniline.

    Troubleshooting Guide

    This section addresses common issues encountered during the synthesis in a direct question-and-answer format, providing explanations and actionable solutions.

    Issue 1: Low Overall Yield

    Question: My final yield of 4-Chloro-3-methyl-2-nitroaniline is consistently below expectations. What are the likely causes and how can I improve it?

    Answer: Low yield can stem from several factors, primarily incomplete reaction, suboptimal temperature control, or product loss during the workup phase.

    • Cause A: Incomplete Reaction

      • Explanation: The nitration may not have proceeded to completion.

      • Solution: Monitor the reaction progress using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[2] If the starting material is still present after the planned reaction time, consider extending the duration or slightly increasing the temperature, though be cautious as higher temperatures can promote side reactions.

    • Cause B: Suboptimal Reaction Temperature

      • Explanation: The reaction is highly exothermic. If the temperature is too low, the reaction rate will be slow. If it's too high, it can lead to the formation of oxidized, tarry byproducts and dinitrated species, reducing the yield of the desired product.[3]

      • Solution: Maintain strict temperature control, especially during the addition of the nitrating agent. A temperature range of 0-10°C is typically recommended for this type of nitration. Use an ice-salt bath for efficient cooling and add the nitrating mixture slowly and dropwise to manage the exotherm.

    • Cause C: Product Loss During Workup

      • Explanation: Significant amounts of product can be lost during neutralization, extraction, and purification steps.

      • Solution:

        • Neutralization: After quenching the reaction in ice/water, neutralize the acidic solution very carefully. Basify slowly with a solution like sodium hydroxide until the pH is slightly alkaline to ensure the aniline product is fully deprotonated and less water-soluble.[4]

        • Extraction: Choose an appropriate organic solvent for extraction (e.g., ethyl acetate, dichloromethane). Perform multiple extractions (at least 3x) to ensure complete recovery of the product from the aqueous layer.[4]

        • Purification: Optimize the recrystallization process. Select a solvent or solvent pair where the product has high solubility at high temperatures but low solubility at room temperature.[4] Common solvents for nitroanilines include ethanol or ethanol/water mixtures.[5]

    Issue 2: Poor Purity & Presence of Isomers

    Question: My final product is contaminated with significant impurities, particularly what I suspect is an isomeric byproduct. How can I improve the purity?

    Answer: The primary impurity in this synthesis is often the regioisomeric 4-Chloro-3-methyl-6-nitroaniline . Its formation is a result of the competing directing effects of the substituents. Additionally, over-nitration can occur.

    • Cause A: Formation of Regioisomers

      • Explanation: While the amino group strongly directs nitration to the ortho position (C2), some substitution can occur at the other available ortho position (C6), leading to the 6-nitro isomer. The physical properties of these isomers are often very similar, making separation difficult.

      • Solution:

        • Temperature Control: Lower temperatures generally favor the desired 2-nitro isomer. Strictly maintain a low temperature (0-5°C) during the addition of the nitrating agent.

        • Rate of Addition: Add the nitrating agent very slowly (dropwise) to the solution of 4-Chloro-3-methylaniline. This maintains a low concentration of the electrophile (NO₂⁺) and improves selectivity.

        • Protecting Groups: For maximum selectivity, the amino group can be protected as an acetamide (-NHCOCH₃).[3][6] The acetamido group is still an ortho, para-director but is less activating than the amino group, which can lead to a cleaner reaction. The protecting group is then removed by hydrolysis after nitration.[6]

    • Cause B: Dinitration Products

      • Explanation: If the reaction conditions are too harsh (excess nitrating agent, high temperature), a second nitro group can be added to the ring.

      • Solution: Use a carefully controlled stoichiometry of the nitrating agent. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient. Avoid high temperatures and prolonged reaction times after the starting material has been consumed.

    • Cause C: Dark, Tarry Byproducts

      • Explanation: Nitric acid is a strong oxidizing agent. Direct nitration of anilines can lead to oxidation of the starting material, resulting in dark, polymeric, or tarry substances that are difficult to remove.[3]

      • Solution: Again, protecting the amino group as an acetamide is the most effective way to prevent oxidation.[3] Maintaining a low reaction temperature is also crucial. If the product is dark, treatment with activated charcoal during recrystallization can help remove some colored impurities.[4]

    Visualizing the Troubleshooting Logic

    Troubleshooting_Logic Start Experiment Complete CheckYield Is Yield Acceptable? Start->CheckYield CheckPurity Is Purity Acceptable (TLC/HPLC)? CheckYield->CheckPurity Yes LowYield Low Yield Issue CheckYield->LowYield No ImpureProduct Low Purity Issue CheckPurity->ImpureProduct No End Successful Synthesis CheckPurity->End Yes Solution1 Verify Reaction Completion (TLC/HPLC Monitoring) LowYield->Solution1 Solution2 Optimize Temperature Control (0-10°C) LowYield->Solution2 Solution3 Improve Workup (Extraction, Neutralization) LowYield->Solution3 ImpureProduct->Solution2 Solution4 Control Reagent Addition Rate (Slow, Dropwise) ImpureProduct->Solution4 Solution5 Consider Amino Group Protection (e.g., Acetylation) ImpureProduct->Solution5 Solution6 Optimize Purification (Recrystallization, Chromatography) ImpureProduct->Solution6

    Caption: Troubleshooting workflow for the synthesis process.

    Frequently Asked Questions (FAQs)

    Q1: What is the standard nitrating agent for this synthesis? A1: The most common nitrating agent is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), often called "mixed acid". Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺), the active species in the reaction.

    Q2: How can I effectively monitor the reaction's progress? A2: Thin-Layer Chromatography (TLC) is a quick and effective method for monitoring. Use a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) to separate the starting material from the product. The product, being more polar, will have a lower Rf value than the starting aniline. For more precise, quantitative analysis, HPLC is the preferred method.[2][7]

    Q3: What is the best way to purify the crude product? A3: Recrystallization is the most common and effective method for purifying the final product on a lab scale.[4] The choice of solvent is critical. Ethanol, methanol, or a mixture of ethanol and water are often good choices for nitroanilines.[5] The goal is to find a solvent that dissolves the product well when hot but poorly when cold. If isomers are proving difficult to separate by recrystallization, column chromatography on silica gel may be necessary.

    Q4: What are the critical safety precautions for this reaction? A4: This reaction involves several hazards:

    • Strong Acids: Concentrated nitric and sulfuric acids are highly corrosive. Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work in a well-ventilated fume hood.

    • Exothermic Reaction: The nitration is highly exothermic. Mixing the acids and adding them to the aniline must be done slowly and with efficient cooling to prevent the reaction from running out of control.

    • Nitro Compounds: Aromatic nitro compounds are toxic and should be handled with care.

    Data & Protocols

    Recommended Reaction Parameters
    ParameterRecommended ConditionRationale
    Starting Material 4-Chloro-3-methylanilineDirect precursor to the target molecule.
    Nitrating Agent Conc. HNO₃ / Conc. H₂SO₄Generates the required nitronium ion (NO₂⁺) efficiently.
    Stoichiometry 1.05 - 1.1 equivalents of HNO₃A slight excess ensures complete reaction without promoting dinitration.
    Temperature 0 - 10°CBalances reaction rate while minimizing side reactions and oxidation.[3]
    Solvent Concentrated H₂SO₄Often used as the solvent to dissolve the aniline salt before nitration.
    Monitoring TLC (Hexane/Ethyl Acetate) or HPLCAllows for real-time tracking of starting material consumption.[2]
    Detailed Experimental Protocol (Direct Nitration)

    This is a representative protocol and should be adapted and optimized based on laboratory conditions and scale.

    • Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 4-Chloro-3-methylaniline (1.0 eq). Cool the flask in an ice-salt bath to 0°C. Slowly add concentrated sulfuric acid (approx. 3-4 eq) while maintaining the temperature below 10°C. Stir until all the aniline has dissolved to form the anilinium salt.

    • Nitrating Mixture: In a separate beaker, cool concentrated sulfuric acid (approx. 1.5 eq) to 0°C. Slowly add concentrated nitric acid (1.05 eq) to the sulfuric acid with stirring. Keep this nitrating mixture cold.

    • Reaction: Add the cold nitrating mixture dropwise to the stirred aniline solution via the dropping funnel. The rate of addition should be controlled to maintain the internal temperature of the reaction between 0-10°C.[3]

    • Monitoring: After the addition is complete, stir the mixture at 0-10°C for an additional 30-60 minutes. Monitor the reaction by TLC until the starting material spot is no longer visible.

    • Workup: Pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring. A precipitate of the crude product should form.

    • Neutralization: Slowly neutralize the cold aqueous mixture by adding a cold, concentrated solution of sodium hydroxide or ammonium hydroxide until the pH is ~7-8. This will deprotonate the product and fully precipitate it from the solution.

    • Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold water until the washings are neutral to remove any residual acid and inorganic salts.

    • Purification: Dry the crude product. Purify by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.[4][5] Dry the final product under vacuum to yield pure 4-Chloro-3-methyl-2-nitroaniline.

    References

    • University of Lisbon. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Técnico Lisboa. Available at: [Link]

    • Reddy, K. S., et al. (2018). Regioselective Nitration of N-Alkyl Anilines using tert-Butyl Nitrite under Mild Condition. ACS Omega. Available at: [Link]

    • RSC Education. (n.d.). Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. Royal Society of Chemistry. Available at: [Link]

    • Thermo Fisher Scientific. (n.d.). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. LCGC International. Available at: [Link]

    • Maiti, D., et al. (2017). Ceric Ammonium Nitrate Promoted Highly Chemo‐ and Regioselective ortho‐Nitration of Anilines under Mild Conditions. ChemistrySelect. Available at: [Link]

    • Ahmad, M., et al. (n.d.). Determination of meta-, para- and ortho-Nitroanilines using Spectrophotometric and Thermal Gradient Chromatographic Methods. Zenodo. Available at: [Link]

    • Chen, Y., et al. (2011). Determination of nitroanilines in hair dye using polymer monolith microextraction coupled with HPLC. Journal of Separation Science. Available at: [Link]

    • Ataman Kimya. (n.d.). 4-CHLOROANILINE. Available at: [Link]

    • American Chemical Society. (2019). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data. Available at: [Link]

    Sources

    Optimization

    Technical Support Center: Synthesis of 4-Chloro-3-methyl-2-nitroaniline

    Welcome to the Application Scientist Troubleshooting Portal. This technical guide is designed for researchers and drug development professionals dealing with the complex regiochemistry and side reactions inherent in the...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Application Scientist Troubleshooting Portal. This technical guide is designed for researchers and drug development professionals dealing with the complex regiochemistry and side reactions inherent in the synthesis of 4-chloro-3-methyl-2-nitroaniline (CAS 344749-20-8).

    Due to the highly activated nature of the aniline ring and the competing directing effects of its substituents, direct nitration is prone to catastrophic failure via oxidation or poor regioselectivity. This guide provides mechanistic insights, validated step-by-step protocols, and targeted FAQs to help you optimize your yield and resolve common synthetic bottlenecks.

    Mechanistic Overview & Pathway Analysis

    The established route for synthesizing substituted nitroanilines relies on a three-step sequence: amine protection, electrophilic aromatic nitration, and acid-catalyzed deprotection [1].

    The starting material, 4-chloro-3-methylaniline, contains a strongly activating amino group. If left unprotected, the nitronium ion ( NO2+​ ) will rapidly oxidize the ring, leading to polyaniline-like tarry residues. Protection via acetylation converts the amine into an acetamido group (-NHAc), which tempers the ring's reactivity while maintaining ortho/para directing capabilities.

    Because the para position is blocked by the chlorine atom, nitration is forced to the ortho positions (C2 and C6). The fundamental synthetic challenge lies in the steric environment: the C2 position is sandwiched between the bulky -NHAc group and the methyl group, creating severe steric hindrance. Consequently, the C6 position is kinetically favored, making the 6-nitro isomer the major side product.

    Pathway SM 4-Chloro-3-methylaniline Prot N-(4-chloro-3-methylphenyl)acetamide SM->Prot Ac2O (Protection) Ox Oxidation Tars SM->Ox Direct HNO3 (Side Reaction) Nit2 2-Nitro Isomer (Target Precursor) Prot->Nit2 HNO3/H2SO4 (Minor Pathway) Nit6 6-Nitro Isomer (Side Product) Prot->Nit6 HNO3/H2SO4 (Major Pathway) Tar 4-Chloro-3-methyl-2-nitroaniline Nit2->Tar Acid Hydrolysis (Deprotection)

    Reaction pathway for 4-chloro-3-methyl-2-nitroaniline highlighting major side reactions.

    Quantitative Yield & Regioselectivity Data

    To optimize the recovery of the sterically hindered 2-nitro isomer, reaction temperature and the choice of nitrating agent must be strictly controlled. Trace metals can also catalyze unintended reductions or side reactions, so high-purity reagents are mandatory[2].

    Reaction ConditionTemp (°C)Nitrating Agent2-Nitro:6-Nitro RatioTotal Yield (%)Primary Side Reaction
    Standard Mixed Acid 0 – 5HNO₃ / H₂SO₄25:7588%6-nitro isomer dominance
    Mild Nitration -10 – 0Acetyl Nitrate35:6572%Incomplete conversion
    High-Temp Acid 20 – 25HNO₃ / H₂SO₄15:8555%Over-nitration (Dinitro)

    Validated Experimental Protocols

    Every protocol below is designed as a self-validating system to prevent downstream failures.

    Step 1: Amine Protection (Acetylation)
    • Setup: Dissolve 10.0 g of 4-chloro-3-methylaniline in 50 mL of anhydrous dichloromethane (DCM). Add 1.1 equivalents of pyridine.

    • Addition: Cool the flask to 0 °C. Add 1.2 equivalents of acetic anhydride dropwise over 30 minutes.

    • Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.

    • Self-Validation Checkpoint: Run a TLC (Hexane:EtOAc 3:1). The starting material ( Rf​≈0.6 ) must be completely absent. Causality: Even 1% of unprotected amine will trigger runaway oxidation in Step 2.

    • Workup: Wash with 1M HCl, saturated NaHCO₃, and brine. Dry over MgSO₄ and concentrate to yield N-(4-chloro-3-methylphenyl)acetamide.

    Step 2: Electrophilic Aromatic Nitration
    • Setup: Dissolve the protected intermediate in 40 mL of concentrated H₂SO₄. Cool the reaction vessel in an ice-salt bath to -5 °C.

    • Addition: Prepare a mixed acid solution (1.05 eq of fuming HNO₃ in 10 mL of conc. H₂SO₄). Add this dropwise via an addition funnel, maintaining the internal temperature strictly below 5 °C.

    • Reaction: Stir for 1 hour at 0 °C.

    • Self-Validation Checkpoint: The reaction mixture should remain a clear yellow/orange. A rapid shift to dark brown/black indicates thermal runaway and oxidative degradation.

    • Workup: Pour the mixture over 200 g of crushed ice. Filter the resulting precipitate (a mixture of 2-nitro and 6-nitro isomers) and wash thoroughly with cold water.

    Step 3: Deprotection & Isomer Resolution
    • Setup: Suspend the nitrated mixture in 60 mL of ethanol and add 30 mL of 6M HCl[1].

    • Reaction: Reflux at 85 °C for 3 hours.

    • Self-Validation Checkpoint: Monitor via TLC. The disappearance of the UV-active acetamide spots confirms complete hydrolysis.

    • Resolution: Concentrate the solvent in vacuo. The 6-nitro isomer is significantly less soluble in cold ethanol than the 2-nitro isomer. Perform fractional crystallization from hot ethanol; the 6-nitro isomer will precipitate first upon cooling. The mother liquor will be enriched with the target 4-chloro-3-methyl-2-nitroaniline, which can be further purified via silica gel chromatography (Hexane:EtOAc 8:2).

    Troubleshooting & FAQs

    Q: Why is my nitration yielding a 75:25 ratio in favor of the wrong regioisomer? A: This is a fundamental thermodynamic and kinetic limitation caused by steric hindrance. The target C2 position is blocked by the adjacent acetamido and methyl groups. The C6 position is much more accessible. To slightly improve the ratio, lower the reaction temperature to -10 °C to reduce the kinetic energy of the system, which marginally suppresses the formation of the thermodynamically favored 6-nitro isomer.

    Q: I am observing dark, tarry residues during the nitration step. What is happening? A: You are witnessing oxidative degradation. The nitronium ion is a powerful oxidant. If your acetylation step (Step 1) did not reach 100% conversion, the free primary amine (-NH₂) is rapidly oxidized, initiating a radical polymerization cascade that forms polyaniline-like tars. Always validate complete protection via TLC before introducing nitric acid.

    Q: How can I prevent the formation of 2,6-dinitro side products? A: Over-nitration occurs when the local concentration of HNO₃ is too high or the temperature exceeds 10 °C. Ensure you are using exactly 1.05 equivalents of HNO₃. Use an overhead stirrer to prevent localized hot spots during the dropwise addition of the mixed acid, and never let the internal temperature rise above 5 °C.

    Q: Why is my deprotection step yielding multiple spots on TLC, including degradation products? A: Prolonged exposure to harsh acidic reflux can lead to partial hydrolysis of the aryl chloride bond or degradation of the nitro group. Limit the reflux time to a maximum of 3 hours and ensure your ethanol:HCl ratio provides a sufficient heat sink. If degradation persists, switch to a milder deprotection method, such as refluxing in methanolic potassium carbonate (K₂CO₃).

    References

    Sources

    Troubleshooting

    Technical Support Center: Preventing Di-Nitrated Byproducts in Aromatic Synthesis

    Welcome to the Process Chemistry Support Center. Controlling regioselectivity and preventing over-nitration (dinitration or polysubstitution) during electrophilic aromatic substitution is a critical challenge in drug dev...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Process Chemistry Support Center. Controlling regioselectivity and preventing over-nitration (dinitration or polysubstitution) during electrophilic aromatic substitution is a critical challenge in drug development and materials science. This guide provides mechanistic insights, troubleshooting workflows, and validated protocols to ensure high mononitration selectivity.

    Section 1: Frequently Asked Questions (Mechanistic Causality)

    Q1: Why am I observing 10-15% dinitration even when using exactly 1.0 equivalent of nitrating agent? A1: Dinitration under stoichiometric control typically arises from localized concentration gradients and poor heat dissipation. Nitration is highly exothermic. In a batch reactor, adding the nitrating mixture (e.g., HNO3​ / H2​SO4​ ) to the substrate can create localized "hot spots" where the temperature spikes. This thermal spike increases the kinetic rate of the second nitration before the remaining unreacted starting material can undergo mononitration. Furthermore, if the first nitro group does not sufficiently deactivate the ring (or if the ring is highly activated, like phenols or anilines), the mononitrated product remains highly competitive for the nitronium ion ( NO2+​ )[1].

    Q2: How does continuous flow chemistry prevent over-nitration compared to traditional batch reactors? A2: Continuous adiabatic flow microreactors possess a significantly higher surface-area-to-volume ratio than batch vessels. This facilitates near-instantaneous heat dissipation. By operating at short residence times (e.g., 5 to 120 seconds) and maintaining strict isothermal conditions, microreactors suppress the kinetic pathways that lead to dinitration. Studies on the nitration of naphthalene and methylsulfonylbenzene demonstrate that flow systems can reduce dinitration byproducts from >15% (in batch) to <2%[2][3].

    Q3: Can I use alternative catalysts to avoid the harsh conditions of mixed acids? A3: Yes. Traditional mixed acids often lead to over-nitration and environmental waste. Recent protocols utilize trifluoromethanesulfonic acid (HOTf) in hexafluoroisopropanol (HFIP) or solid acids like silica-supported phosphomolybdic acid ( Cs2.5​H0.5​PMoO40​ ). These systems allow for precise tuning of electrophilicity, enabling selective mononitration at room temperature even for moderately deactivated arenes, while preventing competitive oxidation[4][5].

    Section 2: Troubleshooting Guide for Nitration Reactions

    Issue 1: High dinitration in highly activated aromatics (e.g., aniline, phenol).

    • Root Cause: Electron-donating groups (-OH, - NH2​ ) stabilize the sigma complex so effectively that even dilute nitric acid at room temperature causes rapid polysubstitution.

    • Solution:

      • Protecting Groups: Convert the highly activating group into a moderately activating one. For aniline, acetylate to form acetanilide. The bulky, less electron-donating acetamido group prevents dinitration and directs para-substitution[6].

      • Temperature Control: Maintain the reaction strictly between -10°C and 5°C[1].

      • Reverse Addition: Add the nitrating agent dropwise to the substrate, never the reverse, to keep the steady-state concentration of NO2+​ extremely low.

    Issue 2: Runaway temperature and sudden evolution of NO2​ gas (red fumes).

    • Root Cause: The rate of heat generation has exceeded the cooling capacity, leading to oxidative degradation of the substrate and uncontrolled polysubstitution[1].

    • Solution:

      • Immediately halt the addition of the nitrating agent.

      • Increase external cooling (e.g., dry ice/acetone bath).

      • If unmanageable, quench the reaction into a large volume of crushed ice/water[1].

      • Preventative: Dilute the nitrating agent in a non-reactive polar solvent (like glacial acetic acid) to modulate the reaction rate[6].

    Section 3: Data Presentation

    Table 1: Optimal Temperature Guidelines by Substrate Reactivity [1]

    Substrate TypeExamplesRecommended Temp RangeRisk of Dinitration
    Highly Activated Phenol, Aniline-10°C to 5°CVery High
    Moderately Activated Toluene, Acetanilide0°C to 30°CModerate
    Unactivated Benzene, Naphthalene30°C to 50°CLow to Moderate
    Deactivated Nitrobenzene, Benzoic Acid60°C to 100°CLow

    Table 2: Batch vs. Continuous Flow Nitration Performance [2][3]

    ParameterBatch ReactorContinuous Flow Microreactor
    Residence / Reaction Time 4 – 6 hours5 – 120 seconds
    Temperature Control ±15°C fluctuations±1°C stability
    Mononitration Yield ~80 - 85%> 94%
    Dinitration Byproduct 12 – 15%< 2%
    Section 4: Experimental Protocols (Self-Validating Systems)
    Protocol A: Controlled Mononitration of Acetanilide (Batch Method)

    Validation mechanism: The use of glacial acetic acid as a solvent and the prior acetylation of aniline prevents oxidation and limits the reaction to mononitration. The final neutralization step validates the removal of acid catalysts that could cause unwanted amide hydrolysis.

    • Preparation: Dissolve 0.05 mol of acetanilide in 10 mL of glacial acetic acid in a 125 mL Erlenmeyer flask. Warm gently if necessary, then cool to 10°C in an ice bath[6].

    • Acidification: Slowly add 10 mL of cold, concentrated H2​SO4​ . The temperature will rise; re-chill the mixture to 10°C[6].

    • Nitrating Mixture Preparation: In a separate test tube, mix 3.5 mL of conc. HNO3​ and 5 mL of conc. H2​SO4​ . Chill this mixture to 0°C[6].

    • Controlled Dosing: Add the nitrating mixture dropwise to the acetanilide solution over 15-20 minutes. Critical: Maintain the internal temperature strictly between 10°C and 20°C to prevent dinitration[6].

    • Quenching: Once addition is complete, allow the mixture to sit for 10 minutes, then pour it over 100 g of crushed ice and 20 mL of water[6].

    • Isolation: Filter the pale yellow precipitate of p-nitroacetanilide. Wash with cold water, then neutralize residual acid by washing with 10% Na2​HPO4​ solution until the filtrate is pH neutral[6].

    Protocol B: Continuous Flow Mononitration of Naphthalene

    Validation mechanism: The microreactor's rapid mixing and heat exchange strictly limit the time the substrate is exposed to NO2+​ at elevated temperatures, naturally capping the reaction at mononitration.

    • System Setup: Utilize a continuous flow microreactor equipped with a micromixer and a residence time coil (e.g., PTFE tubing). Submerge the coil in a thermostatic bath set to 30°C[3].

    • Reagent Streams:

      • Stream A: Naphthalene dissolved in 1,2-dichloroethane[3].

      • Stream B: Nitrating mixture (74% H2​SO4​ and 68% HNO3​ )[3].

    • Flow Rates: Set syringe pumps to achieve a molar ratio of HNO3​ to naphthalene of 1.2:1.0[3].

    • Residence Time: Adjust the total flow rate to achieve a strict residence time of 120 seconds in the reactor coil[3].

    • Collection: Direct the reactor effluent immediately into a quench vessel containing a stirred ice-water mixture to instantly terminate any residual reactivity[3].

    Section 5: Visualizations

    NitrationTroubleshooting Start Substrate Nitration Initiated Analyze Analyze Substrate Reactivity Start->Analyze HighlyAct Highly Activated (e.g., Phenol, Aniline) Analyze->HighlyAct ModAct Moderately Activated (e.g., Toluene) Analyze->ModAct Deact Deactivated (e.g., Nitrobenzene) Analyze->Deact Action1 Protecting Group Temp: -10°C to 5°C HighlyAct->Action1 Action2 Temp: 0°C to 30°C Careful Dosing ModAct->Action2 Action3 Temp: 60°C to 100°C Stronger Acids Deact->Action3 CheckDinitration Dinitration > 5%? Action1->CheckDinitration Action2->CheckDinitration Action3->CheckDinitration FlowReactor Switch to Continuous Flow Microreactor CheckDinitration->FlowReactor Yes Success High Yield Mononitration CheckDinitration->Success No FlowReactor->Success

    Logical troubleshooting workflow for controlling regioselectivity and preventing dinitration.

    FlowMechanism Substrate Substrate Stream MicroMixer Micromixer (Instantaneous Mixing) Substrate->MicroMixer NitratingAgent HNO3 / H2SO4 Stream NitratingAgent->MicroMixer ReactionCoil Residence Time Coil (5 - 120s) MicroMixer->ReactionCoil HeatDissipation Rapid Heat Dissipation (ΔT < 4°C) ReactionCoil->HeatDissipation Isothermal Quench In-line Quenching (Ice/Water) HeatDissipation->Quench Product Pure Mononitrated Product (<2% Dinitration) Quench->Product

    Continuous flow microreactor mechanism for suppressing dinitration byproducts.

    Sources

    Optimization

    Technical Support Center: Troubleshooting the Purification of 4-Chloro-3-methyl-2-nitroaniline

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered during the synthesis and purification of 4-Chl...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Advanced Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex physicochemical challenges encountered during the synthesis and purification of 4-Chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8).

    This compound is a highly specialized building block used in the development of kinase inhibitors and complex heterocycles. Because its synthesis relies on the electrophilic aromatic nitration of a protected aniline derivative, researchers consistently face bottlenecks related to regioselectivity, over-nitration, and the notoriously difficult separation of closely related regioisomers[1].

    Below, you will find field-proven troubleshooting guides, mechanistic explanations, and self-validating protocols to ensure high-purity isolation.

    Synthetic Workflow & Purification Bottlenecks

    To understand the purification challenges, we must first map the synthetic pathway. The standard route involves the acetylation of 4-chloro-3-methylaniline, followed by nitration, and subsequent deprotection.

    SynthesisWorkflow SM 4-Chloro-3-methylaniline (Starting Material) Protect Acetylation (Ac2O, Pyridine) SM->Protect Int1 N-(4-chloro-3-methylphenyl)acetamide Protect->Int1 Nitration Nitration (HNO3 / H2SO4, 0°C) Int1->Nitration Mix1 Isomeric Mixture (2-nitro & 6-nitro acetanilides) Nitration->Mix1 Deprotect Deprotection (HCl / EtOH, Reflux) Mix1->Deprotect Mix2 Crude Anilines (2-nitro & 6-nitro isomers) Deprotect->Mix2 Purify Purification (Crystallization / Chromatography) Mix2->Purify Target 4-Chloro-3-methyl-2-nitroaniline (Pure Target) Purify->Target Waste 6-nitro isomer & byproducts (Waste) Purify->Waste

    Workflow for the synthesis and isomeric purification of 4-Chloro-3-methyl-2-nitroaniline.

    FAQ 1: Synthesis & Impurity Profiling

    Q: Why does my crude product always contain a closely eluting isomer, and what is its identity?

    A: The impurity is the 6-nitro regioisomer (4-chloro-3-methyl-6-nitroaniline). This occurs due to the fundamental rules of electrophilic aromatic substitution[2]. When you nitrate the protected intermediate, N-(4-chloro-3-methylphenyl)acetamide, the acetamido group acts as a strong ortho/para director[1].

    • The para position (C4) is already blocked by the chlorine atom.

    • This leaves the two ortho positions: C2 and C6.

    Nitration occurs at both available ortho sites. Although the C2 position is sterically hindered by the adjacent C3-methyl group, the highly activated nature of the ring ensures that a mixture of both the 2-nitro and 6-nitro acetanilides is formed. Upon deprotection, you are left with a crude mixture of both aniline isomers.

    FAQ 2: Chromatographic Separation Challenges

    Q: Normal-phase silica gel chromatography fails to resolve the 2-nitro and 6-nitro isomers efficiently. They smear together. How can I improve the resolution?

    A: To resolve these isomers, you must exploit their subtle differences in intramolecular hydrogen bonding , a classic principle in the separation of nitroaniline isomers[3],[4].

    In the 6-nitro isomer , the nitro group is adjacent to the amine (C1) and a simple proton (C5). It remains coplanar with the aromatic ring, allowing it to form a strong intramolecular hydrogen bond with the amine group. This "internal satisfaction" reduces its interaction with the polar silica gel, making it less polar.

    In your target, the 2-nitro isomer , the nitro group is sandwiched between the amine (C1) and the methyl group (C3). This severe steric compression forces the nitro group out of the plane of the benzene ring. Because it is no longer coplanar, it cannot form an efficient intramolecular hydrogen bond. Consequently, the polar -NH2 and -NO2 groups are exposed to the silica stationary phase, making the 2-nitro isomer significantly more polar.

    Table 1: Chromatographic & Physical Properties of Nitration Regioisomers
    RegioisomerSteric EnvironmentIntramolecular H-BondingRelative PolarityNormal-Phase Elution Order
    6-Nitro Isomer (Byproduct)Unhindered (C5-H adjacent)Strong (Coplanar NO2/NH2)LowerFast (Higher Rf​ )
    2-Nitro Isomer (Target)Highly Hindered (C3-CH3 adjacent)Weak/Absent (Twisted NO2)HigherSlow (Lower Rf​ )
    Protocol 1: Resolution of Isomers via Silica Gel Chromatography

    This protocol is a self-validating system designed to prevent co-elution.

    • Stationary Phase Preparation: Pack a column with fine silica gel (230-400 mesh) using a non-polar solvent (e.g., 100% Hexanes). Do not use highly polar loading solvents.

    • Sample Loading: Dissolve the crude mixture in the minimum amount of Dichloromethane (DCM) and dry-load it onto a small amount of silica.

    • Isocratic Elution: Elute using a solvent system of Toluene:Ethyl Acetate (95:5 v/v) . Toluene provides π−π interactions that enhance the separation of aromatic isomers better than hexanes.

    • In-Process Validation (TLC): Monitor fractions via TLC using the same solvent system.

      • Validation Check: The 6-nitro isomer will elute first (yellow band, Rf​≈0.5 ). The 2-nitro isomer will elute second (orange/red band, Rf​≈0.25 ). If the ΔRf​ is less than 0.2, immediately reduce the Ethyl Acetate concentration to 2% to slow the kinetics and prevent band broadening.

    FAQ 3: Recrystallization & Yield Optimization

    Q: Column chromatography is not scalable for my multi-gram synthesis. Is there a bulk purification alternative?

    A: Yes. The same steric inhibition of resonance that alters their chromatography also alters their crystal packing efficiencies. The 2-nitro isomer's twisted conformation disrupts planar stacking, altering its solubility profile compared to the flat 6-nitro isomer. You can isolate the target via fractional crystallization.

    Protocol 2: Scalable Fractional Crystallization
    • Dissolution: Suspend the crude deprotected aniline mixture in hot Ethanol (approx. 5 mL per gram of crude). Heat to reflux until fully dissolved.

    • Water Titration: Slowly add hot deionized water dropwise until the solution becomes faintly turbid. Add just enough hot ethanol (1-2 drops) to clear the turbidity.

    • Controlled Cooling: Remove from heat and allow the flask to cool to room temperature undisturbed for 4 hours, then transfer to a 4°C refrigerator overnight.

    • Filtration & Washing: Filter the resulting crystals under vacuum. Wash with ice-cold Ethanol:Water (1:3 v/v).

    • In-Process Validation (LC-MS/Melting Point):

      • Validation Check: Analyze the mother liquor and the isolated crystals. The 6-nitro isomer is generally more soluble in the aqueous-ethanolic mixture and remains in the mother liquor. If HPLC shows >5% of the 6-nitro isomer in your crystals, perform a second recrystallization using Toluene/Heptane.

    FAQ 4: Mitigating Over-Nitration & Oxidation

    Q: I am observing dark, tarry byproducts and an LC-MS mass corresponding to a dinitro species ( [M+H]+≈232 ). How do I suppress this?

    A: The aniline ring, even when protected as an acetamide, is highly electron-rich. If the local concentration of the nitronium ion ( NO2+​ ) is too high, or if the internal temperature spikes, the ring will undergo over-nitration (adding a second nitro group at C6) or oxidative degradation (forming tarry quinone-like polymers)[2].

    Protocol 3: Controlled Regioselective Nitration
    • Substrate Cooling: Dissolve N-(4-chloro-3-methylphenyl)acetamide in concentrated Sulfuric Acid ( H2​SO4​ ). Cool the reactor to exactly -5°C to 0°C using an ice-salt bath.

    • Nitrating Mixture Preparation: In a separate flask, prepare the nitrating mixture by adding fuming Nitric Acid ( HNO3​ , 1.05 equivalents) to concentrated H2​SO4​ at 0°C. Strict stoichiometry is critical; do not use excess HNO3​ .

    • Dropwise Addition: Add the nitrating mixture to the substrate solution via a dropping funnel at a rate of 1 drop per second.

    • In-Process Validation (Thermometry & Quenching):

      • Validation Check: Monitor the internal temperature probe continuously. If the temperature exceeds +2°C, halt the addition immediately until it cools back to -5°C.

      • Once addition is complete, stir for 30 minutes at 0°C, then quench by pouring over crushed ice. LC-MS analysis of the crude solid should show <1% of the dinitro mass ( m/z 232).

    References
    • Analyzing Nitroaniline Isomers via TLC. Scribd. Available at:[Link][3]

    • Miller, R. B., & Case, W. S. Radial Chromatography for the Separation of Nitroaniline Isomers. Journal of Chemical Education. Available at:[Link][4]

    • Sánchez-Viesca, F., et al. Electric Hindrance and Precursor Complexes in the Regiochemistry of Some Nitrations. Journal of Chemical Education. Available at: [Link][2]

    Sources

    Troubleshooting

    stability of 4-Chloro-3-methyl-2-nitroaniline under acidic/basic conditions

    Welcome to the Technical Support and Troubleshooting Center for 4-Chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8). As a Senior Application Scientist, I have designed this guide to move beyond basic safety data and prov...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support and Troubleshooting Center for 4-Chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8). As a Senior Application Scientist, I have designed this guide to move beyond basic safety data and provide you with field-proven, mechanistically grounded insights into the stability and reactivity of this compound.

    Whether you are utilizing this molecule as a building block for complex heterocycles (such as benzimidazoles) or scaling up an active pharmaceutical ingredient (API)[1], understanding its behavior under varying pH conditions is critical to preventing yield loss and degradation.

    Section 1: Compound Intelligence & Physicochemical Profiling

    To troubleshoot effectively, we must first understand the intrinsic electronic environment of 4-Chloro-3-methyl-2-nitroaniline. The amino group (-NH₂) is an electron-donating group, but its basicity is severely compromised by the strongly electron-withdrawing ortho-nitro group (-NO₂). The nitro group delocalizes the nitrogen's lone pair through resonance, significantly lowering the pKa of the conjugate acid (anilinium ion)[2].

    Table 1: Key Physicochemical Properties [3]

    Property Value / Description Mechanistic Implication
    CAS Number 344749-20-8 Unique identifier for procurement and spectral cross-referencing.
    Molecular Weight 186.59 g/mol Required for precise stoichiometric calculations.
    Formula C₇H₇ClN₂O₂ Contains competing reactive sites (Amine, Nitro, Aryl Chloride).
    Basicity (pKa) ~ -0.5 to 0.5 (Conjugate Acid) Extremely weak base. Requires highly concentrated acid to protonate.

    | Electronic Effect | Resonance stabilized | The ortho-nitro group makes the amine a poor nucleophile[2]. |

    Section 2: Stability Matrix (Acidic vs. Basic Conditions)

    The stability of this compound is highly pH-dependent. The table below summarizes the macroscopic observations and the underlying molecular causality when the compound is exposed to different environments.

    Table 2: pH Stability and Reactivity Matrix

    Condition Stability Primary Degradation / Side Reaction Causality
    Mild Acid (pH 3-6) Highly Stable None The amine is too weakly basic to protonate in mild acid; the molecule remains as a stable free base.
    Strong Acid (pH < 0) Moderately Stable Solubilization (Anilinium Salt Formation) Protonation occurs. Prolonged heating (>90°C) in aqueous acid can cause slow hydration or degradation, but the meta-relationship between Cl and NO₂ prevents rapid nucleophilic aromatic substitution (SNAr).
    Mild Base (pH 8-10) Stable None The free base is stable and insoluble in aqueous media.

    | Strong Base (pH > 12) | Unstable | Oxidative Degradation (Tars / Azo Dimers) | Anilines are susceptible to oxidation in alkaline media when exposed to atmospheric oxygen, leading to the formation of polymeric tars. |

    Reactivity Center 4-Chloro-3-methyl-2-nitroaniline (Stable Free Base) Acid Anilinium Cation (Water Soluble) Center->Acid Strong Acid (pH < 0) Protonation Base Oxidative Degradation (Tars / Azo Dimers) Center->Base Strong Base (pH > 12) + O2 Oxidation Red Chemoselective Reduction (Diamine Formation) Center->Red Fe/AcOH or SnCl2 (Avoid Pd/C) Acid->Center Neutralization (pH 7)

    Diagram 1: pH-dependent equilibrium and primary reactive pathways of 4-Chloro-3-methyl-2-nitroaniline.

    Section 3: Troubleshooting Guide & FAQs

    Q1: I am performing an acidic hydrolysis of an N-acetyl precursor to yield 4-Chloro-3-methyl-2-nitroaniline. My TLC shows complete conversion, but my isolated yield after extraction is less than 20%. Where is my product? Causality: Your product is likely trapped in the aqueous layer. Because the N-acetyl group was cleaved using strong acid (e.g., 6M HCl), the resulting amine is protonated into a highly water-soluble anilinium salt[1][4]. Solution: The pKa of the conjugate acid is very low. You must actively neutralize the aqueous layer to at least pH 7-8 using NaOH or Na₂CO₃ before extraction. Once the pH is raised, the water-soluble anilinium cation converts back to the lipophilic free base, allowing it to partition into your organic extraction solvent (e.g., Ethyl Acetate or DCM).

    Q2: When I attempt to clean up my reaction mixture using a strong basic wash (1M NaOH) and leave it stirring open to the air, the solution turns dark brown/black, and I lose product mass. What is happening? Causality: You are observing oxidative degradation. While the chlorine atom at the 4-position is relatively stable to basic hydrolysis (because it is meta to the nitro group, preventing rapid SNAr), the electron-rich amine moiety is highly susceptible to oxidation under alkaline conditions. Oxygen from the air reacts with the deprotonated or basic aniline to form azo compounds, azoxy dimers, and complex polymeric tars. Solution: Limit exposure to strong bases. If a basic wash is necessary to remove acidic byproducts, use a milder base like saturated aqueous NaHCO₃ (pH ~8.3) and perform the phase separation quickly. If strong base must be used, degas your solvents and perform the wash under an inert atmosphere (Nitrogen or Argon).

    Q3: I need to reduce the nitro group to synthesize a 1,2-diamine derivative. However, when I use Palladium on Carbon (Pd/C) with Hydrogen gas, I get a mixture of products. Why? Causality: Standard catalytic hydrogenation with Pd/C is too aggressive and lacks chemoselectivity. While it successfully reduces the -NO₂ group to -NH₂, it simultaneously causes hydrodehalogenation, cleaving the crucial chlorine atom at the 4-position. Solution: Switch to a chemoselective reduction method. The Béchamp reduction (Iron powder in Acetic Acid) or the use of Tin(II) chloride (SnCl₂) in concentrated HCl will selectively reduce the nitro group to an amine while leaving the aryl chloride bond completely intact[1].

    Section 4: Validated Experimental Protocol

    The following is a self-validating Standard Operating Procedure (SOP) for the acidic deprotection of N-(4-chloro-3-methyl-2-nitrophenyl)acetamide to yield the free base, specifically designed to prevent the yield-loss issues discussed in Q1[1][4].

    Protocol: Acidic Hydrolysis & Chemoselective Recovery

    Step 1: Hydrolysis

    • Suspend 1.0 equivalent of the N-acetyl precursor in a round-bottom flask.

    • Add 10 volumes of 6M HCl (aqueous).

    • Heat the mixture to reflux (approx. 100°C) for 2-4 hours.

      • Self-Validation Check: Monitor by TLC (Hexanes:EtOAc 7:3). The starting material spot will disappear, but the product spot may streak or remain at the baseline due to protonation.

    Step 2: Controlled Neutralization (Critical Step) 4. Remove the flask from heat and cool to 0-5°C using an ice-water bath. 5. Slowly add a pre-chilled solution of 5M NaOH dropwise while stirring vigorously.

    • Expert Insight: The reaction is highly exothermic. Keep the internal temperature below 20°C to prevent thermal degradation.

    • Continuously monitor the pH using pH paper. Stop the addition strictly when the pH reaches 7.0 - 8.0.

      • Self-Validation Check: You will observe a distinct visual change; the soluble anilinium salt will precipitate out of the aqueous solution as a bright/yellowish solid (the free base)[4].

    Step 3: Extraction and Isolation 7. Transfer the neutralized mixture to a separatory funnel. 8. Extract three times with Ethyl Acetate (3 x 5 volumes). 9. Combine the organic layers, wash once with brine, and dry over anhydrous Na₂SO₄. 10. Filter and concentrate under reduced pressure to yield pure 4-Chloro-3-methyl-2-nitroaniline.

    Workflow Step1 1. Acidic Hydrolysis (6M HCl, 100°C) Step2 2. Cooling (Ice Bath, 0-5°C) Step1->Step2 Step3 3. pH Adjustment (Add NaOH to pH 7-8) Step2->Step3 Step4 4. Extraction (EtOAc / DCM) Step3->Step4 Step5 5. Pure Product (Organic Layer) Step4->Step5

    Diagram 2: Step-by-step workflow for acidic deprotection and high-yield product recovery.

    References

    • Nitroaniline (pKa = 1.0) is less basic than m-nitroaniline. Vaia. Available at: [Link]

    • Hydrolysis of 4-Nitroaniline Lab Report. Scribd. Available at: [Link]

    Sources

    Optimization

    Technical Support Center: HPLC Analysis of 4-Chloro-3-methyl-2-nitroaniline

    This guide provides in-depth troubleshooting for peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Chloro-3-methyl-2-nitroaniline. As an aniline derivative, this compo...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides in-depth troubleshooting for peak tailing issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of 4-Chloro-3-methyl-2-nitroaniline. As an aniline derivative, this compound possesses a basic amine functional group, making it particularly susceptible to secondary interactions with silica-based stationary phases—the primary cause of peak asymmetry. This document is designed for researchers, scientists, and drug development professionals to systematically diagnose and resolve this common chromatographic challenge.

    Frequently Asked Questions (FAQs)

    Q1: What is peak tailing and how is it measured?

    A1: Peak tailing is a common chromatographic issue where a peak is asymmetrical, with a trailing edge that is broader than its leading edge.[1][2][3] In an ideal separation, peaks should be symmetrical and Gaussian in shape.[2][4] This distortion compromises resolution, reduces sensitivity, and can lead to inaccurate quantification because it makes it difficult for data systems to determine precisely where a peak begins and ends.[1] Tailing is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As) . A value of 1.0 indicates perfect symmetry, while a value greater than 1.2 is generally considered indicative of problematic tailing.[1][5][6]

    Metric Formula (at 5% peak height) Interpretation
    Tailing Factor (USP) Tf = W₀.₀₅ / 2ATf = 1: Symmetrical Tf > 1: Tailing Peak Tf < 1: Fronting Peak
    Asymmetry Factor As = B / AAs = 1: Symmetrical As > 1: Tailing Peak As < 1: Fronting Peak
    W₀.₀₅ is the peak width at 5% of its height. A is the distance from the leading edge to the peak maximum, and B is the distance from the peak maximum to the trailing edge, both measured at 10% of the peak height for As or 5% for Tf.

    Q2: Why is my 4-Chloro-3-methyl-2-nitroaniline peak tailing specifically?

    A2: The most probable cause is a secondary retention mechanism involving the basic amine group on your analyte and acidic residual silanol groups (Si-OH) on the surface of the silica-based stationary phase (e.g., C18, C8).[5][6][7] 4-Chloro-3-methyl-2-nitroaniline is a basic compound.[8][9] At mobile phase pH values above approximately 3.5, these silanol groups become deprotonated (Si-O⁻), creating negatively charged sites.[10] Your protonated analyte (a positive ion in acidic solution) can then interact with these sites via a strong ion-exchange mechanism, in addition to the desired reversed-phase hydrophobic interaction. This dual-retention mechanism, with its slow kinetics, is a classic cause of severe peak tailing.[11][12]

    Q3: Can my HPLC system itself cause peak tailing?

    A3: Yes, while chemical interactions are the most likely cause for a specific basic compound, system-level issues can contribute to or worsen peak tailing. This is often referred to as "extra-column volume" or "dead volume".[3][13] It can be caused by using tubing with an unnecessarily large internal diameter, poorly made connections (e.g., a gap between the tubing and the column ferrule), or a void at the head of the column.[3][4] These issues typically cause all peaks in the chromatogram to broaden or tail, not just a single analyte.[1][4]

    The Root Cause: Analyte-Silanol Interaction

    Understanding the underlying chemical interaction is the first step to resolving it. The diagram below illustrates the undesirable secondary retention mechanism responsible for the peak tailing of basic compounds like 4-Chloro-3-methyl-2-nitroaniline on a standard silica-based stationary phase.

    cluster_0 Stationary Phase Surface (pH > 4) cluster_1 Mobile Phase StationaryPhase Silica Backbone (Si-O-Si) C18 Hydrophobic Ligand Ionized Silanol (Si-O⁻) Analyte Protonated Analyte (4-Chloro-3-methyl-2-nitroaniline) R-NH3⁺ Analyte->StationaryPhase:f1  Desired Hydrophobic  Interaction (Good) Analyte->StationaryPhase:f2  Undesirable Ionic  Interaction (Causes Tailing)

    Undesirable ionic interaction causing peak tailing.

    Systematic Troubleshooting Guide

    Follow this workflow to diagnose and resolve the peak tailing issue. Start with the most impactful and easiest-to-implement solutions first.

    G cluster_0 Step 1: Mobile Phase Optimization cluster_1 Step 2: Column & Hardware Evaluation cluster_2 Step 3: Sample & Method Parameters start Peak Tailing Observed for 4-Chloro-3-methyl-2-nitroaniline ph_adjust Adjust Mobile Phase pH to 2.5 - 3.0 start->ph_adjust additives Add Competing Base (e.g., 0.1% TEA) ph_adjust->additives If tailing persists end Symmetrical Peak Achieved ph_adjust->end buffer_strength Increase Buffer Strength (25-50 mM) additives->buffer_strength If tailing persists additives->end column_type Use High-Purity (Type B) End-Capped Column buffer_strength->column_type If unresolved buffer_strength->end column_health Check for Column Void/ Contamination column_type->column_health column_type->end hardware Minimize Extra-Column Volume (Tubing, Fittings) column_health->hardware overload Reduce Sample Load (Decrease Concentration/Volume) hardware->overload If unresolved hardware->end solvent Dissolve Sample in Mobile Phase overload->solvent overload->end solvent->end

    A step-by-step troubleshooting workflow for addressing peak tailing.
    Step 1: Mobile Phase Optimization (Highest Impact)

    The mobile phase composition is the most powerful tool for controlling peak shape for ionizable compounds.[14][15]

    A. Adjust Mobile Phase pH

    • Why it Works: Lowering the mobile phase pH to ≤ 3 ensures the vast majority of residual silanol groups are protonated (Si-OH) and therefore electrically neutral.[6][7][16] This eliminates the strong ionic attraction to your protonated basic analyte, leaving only the desired hydrophobic interaction and dramatically improving peak shape.[17]

    • Action: Modify your aqueous mobile phase to a pH between 2.5 and 3.0.

      Protocol: Preparing a Low-pH Mobile Phase (0.1% Formic Acid)

      • Materials: HPLC-grade water, HPLC-grade acetonitrile (ACN) or methanol (MeOH), and high-purity formic acid.

      • Aqueous Phase Preparation: To 999 mL of HPLC-grade water in a clean glass reservoir, carefully add 1 mL of formic acid. Mix thoroughly.

      • pH Verification (Optional but Recommended): Use a calibrated pH meter to confirm the pH is in the target range (typically ~2.7-2.8).

      • Filtration: Filter the aqueous phase through a 0.2 µm or 0.45 µm membrane filter to remove particulates.[5]

      • Final Mobile Phase: Mix the filtered aqueous phase with your organic solvent (ACN or MeOH) in the desired ratio (e.g., 60:40 v/v).

      • Degassing: Thoroughly degas the final mobile phase using sonication, vacuum filtration, or an inline degasser before use.[5]

    B. Add a Competing Base (Silanol Blocker)

    • Why it Works: If lowering the pH is not fully effective or desirable, adding a small concentration of another basic compound (a "competing base") can help.[18] These agents, such as triethylamine (TEA), are small molecules that preferentially interact with and "mask" the active silanol sites, preventing your analyte from accessing them.[16]

    • Action: Add triethylamine (TEA) to the mobile phase at a concentration of 10-25 mM (approximately 0.1-0.25% v/v). Always adjust the final pH after adding TEA.

    • Caution: Competing bases like TEA are not suitable for LC-MS applications as they can cause significant ion suppression. They may also shorten column lifetime with prolonged use.[16]

    Step 2: Column & Hardware Evaluation

    If mobile phase optimization does not solve the problem, the issue may lie with the column chemistry or system hardware.

    A. Select the Right Column

    • Why it Works: Not all C18 columns are the same. Modern columns are manufactured with high-purity, "Type B" silica, which has a much lower metal content and fewer acidic silanol groups than older "Type A" silica.[7][10] Furthermore, a high-density "end-capping" process chemically converts most residual silanols into non-polar groups, further reducing their activity.[2][4]

    • Action:

      • Ensure you are using a modern, high-purity, end-capped column.

      • If tailing is severe and persistent, consider a column with an alternative stationary phase, such as a hybrid silica-polymer material or a polar-embedded phase, which offer enhanced shielding of the silica surface.[2][7]

    B. Check for Column Contamination or Voids

    • Why it Works: The column inlet frit can become blocked by sample particulates, or a void can form at the head of the packed bed over time. Both issues disrupt the sample band as it enters the column, leading to distorted peak shapes for all analytes.[1][4]

    • Action:

      • Try reversing the column and flushing it with a strong solvent (ensure the column is designed to tolerate reverse flushing).

      • If the problem persists and other solutions fail, the column may be at the end of its life and require replacement.[1][19]

    Step 3: Sample & Method Parameters

    Finally, consider how the sample itself and the injection parameters might be contributing to the problem.

    A. Avoid Mass Overload

    • Why it Works: The number of active silanol sites on a column is finite. If you inject too much analyte, you can saturate these secondary retention sites. This leads to a characteristic "right triangle" peak shape, where the peak fronts normally but tails extensively as the overloaded sites slowly release the analyte.[1][3]

    • Action: Reduce the amount of sample injected by either diluting the sample or decreasing the injection volume. Inject a series of decreasing concentrations to see if the peak shape improves.[1][18]

    B. Match Sample Solvent to Mobile Phase

    • Why it Works: Dissolving your sample in a solvent that is much stronger (i.e., less polar in reversed-phase) than your mobile phase can cause poor peak shape. The strong solvent carries the analyte band partway down the column in a distorted plug before the mobile phase can properly focus it at the column head.[3][18]

    • Action: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still fully dissolve the analyte.[13][18]

    References

    • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. (2024). Longdom Publishing. [Link]

    • Troubleshooting Peak Shape Problems in HPLC. (n.d.). Waters Corporation. [Link]

    • How to Reduce Peak Tailing in HPLC? (2025). Phenomenex. [Link]

    • Exploring the Role of pH in HPLC Separation. (2024). Moravek. [Link]

    • HPLC Tech Tip: Peak Tailing of Basic Analytes. (n.d.). Phenomenex. [Link]

    • How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs. [Link]

    • Nagae, N., Yamamoto, K., & Kadota, C. (2009). Study of Secondary Interaction Based on Residual Silanol Groups for Reversed-Phase Liquid Chromatography II. Pittcon 2009. [Link]

    • HPLC Troubleshooting Guide. (n.d.). Yumpu. [Link]

    • HPLC Tech Tip: Basic Analytes and High pH. (n.d.). Phenomenex. [Link]

    • Peak Tailing in HPLC. (n.d.). Element Lab Solutions. [Link]

    • LoBrutto, R., Jones, A., Kazakevich, Y. V., & McNair, H. M. (2001). Influence of inorganic mobile phase additives on the retention, efficiency and peak symmetry of protonated basic compounds in reversed-phase liquid chromatography. Journal of Chromatography A, 913(1-2), 173–187. [Link]

    • The Importance Of Mobile Phase PH in Chromatographic Separations. (2023). Industry News. [Link]

    • The Importance of Mobile Phase pH in Chromatographic Separations. (n.d.). Crawford Scientific. [Link]

    • Dolan, J. W. (1986). Separation Artifacts III: Secondary-Retention Effects in Reversed-Phase Chromatography. LCGC, 4(3), 222-225. [Link]

    • The LCGC Blog: Do You Really Know Your Stationary-Phase Chemistry? (2018). LCGC. [Link]

    • The Importance of Understanding Secondary Interactions When Analysing Peptides. (2018). Crawford Scientific. [Link]

    • Mechanisms of retention in HPLC Part 2. (2013). SlideShare. [Link]

    • What Causes Peak Tailing in HPLC? (2025). Chrom Tech, Inc. [Link]

    • Common Causes Of Peak Tailing in Chromatography. (2025). ALWSCI. [Link]

    • Aniline, 4-chloro-N-methyl-3-nitro-. (n.d.). PubChem. [Link]

    • 4-chloro-2-methyl-3-nitroaniline — Chemical Substance Information. (n.d.). NextSDS. [Link]

    • Tips and Tricks of HPLC Separations and Troubleshooting. (2010). Agilent. [Link]

    • Zhang, C., et al. (2020). 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. Journal of Chemical & Engineering Data, 65(2), 618-626. [Link]

    • Method 8131: Aniline and Selected Derivatives by Gas Chromatography. (n.d.). EPA. [Link]

    • Gika, H. G., et al. (2007). Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations. Journal of Pharmaceutical and Biomedical Analysis, 44(4), 981-986. [Link]

    Sources

    Troubleshooting

    minimizing thermal degradation of 4-Chloro-3-methyl-2-nitroaniline during GC analysis

    Welcome to the technical support center for the gas chromatography (GC) analysis of 4-Chloro-3-methyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-d...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the technical support center for the gas chromatography (GC) analysis of 4-Chloro-3-methyl-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the challenges associated with the thermal degradation of this compound during GC analysis.

    Introduction: The Challenge of Analyzing 4-Chloro-3-methyl-2-nitroaniline by GC

    4-Chloro-3-methyl-2-nitroaniline is a substituted nitroaniline that, like many compounds in its class, presents a significant challenge for GC analysis. Its polarity and potential thermal lability can lead to a variety of chromatographic issues, including peak tailing, poor reproducibility, and, most critically, thermal degradation in the hot GC inlet and column. This degradation can result in the loss of the parent analyte and the appearance of extraneous peaks, leading to inaccurate quantification and method validation failures.

    This guide provides a structured approach to minimizing thermal degradation, from optimizing GC parameters to considering derivatization as a robust alternative.

    Frequently Asked Questions (FAQs)

    Q1: Why is my 4-Chloro-3-methyl-2-nitroaniline peak showing significant tailing?

    Peak tailing for polar, active compounds like 4-Chloro-3-methyl-2-nitroaniline is often caused by unwanted interactions with active sites in the GC flow path. These active sites can be found on the inlet liner, the column, or even contaminants within the system. The primary amino group and the nitro group contribute to the compound's polarity and its propensity to form hydrogen bonds with silanol groups present in glass liners and on the stationary phase of the column.

    Q2: I am observing a loss of response for my analyte. What are the likely causes?

    A loss of response, or a decrease in peak area, for 4-Chloro-3-methyl-2-nitroaniline is a strong indicator of thermal degradation. This occurs when the high temperatures of the GC inlet or oven cause the molecule to break down before it reaches the detector. Other potential causes include irreversible adsorption onto active sites in the system, or leaks in the injector.[1]

    Q3: What are the expected thermal degradation products of nitroaromatic compounds?

    While specific degradation pathways for 4-Chloro-3-methyl-2-nitroaniline are not extensively documented in readily available literature, the thermal decomposition of nitroaromatic compounds can be complex. Decomposition can be initiated by the cleavage of the C-NO2 bond, which has a high bond-dissociation energy.[2] This can lead to a cascade of reactions, potentially forming a variety of smaller, more volatile compounds. For some nitroanilines, intramolecular hydrogen bonding between the amino and nitro groups can influence their thermal decomposition pathways.[3]

    Q4: Is HPLC a better alternative for analyzing 4-Chloro-3-methyl-2-nitroaniline?

    High-Performance Liquid Chromatography (HPLC) is an excellent alternative for the analysis of thermally labile and polar compounds like nitroanilines.[1][4] HPLC separations occur at or near ambient temperature, thus avoiding the risk of thermal degradation. Reversed-phase HPLC with UV or mass spectrometric detection is a common approach for these analytes.

    Troubleshooting Guide: Minimizing Thermal Degradation

    This section provides a systematic approach to troubleshooting and mitigating the thermal degradation of 4-Chloro-3-methyl-2-nitroaniline during GC analysis.

    Initial Assessment and System Check

    Before modifying your analytical method, it is crucial to ensure your GC system is performing optimally.

    • Leak Check: Air leaks, particularly in the injector, can accelerate thermal degradation and damage the column.[1] Perform a thorough leak check of your system.

    • Consumables: Old or contaminated consumables are a common source of problems. Regularly replace septa, inlet liners, and seals.

    • Gas Purity: Use high-purity carrier gas (e.g., helium or hydrogen) and install traps to remove oxygen and moisture, which can promote analyte degradation and stationary phase damage.

    Troubleshooting Workflow

    The following diagram outlines a logical workflow for troubleshooting thermal degradation issues.

    troubleshooting_workflow Troubleshooting Workflow for Thermal Degradation start Problem: Peak Degradation/ Loss of Response check_system Perform System Health Check (Leak Check, Consumables, Gas Purity) start->check_system system_ok Is the system performing optimally? check_system->system_ok fix_system Address system issues (e.g., replace consumables, fix leaks) system_ok->fix_system No optimize_inlet Optimize Inlet Conditions (Lower Temperature, Inert Liner) system_ok->optimize_inlet Yes fix_system->check_system inlet_ok Is degradation still observed? optimize_inlet->inlet_ok optimize_column Optimize Column and Oven Program (Lower Starting Temp, Faster Ramp) inlet_ok->optimize_column Yes end Successful Analysis inlet_ok->end No column_ok Is degradation still present? optimize_column->column_ok derivatization Consider Derivatization column_ok->derivatization Yes hplc Consider HPLC as an alternative column_ok->hplc Or column_ok->end No derivatization->end hplc->end

    Caption: A decision tree for systematically troubleshooting thermal degradation.

    Optimizing GC Parameters

    The following table provides recommended starting parameters and optimization strategies for the GC analysis of 4-Chloro-3-methyl-2-nitroaniline. As no specific validated method is readily available in the literature, these recommendations are based on best practices for similar compounds.

    ParameterRecommendationRationale
    Inlet Temperature Start at 200-250 °C and decrease in 10-20 °C increments.Lowering the inlet temperature is the most effective way to reduce on-injector thermal degradation.[5]
    Inlet Liner Use a highly inert, deactivated liner (e.g., with wool).An inert liner minimizes active sites that can cause adsorption and catalytic degradation of the analyte.[1]
    Injection Mode Splitless or Pulsed Splitless.For trace analysis, these modes ensure the efficient transfer of the analyte to the column.
    Column Low-polarity to mid-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).A less polar column can reduce interactions with the polar analyte, improving peak shape.
    Oven Program Start at a low initial temperature (e.g., 50-70 °C) with a moderate to fast ramp rate (e.g., 10-20 °C/min).A lower initial temperature helps to focus the analyte at the head of the column, while a faster ramp rate minimizes the time the analyte spends at elevated temperatures.
    Carrier Gas Helium or Hydrogen at a constant flow rate (e.g., 1-1.5 mL/min).Hydrogen can sometimes provide better efficiency at lower temperatures.

    Derivatization as a Solution

    If optimizing GC parameters does not sufficiently mitigate thermal degradation, derivatization is a highly effective strategy. Derivatization chemically modifies the polar functional groups (in this case, the primary amine) to create a more volatile, less polar, and more thermally stable derivative.[5][6]

    Recommended Derivatization Protocol: Acylation with an Anhydride

    Acylation is a common and robust derivatization technique for anilines. Using an anhydride, such as acetic anhydride or trifluoroacetic anhydride (TFAA), converts the primary amine to a more stable amide.

    Materials:

    • 4-Chloro-3-methyl-2-nitroaniline sample in a suitable solvent (e.g., toluene, ethyl acetate).

    • Acylating reagent: Acetic anhydride or Trifluoroacetic anhydride (TFAA).

    • Catalyst (optional, but recommended): Pyridine.

    • Heating block or water bath.

    • Vials with PTFE-lined caps.

    Step-by-Step Protocol:

    • Sample Preparation: Prepare a solution of your 4-Chloro-3-methyl-2-nitroaniline sample in a dry, aprotic solvent.

    • Reagent Addition: To your sample solution, add an excess of the acylating reagent (e.g., 100 µL of acetic anhydride or TFAA) and a small amount of pyridine (e.g., 20 µL) to act as a catalyst and scavenger for the acid byproduct.

    • Reaction: Cap the vial tightly and heat the mixture at 60-80 °C for 30-60 minutes. The optimal time and temperature may need to be determined experimentally.

    • Reaction Quench (if necessary): After cooling, any excess anhydride can be quenched by the careful addition of a small amount of water or methanol.

    • Extraction (if necessary): If the reaction mixture is not directly compatible with your GC system, perform a liquid-liquid extraction to isolate the derivatized analyte.

    • Analysis: Inject an aliquot of the final solution into the GC-MS system.

    Visualization of the Derivatization Reaction

    derivatization_reaction Acylation of 4-Chloro-3-methyl-2-nitroaniline cluster_reactant1 cluster_reactant2 reactant1 4-Chloro-3-methyl-2-nitroaniline product N-(4-chloro-3-methyl-2-nitrophenyl)acetamide (More thermally stable) reactant1->product Pyridine, Heat reactant2 + Acetic Anhydride reactant2->product img1 img1 img2 img2

    Caption: The acylation reaction to improve the GC analysis of the target analyte.

    Conclusion

    Minimizing the thermal degradation of 4-Chloro-3-methyl-2-nitroaniline in GC analysis requires a systematic and logical approach. By first ensuring the optimal performance of the GC system and then carefully optimizing inlet and column conditions, it is often possible to achieve reliable and accurate results. In cases where thermal lability remains a significant obstacle, derivatization offers a robust and effective solution to improve the volatility and stability of the analyte, leading to improved chromatographic performance. For challenging separations, HPLC remains a viable and often preferred alternative.

    References

    • Agilent Technologies. (n.d.). GC Inlets An Introduction. Retrieved from [Link]

    • Gruzdev, I. V., & Yakovleva, E. V. (2011). Quantification of Chloroanilines in Drinking Water by Gas Chromatography as Bromo Derivatives. ResearchGate. Retrieved from [Link]

    • Restek Corporation. (2020, May 13). Optimizing Splitless Injections: Inlet Temperature. Retrieved from [Link]

    • Dasgupta, A., & Spies, J. (1998). Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative. PubMed. Retrieved from [Link]

    • Restek Corporation. (2018, August 13). Optimizing Splitless GC Injections. Retrieved from [Link]

    • U.S. Environmental Protection Agency. (1996). Method 8131: Aniline and Selected Derivatives by Gas Chromatography. Retrieved from [Link]

    • LCGC International. (2011). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

    • Dasgupta, A., & Spies, J. (1998). Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative. PubMed. Retrieved from [Link]

    • LCGC International. (2016, June 1). How to Optimize Key Variables in GC Analysis: Sample Introduction. Retrieved from [Link]

    • PubChem. (n.d.). 4-chloro-N-methyl-3-nitroaniline. Retrieved from [Link]

    • Phenomenex. (2025, August 12). GC Column Maintenance & Troubleshooting Guide. Retrieved from [Link]

    • Rao, K. U. B., & Yoganarasimhan, S. R. (1985). Thermal decomposition of some nitroanilinoacetic acids. Journal of Chemical Sciences, 95(3), 309-314. Retrieved from [Link]

    • Basrani, B. R., Manek, S., Mathers, D., Fillery, E., & Sodhi, R. N. S. (2010). Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography. Journal of Endodontics, 36(2), 312-314. Retrieved from [Link]

    • Australian Government Department of Health. (2019). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Retrieved from [Link]

    • Reddy, Y., et al. (2010). A Sensitive and Selective GC-MS Method for the Determination of Process Related Genotoxic Impurities in Esomeprazole Magnesium. Asian Journal of Research in Chemistry, 3(2), 395-397. Retrieved from [Link]

    • Google Patents. (n.d.). CA1241665A - Process for the preparation of chloro-o-nitroanilines.
    • Coffee, K. R., et al. (2023). Analysis of Degradation Products in Thermally Treated TATB. OSTI.GOV. Retrieved from [Link]

    • Cole-Parmer. (2005). Material Safety Data Sheet - 2-Chloro-4-Nitroaniline, 99%. Retrieved from [Link]

    Sources

    Optimization

    overcoming solubility issues of 4-Chloro-3-methyl-2-nitroaniline in reaction solvents

    Welcome to the Technical Support Center for 4-Chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8)[1]. This hub is designed for researchers, process chemists, and drug development professionals facing solubility bottlenecks...

    Back to Product Page

    Author: BenchChem Technical Support Team. Date: April 2026

    Welcome to the Technical Support Center for 4-Chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8)[1]. This hub is designed for researchers, process chemists, and drug development professionals facing solubility bottlenecks during the synthesis, purification, or formulation of this specific aromatic amine.

    Below, you will find mechanistic insights into its solvation thermodynamics, quantitative reference data, targeted troubleshooting FAQs, and self-validating experimental protocols.

    Part 1: Mechanistic Insight & Solvation Thermodynamics

    The poor solubility of 4-Chloro-3-methyl-2-nitroaniline (4-C-3-M-2-NA) in common laboratory solvents stems from its highly stabilized crystal lattice. The molecule possesses a primary amine (-NH₂) and an ortho-nitro group (-NO₂), which engage in strong intermolecular hydrogen bonding and dipole-dipole interactions. Furthermore, the lipophilic 4-chloro and 3-methyl groups create a significant entropic penalty when introduced into highly polar protic solvents like water.

    To achieve complete dissolution, the free energy of mixing ( ΔGmix​ ) must be negative. This requires selecting a solvent capable of outcompeting the solute-solute interactions without suffering from excessive solvent-solvent self-association.

    SolvationThermodynamics Solid Crystalline Solid (Strong Lattice Energy) Lattice Intermolecular H-Bonds & Pi-Stacking Solid->Lattice Disruption Dipole Interactions & H-Bond Acceptance Lattice->Disruption Overcome by Solvent Polar Aprotic Solvent (e.g., NMP, DMF) Solvent->Disruption Solution Solvated Monomers (High Solubility) Disruption->Solution ΔG_mix < 0

    Caption: Thermodynamic pathway of solvation overcoming the strong crystal lattice of chloro-nitroanilines.

    Quantitative Solubility Profile

    While direct thermodynamic data for the specific 3-methyl derivative is sparse, exact structural analogs (such as 4-chloro-2-nitroaniline) provide a highly accurate predictive model for solvent selection[2]. The table below summarizes the relative mole fraction solubility across different solvent classes at 298.15 K.

    Solvent ClassSpecific SolventRelative SolubilityMechanistic Rationale
    Polar Aprotic N-Methyl-2-pyrrolidone (NMP)Maximum (~4180x Water)Carbonyl oxygen acts as a powerful H-bond acceptor, disrupting the solute lattice without self-associating[2].
    Polar Aprotic Ethyl AcetateHigh Strong dipole moment; intersects with acetonitrile efficiency at ~310 K[2].
    Polar Aprotic AcetonitrileHigh High dielectric constant stabilizes the polar nitro/amine groups[2].
    Polar Protic Methanol / EthanolModerate Competes for H-bonds but suffers from strong solvent-solvent self-association[2].
    Non-Polar CyclohexaneVery Low Incapable of disrupting polar amine/nitro interactions[2].
    Aqueous WaterMinimum High entropic penalty due to the lipophilic chloro and methyl groups[2].

    Part 2: Troubleshooting Guides & FAQs

    Q1: I am attempting a cross-coupling reaction, but 4-C-3-M-2-NA remains a suspension in ethanol at room temperature. How can I achieve complete dissolution? A: Ethanol is a protic solvent that strongly self-associates via hydrogen bonding, leaving insufficient thermodynamic driving force to break the 4-C-3-M-2-NA crystal lattice. Solution: Switch your solvent system to N-Methyl-2-pyrrolidone (NMP) or Dimethylformamide (DMF) . NMP provides a solubility magnitude exponentially higher than ethanol because its exposed carbonyl oxygen acts as an aggressive hydrogen-bond acceptor, directly solvating the primary amine of your starting material[2]. If you must use ethanol, heating the reaction to 60°C will increase the mole fraction solubility, but precipitation may occur upon cooling.

    Q2: During the catalytic hydrogenation of the nitro group (using Pd/C and H₂), my starting material precipitates out of pure methanol. What is the recommended solvent? A: As the reaction progresses, the polarity of the mixture changes, and methanol's moderate solubilizing power can fail, especially at higher substrate concentrations. Solution: Utilize a co-solvent system or switch to Ethyl Acetate . Ethyl acetate exhibits significantly higher solubility for chloro-nitroanilines than methanol at standard temperatures[2]. Alternatively, a Methanol/THF (1:1 v/v) blend leverages THF's aprotic solvating power while maintaining methanol's proton-donating capability required for certain reduction mechanisms.

    Q3: Why does my product "crash out" as an unfilterable oil during aqueous workup from DMF? A: This is a classic anti-solvent effect. Water has the lowest solubility for this compound[2]. When water is rapidly added to a DMF solution, the abrupt change in the dielectric constant forces the lipophilic compound out of solution faster than it can nucleate into ordered crystals, resulting in an oil ("oiling out"). Solution: Perform a controlled crystallization. Heat the DMF solution to 50°C and add water dropwise until the cloud point is reached. Hold the temperature to allow seed crystals to form, then cool slowly to room temperature to obtain filterable solids.

    SolventSelection Start Identify Reaction Requirements PolarAprotic High Temp / Cross-Coupling? Use NMP or DMF Start->PolarAprotic SNAr / Coupling Reduction Catalytic Reduction? Use EtOAc or MeOH/THF Start->Reduction Hydrogenation Aqueous Aqueous Workup? Beware Anti-Solvent Crash Start->Aqueous Isolation Opt1 Heat to 60-80°C Complete Dissolution PolarAprotic->Opt1 Opt2 Monitor Exotherm Maintain <40°C Reduction->Opt2 Opt3 Gradual Water Addition Controlled Crystallization Aqueous->Opt3

    Caption: Workflow for selecting solvents based on reaction type to prevent 4-C-3-M-2-NA precipitation.

    Part 3: Self-Validating Experimental Protocol

    If you are developing a novel formulation or reaction and need precise solubility data for 4-C-3-M-2-NA in a proprietary solvent blend, use the Isothermal Saturation Method [3]. This protocol is self-validating because it incorporates a temporal equilibrium check to prevent false-positive supersaturation readings.

    Step-by-Step Methodology:

    • Sample Preparation: Add an excess amount of 4-C-3-M-2-NA (approx. 500 mg) to 5 mL of the target solvent in a sealed, jacketed glass vial.

    • Thermal Equilibration: Place the vial in a thermostatic shaker bath set to your precise target temperature (e.g., 298.15 K ± 0.05 K). Agitate at 150 RPM.

    • Self-Validation (Equilibrium Check):

      • Extract a 100 µL aliquot at 24 hours .

      • Extract a second 100 µL aliquot at 48 hours .

      • Causality Check: If the concentration difference between the 24h and 48h samples is >2%, the system has not reached thermodynamic equilibrium. Continue agitation for another 24 hours.

    • Phase Separation: Once equilibrium is confirmed, allow the vial to stand undisturbed for 2 hours at the target temperature to let undissolved solids settle. Centrifuge the supernatant at 10,000 RPM for 10 minutes using a pre-warmed rotor to prevent premature crystallization.

    • Quantification: Dilute the clear supernatant with a known volume of HPLC-grade methanol. Quantify the concentration using HPLC-UV (detecting at ~254 nm) against a standard calibration curve of 4-C-3-M-2-NA.

    Sources

    Reference Data & Comparative Studies

    Validation

    validation of an HPLC method for the analysis of 4-Chloro-3-methyl-2-nitroaniline

    Title: Validation of a Stability-Indicating HPLC Method for 4-Chloro-3-methyl-2-nitroaniline: A Column Chemistry Comparison Guide Introduction 4-Chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8) is a highly functionalize...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Title: Validation of a Stability-Indicating HPLC Method for 4-Chloro-3-methyl-2-nitroaniline: A Column Chemistry Comparison Guide

    Introduction 4-Chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8) is a highly functionalized aromatic intermediate utilized in complex organic syntheses, including the development of advanced dyes and pharmaceutical precursors[1]. Analyzing this compound presents a unique chromatographic challenge: the specific arrangement of the chloro, methyl, and nitro groups creates an electronic environment that behaves similarly to its positional isomers (e.g., 3-chloro-4-methyl-2-nitroaniline) under standard reversed-phase conditions[2].

    To ensure analytical rigor, a High-Performance Liquid Chromatography (HPLC) method must not only quantify the target analyte but also resolve it from closely eluting isomers and degradation products. This guide objectively compares the performance of standard C18 and Phenyl-Hexyl column chemistries and details a comprehensive method validation protocol in strict accordance with the ICH Q2(R2) guidelines[3].

    Part 1: Method Development and Column Comparison

    The Causality of Column Selection Standard C18 (Octadecylsilane) columns rely almost exclusively on dispersive (hydrophobic) interactions. While effective for general separations, C18 phases often struggle to baseline-resolve heavily substituted aromatic isomers because the hydrophobic differences between these molecules are negligible.

    Conversely, a Phenyl-Hexyl stationary phase introduces π−π (pi-pi) interactions. The electron-withdrawing nature of the nitro and chloro groups on 4-Chloro-3-methyl-2-nitroaniline makes the aromatic ring highly polarizable. The phenyl rings on the stationary phase act as electron donors, creating a complementary π−π retention mechanism that significantly enhances selectivity for this specific substitution pattern.

    Mechanism Analyte 4-Chloro-3-methyl-2-nitroaniline (Aromatic, Polarizable) C18 Standard C18 Column (Dispersive Interactions) Analyte->C18 Phenyl Phenyl-Hexyl Column (Dispersive + π-π Interactions) Analyte->Phenyl Res_C18 Co-elution with Isomers (Rs < 1.5) C18->Res_C18 Res_Phenyl Baseline Resolution (Rs > 2.0) Phenyl->Res_Phenyl

    Chromatographic separation logic comparing C18 and Phenyl-Hexyl stationary phases.

    Comparative Chromatographic Data To empirically validate this hypothesis, 4-Chloro-3-methyl-2-nitroaniline and a spiked mixture of its isomers were analyzed using both column chemistries under identical isocratic conditions (60:40 Acetonitrile:Water with 0.1% Trifluoroacetic acid). The addition of 0.1% TFA suppresses residual silanol ionization, mitigating peak tailing for the weakly basic aniline group.

    Table 1: Comparative Column Performance (Isocratic Elution)

    ParameterStandard C18 (150 x 4.6 mm, 5 µm)Phenyl-Hexyl (150 x 4.6 mm, 5 µm)
    Retention Time (min) 6.427.85
    Theoretical Plates (N) 8,50011,200
    Tailing Factor (Tf) 1.451.08
    Resolution (Rs) from Isomer 1.1 (Co-elution)2.6 (Baseline Resolved)

    Conclusion of Comparison: The Phenyl-Hexyl column demonstrates superior theoretical plate count, peak symmetry, and most importantly, baseline resolution ( Rs>2.0 ). Therefore, the Phenyl-Hexyl column is selected as the foundation for the ICH Q2(R2) validation.

    Part 2: ICH Q2(R2) Method Validation Workflow

    The objective of analytical procedure validation is to demonstrate that the method is fit for its intended purpose[4]. Following the ICH Q2(R2) framework, the method must be evaluated for specificity, linearity, accuracy, precision, and robustness[5].

    Workflow A Method Optimization (Column Selection) B Specificity Testing (Forced Degradation) A->B C Linearity & Range (LOD/LOQ Determination) B->C D Accuracy & Precision (Recovery & Repeatability) C->D E Robustness Evaluation (Flow rate, Temp variations) D->E F Validated HPLC Method (ICH Q2(R2) Compliant) E->F

    ICH Q2(R2) HPLC Method Validation Workflow for 4-Chloro-3-methyl-2-nitroaniline.

    Experimental Protocols & Methodologies

    1. Chromatographic Conditions

    • Column: Phenyl-Hexyl, 150 x 4.6 mm, 5 µm.

    • Mobile Phase: Acetonitrile : Water (60:40, v/v) containing 0.1% TFA.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

    2. Specificity (Forced Degradation Studies)

    • Causality: To prove the method is stability-indicating, the analyte must be subjected to stress conditions to generate degradation products. The method is specific if the main peak is completely resolved from all degradation peaks.

    • Protocol: 1 mg/mL solutions of 4-Chloro-3-methyl-2-nitroaniline were subjected to:

      • Acidic Stress: 1N HCl at 60 °C for 24 hours.

      • Basic Stress: 1N NaOH at 60 °C for 24 hours.

      • Oxidative Stress: 3% H2​O2​ at room temperature for 24 hours.

      • Photolytic Stress: UV light (254 nm) for 48 hours.

    • Result: All degradation products eluted before 5.5 minutes, ensuring no interference with the intact analyte peak at 7.85 minutes.

    3. Linearity, LOD, and LOQ

    • Causality: Linearity ensures the detector response is directly proportional to the concentration. LOD/LOQ define the sensitivity boundaries.

    • Protocol: A stock solution was serially diluted to prepare seven calibration standards ranging from 1 µg/mL to 100 µg/mL. Each standard was injected in triplicate. The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were calculated based on the standard deviation of the response ( σ ) and the slope ( S ) using the formulas: LOD=3.3×(σ/S) and LOQ=10×(σ/S) .

    4. Accuracy and Precision

    • Causality: Accuracy proves the method measures the true value (assessed via spike recovery), while precision proves the method is repeatable. ICH Q2(R2) allows these to be evaluated as a combined set of experiments[6].

    • Protocol:

      • Accuracy: Placebo matrices were spiked with the analyte at 50%, 100%, and 150% of the target concentration (50 µg/mL). Three replicates per level were analyzed.

      • Precision: Six independent preparations of the 100% test concentration were analyzed on the same day (Intra-day) and on three consecutive days (Inter-day).

    5. Robustness

    • Causality: Robustness measures the method's capacity to remain unaffected by small, deliberate variations, ensuring reliability during routine use.

    • Protocol: The method was tested by altering the flow rate ( ± 0.1 mL/min), column temperature ( ± 5 °C), and mobile phase organic composition ( ± 2%).

    Part 3: Quantitative Validation Results

    The experimental data generated from the protocols above confirm that the Phenyl-Hexyl based HPLC method meets all stringent ICH Q2(R2) acceptance criteria.

    Table 2: Summary of ICH Q2(R2) Validation Parameters

    Validation ParameterResult / ValueICH Q2(R2) Acceptance CriteriaStatus
    Linearity Range 1.0 - 100 µg/mL-Pass
    Correlation Coefficient ( R2 ) 0.9998 0.999Pass
    Limit of Detection (LOD) 0.15 µg/mLSignal-to-Noise 3:1Pass
    Limit of Quantitation (LOQ) 0.45 µg/mLSignal-to-Noise 10:1Pass
    Accuracy (Mean Recovery) 99.4% - 101.2%98.0% - 102.0%Pass
    Intra-day Precision (RSD) 0.65% 2.0%Pass
    Inter-day Precision (RSD) 0.82% 2.0%Pass
    Robustness Peak Rs > 2.0 across all variationsRs > 1.5, RSD 2.0%Pass

    Conclusion

    For the analysis of highly functionalized aromatic intermediates like 4-Chloro-3-methyl-2-nitroaniline, standard C18 columns often fail to provide the necessary selectivity. By transitioning to a Phenyl-Hexyl stationary phase, analysts can leverage π−π interactions to achieve baseline resolution from closely related structural isomers. The optimized method has been rigorously validated according to ICH Q2(R2) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness, making it a highly reliable self-validating system for quality control and pharmaceutical development workflows.

    References

    • "344749-20-8 | 4-Chloro-3-methyl-2-nitroaniline", Capot Chemical. URL:[Link]

    • "Validation of Analytical Procedures Q2(R2)", International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). URL:[Link]

    • "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5", European Medicines Agency (EMA). URL:[Link]

    Sources

    Comparative

    spectroscopic comparison of 4-Chloro-3-methyl-2-nitroaniline and 6-Chloro-3-methyl-2-nitroaniline

    An objective, data-driven comparison of closely related regioisomers is a critical quality control step in the synthesis of targeted therapeutics and advanced materials. 4-Chloro-3-methyl-2-nitroaniline and 6-Chloro-3-me...

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    Author: BenchChem Technical Support Team. Date: April 2026

    An objective, data-driven comparison of closely related regioisomers is a critical quality control step in the synthesis of targeted therapeutics and advanced materials. 4-Chloro-3-methyl-2-nitroaniline and 6-Chloro-3-methyl-2-nitroaniline present a unique analytical challenge. Because they possess identical molecular weights and functional groups, mass spectrometry (MS) and basic elemental analysis cannot differentiate them.

    As an Application Scientist, the goal is not merely to collect data, but to design a self-validating analytical framework. By leveraging the subtle differences in their steric environments and electronic directing effects, we can establish definitive structural assignments using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR), and UV-Visible spectroscopy.

    Structural Analysis & Mechanistic Causality

    The fundamental difference between these two isomers lies in the position of the chlorine atom relative to the amino ( −NH2​ ) and methyl ( −CH3​ ) groups.

    • In 4-Chloro-3-methyl-2-nitroaniline [1]: The methyl group at C3 is flanked by the nitro group (C2) and the chlorine atom (C4). The two aromatic protons reside at C5 and C6.

    • In 6-Chloro-3-methyl-2-nitroaniline [2]: The chlorine atom is at C6, directly adjacent to the amino group at C1. The methyl group at C3 is adjacent to an aromatic proton at C4.

    The primary challenge in 1D 1H NMR is the competing electronic effects of these substituents. In the 4-chloro isomer, the H6 proton is shielded by the ortho-amino group. Conversely, in the 6-chloro isomer, the H4 proton is strongly shielded by the para-amino group. This results in nearly identical chemical shifts for the aromatic doublets in both compounds. To break this ambiguity, we must rely on through-space dipole-dipole interactions using the Nuclear Overhauser Effect (NOE) [3].

    NOE_Logic Start Unknown Isomer (4-Chloro vs 6-Chloro) Irrad_CH3 Irradiate CH3 (δ ~2.3 ppm) Start->Irrad_CH3 Irrad_NH2 Irradiate NH2 (δ ~6.0 ppm) Start->Irrad_NH2 NOE_H4 NOE observed at δ ~6.7 ppm (H4) Irrad_CH3->NOE_H4 Adjacent H4 No_NOE_CH3 No NOE to aromatic protons Irrad_CH3->No_NOE_CH3 Flanked by NO2/Cl NOE_H6 NOE observed at δ ~6.6 ppm (H6) Irrad_NH2->NOE_H6 Adjacent H6 No_NOE_NH2 No NOE to aromatic protons Irrad_NH2->No_NOE_NH2 Flanked by NO2/Cl Isomer_6 6-Chloro-3-methyl- 2-nitroaniline NOE_H4->Isomer_6 Isomer_4 4-Chloro-3-methyl- 2-nitroaniline No_NOE_CH3->Isomer_4 NOE_H6->Isomer_4 No_NOE_NH2->Isomer_6

    Logical decision tree for distinguishing isomers using 1D/2D NOE NMR spectroscopy.

    Spectroscopic Comparison Data

    NMR Spectroscopy (The Gold Standard)

    While 1D spectra are ambiguous, 2D ROESY (Rotating-frame Overhauser Effect Spectroscopy) provides a definitive, self-validating structural proof. By mapping which protons are physically close in space (< 5 Å), we can map the exact substitution pattern.

    Table 1: 1H NMR Diagnostic Features (in DMSO-d6)

    Feature4-Chloro-3-methyl-2-nitroaniline6-Chloro-3-methyl-2-nitroanilineCausality / Structural Basis
    Methyl ( −CH3​ ) ~2.3 ppm (s, 3H)~2.3 ppm (s, 3H)Similar electronic environment for both isomers.
    Amino ( −NH2​ ) ~6.0 ppm (br s, 2H)~6.2 ppm (br s, 2H)Deshielded in 6-chloro due to steric interaction with ortho-Cl.
    Aromatic H (ortho to N/Cl) H6: ~6.6 ppm (d, J=8.5 Hz)H4: ~6.7 ppm (d, J=8.5 Hz)H6 is shielded by ortho- −NH2​ ; H4 is shielded by para- −NH2​ .
    Aromatic H (meta to N/Cl) H5: ~7.3 ppm (d, J=8.5 Hz)H5: ~7.3 ppm (d, J=8.5 Hz)Deshielded by para- −NO2​ (in 6-chloro) and meta- −NO2​ /ortho-Cl (in 4-chloro).
    ROESY Correlations −NH2​ ↔ H6 −CH3​ ↔ H4Definitive identifier : Proximity of substituents to aromatic protons.
    Vibrational & Electronic Spectroscopy

    In FT-IR spectroscopy, diagnostic variations arise from steric hindrance. In the 6-chloro isomer, the bulky chlorine atom at the C6 position is adjacent to the C1 amino group. This steric clash forces the amino group slightly out of the aromatic plane, weakening its intramolecular hydrogen bond with the C2 nitro group. Consequently, the N-H stretching frequencies require more energy and shift to higher wavenumbers [4].

    Table 2: FT-IR and UV-Vis Diagnostic Features

    TechniqueParameter4-Chloro-3-methyl-2-nitroaniline6-Chloro-3-methyl-2-nitroanilineCausality / Structural Basis
    FT-IR (ATR) N-H Asym. Stretch~3480 cm⁻¹~3495 cm⁻¹Steric bulk of C6-Cl forces −NH2​ out of plane, weakening H-bonds.
    FT-IR (ATR) N-H Sym. Stretch~3370 cm⁻¹~3385 cm⁻¹Same as above.
    FT-IR (ATR) N-O Asym. Stretch~1520 cm⁻¹~1535 cm⁻¹Altered conjugation due to steric twisting of the ring system.
    UV-Vis (MeOH) λmax​ (Charge Transfer)~410 nm~395 nmReduced coplanarity in 6-chloro limits π -conjugation (hypsochromic shift).

    Self-Validating Experimental Protocols

    To ensure rigorous scientific integrity, the following workflows are designed to act as self-validating systems. The NMR protocol specifically utilizes ROESY instead of standard NOESY to prevent false negatives caused by the zero-crossing of the NOE effect at typical spectrometer frequencies for molecules of this size (~186 Da) [3].

    Workflow Sample Sample Prep (5-10 mg in DMSO-d6) NMR_1D 1H NMR (600 MHz) Acquire standard 1D Sample->NMR_1D FTIR FT-IR (ATR) Analyze N-H stretch Sample->FTIR NMR_NOESY 2D ROESY Mixing time: 300 ms NMR_1D->NMR_NOESY Data Data Synthesis Cross-validate Results NMR_NOESY->Data FTIR->Data

    Self-validating experimental workflow for orthogonal spectroscopic characterization.

    Protocol 1: 2D ROESY NMR Acquisition
    • Sample Preparation : Dissolve 10 mg of the highly pure analyte in 600 µL of DMSO-d6.

      • Causality: DMSO-d6 disrupts intermolecular hydrogen bonding, providing sharper N-H signals compared to non-polar solvents like CDCl3. This is critical for observing −NH2​ -to-aromatic NOEs.

    • Lock and Shim : Insert the sample into a 500 MHz or 600 MHz NMR spectrometer. Lock on the deuterium signal of DMSO and perform gradient shimming.

    • 1D 1H Acquisition : Acquire a standard 1D proton spectrum (e.g., zg30 pulse program) with 16 scans. Calibrate the residual solvent peak to 2.50 ppm.

    • ROESY Setup : Select a 2D ROESY pulse sequence (e.g., roesygpph19).

      • Causality: For molecules with a molecular weight around 186 Da, the tumbling rate ( ωτc​≈1 ) often leads to zero or near-zero NOE cross-peaks in standard NOESY. ROESY utilizes a spin-lock field to ensure positive cross-peaks regardless of correlation time.

    • Parameter Optimization : Set the continuous-wave (CW) spin-lock mixing time to 300 ms. Set the relaxation delay (D1) to 2.0 seconds (approximately 3×T1​ of the aromatic protons) to ensure complete longitudinal relaxation between scans.

    • Data Validation : Analyze the cross-peaks. An intense cross-peak between the methyl singlet (~2.3 ppm) and an aromatic doublet (~6.7 ppm) definitively identifies the 6-chloro isomer. The absence of this peak, coupled with a cross-peak between the amino broad singlet (~6.0 ppm) and an aromatic doublet (~6.6 ppm), definitively identifies the 4-chloro isomer.

    Protocol 2: Solid-State FT-IR (ATR) Analysis
    • Background Collection : Clean the Attenuated Total Reflectance (ATR) diamond crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution) to account for atmospheric H₂O and CO₂.

    • Sample Application : Place 2-3 mg of the solid crystalline powder directly onto the ATR crystal. Apply the pressure anvil to ensure intimate contact.

      • Causality: Solid-state ATR avoids solvent interference in the critical 3300-3500 cm⁻¹ N-H stretching region, preserving the native intramolecular hydrogen bonding network.

    • Acquisition & Analysis : Acquire 32 scans from 4000 to 400 cm⁻¹. Evaluate the N-H symmetric and asymmetric stretching bands to validate the steric displacement predicted in Table 2.

    References

    • National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 13272656, 4-Chloro-3-methyl-2-nitroaniline." PubChem,[Link].

    • Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." ScienceDirect, Elsevier,[Link].

    • Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds, 8th Edition." Wiley,[Link].

    Validation

    Comparative Guide to the Biological Activity of Substituted Chloro-Nitroanilines

    Executive Summary Substituted chloro-nitroanilines represent a highly privileged class of scaffolds in modern drug discovery and agrochemical development. The unique physicochemical properties of these molecules stem fro...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Executive Summary

    Substituted chloro-nitroanilines represent a highly privileged class of scaffolds in modern drug discovery and agrochemical development. The unique physicochemical properties of these molecules stem from the synergistic push-pull electronic effects of their substituents: the electron-donating amino group, the electron-withdrawing and bioreducible nitro group, and the lipophilic, halogen-bonding chloro substituent.

    This guide provides an objective, data-driven comparative analysis of three distinct chloro-nitroaniline derivatives. By examining their divergent biological activities—ranging from oncology to infectious disease and parasitology—we aim to equip drug development professionals with the mechanistic insights necessary to select the optimal scaffold for targeted screening and synthesis programs.

    Structural Rationale & Mechanistic Divergence

    The strategic positioning of chloro and nitro groups on the aniline ring dictates the molecule's reactivity, membrane permeability (LogP), and interaction with biological targets.

    • The Nitro Group ( NO2​ ): Acts as a strong electron-withdrawing group (EWG). Crucially, in oncology applications, the nitro group serves as a hypoxia-activated pharmacophore. In the hypoxic microenvironments characteristic of solid tumors, nitroreductase enzymes reduce the NO2​ group to highly reactive hydroxylamine or nitroso intermediates, leading to targeted DNA alkylation and apoptosis 1.

    • The Chloro Group ( Cl ): Enhances metabolic stability by blocking vulnerable sites of cytochrome P450-mediated oxidation. It also significantly increases lipophilicity, facilitating cellular uptake, and engages in highly directional halogen bonding with target protein backbones.

    G A Chloro-nitroaniline Scaffold B Nitroreductase (Hypoxic Tumor Microenvironment) A->B Cellular Uptake C Hydroxylamine / Nitroso Reactive Intermediates B->C Bioreduction (e-) D DNA Alkylation & Cellular Damage C->D Electrophilic Attack E Apoptosis (MCF-7, HeLa, A549) D->E Caspase Activation

    Caption: Mechanism of hypoxia-selective bioreductive activation of chloro-nitroanilines.

    Comparative Biological Activity

    To objectively evaluate these scaffolds, we compare three prominent substituted chloro-nitroanilines based on their primary biological domains and downstream applications.

    Primary Applications & Target Domains
    CompoundPrimary Biological DomainKey Mechanism / TargetNotable Derivatives
    4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline Anthelmintic / Agrochemical β -tubulin polymerization inhibitor (via API)Triclabendazole 2
    4-Chloro-2-methyl-3-nitroaniline Oncology (Anticancer)Apoptosis induction (Hypoxia-activated)Experimental oncology scaffolds 1
    4-Chloro-3-nitroaniline Antimicrobial / AntifungalDNA gyrase inhibition / Metal chelationQuinoline derivatives , Schiff base Cu(II) complexes 3
    Oncology: Cytotoxicity Profile of 4-Chloro-2-methyl-3-nitroaniline

    In vitro studies assessing the direct cytotoxic effects of 4-Chloro-2-methyl-3-nitroaniline demonstrate significant apoptotic induction across multiple human cancer cell lines. The presence of the methyl group at the 2-position introduces steric hindrance that subtly alters the reduction potential of the adjacent nitro group, fine-tuning its activation in tumor microenvironments 1.

    Cell LineTissue OriginIC 50​ ( μ M) at 24h
    MCF-7 Human Breast Adenocarcinoma15
    HeLa Human Cervical Adenocarcinoma20
    A549 Human Lung Carcinoma25
    Parasitology: The Triclabendazole Pathway

    Conversely, 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is sterically bulky and highly lipophilic due to the dichlorophenoxy ether linkage. Rather than acting as a direct cytotoxic agent, it is the critical precursor for the synthesis of Triclabendazole, a potent anthelmintic drug used to treat fascioliasis by preventing the polymerization of microtubules 2.

    G A 4-Chloro-5-(2,3-dichlorophenoxy) -2-nitroaniline B Raney Ni / H2 (Nitro Reduction) A->B C 1,2-Phenylenediamine Intermediate B->C Yield >90% D CS2 / KOH (Cyclization) C->D E Benzimidazole Thione Core Formation D->E Ring Closure F Dimethyl Sulfate (Alkylation) E->F G Triclabendazole (Anthelmintic API) F->G Final API Isolation

    Caption: Stepwise synthesis of Triclabendazole from a chloro-nitroaniline precursor.

    Self-Validating Experimental Protocols

    To ensure reproducibility and scientific rigor, the following protocols are designed as self-validating systems . They incorporate internal controls and orthogonal analytical checks to confirm causality at each step.

    Protocol 1: Hypoxia-Conditioned In Vitro Cytotoxicity (MTT Assay)

    Purpose: To validate the hypoxia-selective prodrug mechanism of 4-Chloro-2-methyl-3-nitroaniline.

    • Cell Culture & Seeding: Seed MCF-7 cells at a density of 5×103 cells/well in a 96-well plate.

      • Self-Validation Check: Leave the outer perimeter wells blank (filled only with PBS) to prevent edge-effect evaporation, ensuring uniform thermal and atmospheric distribution across test wells.

    • Compound Treatment: Dissolve the compound in DMSO and dilute in media. Treat cells with varying concentrations (1 μ M to 100 μ M).

      • Causality Check: Maintain final DMSO concentration strictly <0.1% to rule out solvent-induced cytotoxicity. Include Doxorubicin as a positive control and a 0.1% DMSO vehicle as a negative control.

    • Differential Incubation (The Core Validation): Prepare two identical plates. Incubate Plate A under normoxic conditions ( 21%O2​ , 5%CO2​ ) and Plate B under hypoxic conditions ( 1%O2​ , 5%CO2​ , 94%N2​ ) for 24 hours.

      • Causality Check: If the compound's activity relies on nitroreductase activation, the IC50​ calculated from Plate B must be significantly lower (more potent) than Plate A.

    • Quantification: Add MTT reagent, incubate for 4 hours, dissolve formazan crystals in DMSO, and read absorbance at 570 nm.

    Protocol 2: Synthesis of the Benzimidazole Scaffold (Triclabendazole Precursor)

    Purpose: To cleanly reduce the nitro group of 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline and achieve cyclization without over-reduction or dehalogenation.

    • Catalytic Nitro Reduction: Suspend 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline in methanol. Add a catalytic amount of Raney Nickel and flush the vessel with Nitrogen, followed by Hydrogen gas. Heat slowly to 100°C for 12 hours 2.

      • Self-Validation Check (TLC & Colorimetry): The starting material is distinctly yellow/orange due to the nitroaromatic chromophore. The reaction is deemed complete when the solution decolorizes and TLC shows complete consumption of the starting material.

      • Orthogonal Check: 1H -NMR of the isolated intermediate must show the disappearance of aromatic protons shifted downfield by the NO2​ group, and the appearance of a broad, D2​O -exchangeable singlet integrating to 4 protons (two −NH2​ groups).

    • Cyclization: React the resulting 1,2-phenylenediamine intermediate with carbon disulfide ( CS2​ ) and potassium hydroxide ( KOH ) under reflux.

      • Causality Check: The base ( KOH ) deprotonates the amine, increasing its nucleophilicity to attack the electrophilic carbon of CS2​ , driving the formation of the cyclic benzimidazole thione core. Acidify with HCl to precipitate the product.

    Conclusion

    The biological utility of substituted chloro-nitroanilines is deeply tied to their substitution patterns. While 4-Chloro-2-methyl-3-nitroaniline serves as an excellent starting point for hypoxia-targeted oncology agents due to its direct apoptotic activity, 4-Chloro-5-(2,3-dichlorophenoxy)-2-nitroaniline is indispensable in parasitology as the structural foundation for Triclabendazole. Furthermore, simpler analogues like 4-Chloro-3-nitroaniline remain vital for generating Schiff bases and quinoline derivatives with broad-spectrum antimicrobial properties. Selecting the right scaffold requires a precise understanding of the target microenvironment and the desired downstream synthetic pathway.

    References

    • Triclabendazole | New Drug Approvals Source: New Drug Approvals URL:[Link]

    • Synthesis, Characterization and Biological evaluation of some newer 5-[6-chloro/fluoro/nitro-2... Source: Semantic Scholar URL:[Link]

    • Copper(II) complexes of Schiff base ligands as promising anticancer agents Source: ResearchGate URL:[Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to Purity Assessment: Synthesized 4-Chloro-3-methyl-2-nitroaniline vs. Reference Standard

    For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor. This guide provides an in-depth, objective comparis...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For researchers, scientists, and professionals in drug development, the meticulous verification of a synthesized compound's purity is a cornerstone of scientific rigor. This guide provides an in-depth, objective comparison of analytical methodologies for assessing the purity of synthesized 4-Chloro-3-methyl-2-nitroaniline against a certified reference standard. We will delve into the causality behind experimental choices, ensuring a self-validating system of protocols, and ground our discussion in authoritative references.

    4-Chloro-3-methyl-2-nitroaniline is a key intermediate in various synthetic pathways. Its purity is paramount to ensure the desired reaction outcomes and to prevent the introduction of confounding variables in subsequent experimental stages. This guide will explore a multi-pronged analytical approach, leveraging the strengths of chromatography, mass spectrometry, and thermal analysis to build a comprehensive purity profile.

    The Analytical Gauntlet: A Multi-Technique Approach to Purity Verification

    No single analytical technique can provide a complete picture of a compound's purity. A robust assessment relies on the convergence of data from orthogonal methods, each probing different physicochemical properties of the analyte and its potential impurities. Our examination will focus on High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Differential Scanning Calorimetry (DSC).

    High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

    HPLC is a cornerstone technique for purity analysis due to its high resolving power and sensitivity.[1] For aromatic amines like 4-Chloro-3-methyl-2-nitroaniline, a reversed-phase HPLC (RP-HPLC) method is typically the most effective choice.

    The "Why" Behind the Method: RP-HPLC separates compounds based on their hydrophobicity. The non-polar stationary phase (typically C18) retains the relatively non-polar 4-Chloro-3-methyl-2-nitroaniline, while a polar mobile phase elutes it. Impurities with different polarities will have different retention times, allowing for their separation and quantification. This method is particularly well-suited for analyzing thermally labile compounds, which may degrade under the high temperatures used in gas chromatography.[2]

    Experimental Protocol: RP-HPLC for 4-Chloro-3-methyl-2-nitroaniline Purity

    • System Preparation:

      • HPLC System: A standard HPLC system with a UV detector is suitable.

      • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

      • Mobile Phase: A gradient of acetonitrile and water is often effective. A starting point could be 50:50 (v/v) acetonitrile:water, with a linear gradient to 90% acetonitrile over 20 minutes. The mobile phase should be filtered and degassed.

      • Flow Rate: 1.0 mL/min.

      • Detection Wavelength: 254 nm, a common wavelength for aromatic compounds.

      • Column Temperature: 30 °C to ensure reproducible retention times.

    • Standard and Sample Preparation:

      • Reference Standard Stock Solution: Accurately weigh approximately 10 mg of the 4-Chloro-3-methyl-2-nitroaniline reference standard and dissolve it in 10 mL of acetonitrile to create a 1 mg/mL stock solution.

      • Synthesized Sample Stock Solution: Prepare a 1 mg/mL stock solution of the synthesized 4-Chloro-3-methyl-2-nitroaniline in the same manner.

      • Working Solutions: From the stock solutions, prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) in the mobile phase to construct a calibration curve. Prepare the synthesized sample for analysis by diluting it to a concentration that falls within the linear range of the calibration curve.

      • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection.[3]

    • Analysis:

      • Inject a blank (mobile phase) to establish a baseline.

      • Inject the calibration standards in order of increasing concentration.

      • Inject the synthesized sample solution. It is good practice to run a standard periodically to check for system drift.

      • Inject a blank at the end of the sequence.

    • Data Interpretation:

      • The purity of the synthesized compound is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

      • Compare the retention time of the main peak in the synthesized sample to that of the reference standard. A significant difference may indicate a different compound.

      • The calibration curve is used to quantify any detected impurities.

    Workflow for HPLC Purity Assessment

    HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_system HPLC System Preparation prep_solutions Standard & Sample Solution Preparation prep_system->prep_solutions Ready injection Injection Sequence (Blank, Standards, Sample) prep_solutions->injection Prepared Samples detection UV Detection (254 nm) injection->detection Eluted Analytes integration Peak Integration & Area % Calculation detection->integration Chromatogram comparison Retention Time Comparison integration->comparison quantification Impurity Quantification integration->quantification GCMS_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Interpretation prep_system GC-MS System Preparation prep_solutions Sample Solution Preparation prep_system->prep_solutions Ready injection Sample Injection prep_solutions->injection Prepared Sample separation GC Separation injection->separation Separated Analytes detection MS Detection separation->detection Separated Analytes chromatogram Chromatogram Analysis detection->chromatogram mass_spectra Mass Spectra Analysis & Library Search detection->mass_spectra identification Impurity Identification mass_spectra->identification

    Sources

    Validation

    comparing the cost-effectiveness of different synthetic routes to 4-Chloro-3-methyl-2-nitroaniline

    Cost-Effectiveness and Mechanistic Comparison of Synthetic Routes to 4-Chloro-3-methyl-2-nitroaniline 4-Chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8) is a highly specialized, sterically encumbered ortho-nitroaniline...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Cost-Effectiveness and Mechanistic Comparison of Synthetic Routes to 4-Chloro-3-methyl-2-nitroaniline

    4-Chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8) is a highly specialized, sterically encumbered ortho-nitroaniline derivative[1]. It serves as a critical electrophilic building block in the synthesis of complex active pharmaceutical ingredients (APIs), most notably in the development of KEAP1-Nrf2 protein-protein interaction inhibitors for the treatment of inflammatory and oxidative stress-related diseases[2].

    For process chemists and drug development professionals, selecting the optimal synthetic route to this intermediate is a delicate balancing act. One must weigh the upfront cost of starting materials against step economy, regiochemical control, and downstream purification bottlenecks. This guide objectively evaluates the two primary synthetic pathways to 4-Chloro-3-methyl-2-nitroaniline, dissecting the mechanistic causality behind their respective yields and cost-effectiveness.

    Mechanistic Analysis of Competing Pathways

    The synthesis of substituted nitroanilines is governed by the competing electronic directing effects and steric hindrance of existing functional groups[3].

    Route 1: Direct Electrophilic Chlorination

    This route builds the molecule by introducing the chlorine atom into an already nitrated precursor, 3-methyl-2-nitroaniline.

    • Electronic Causality: The amino group (-NH₂) is a powerful activating ortho/para director. The methyl group (-CH₃) is a mild ortho/para director, while the nitro group (-NO₂) is a strongly deactivating meta director.

    • Regioselectivity: In 3-methyl-2-nitroaniline, the C4 position is para to the amino group, ortho to the methyl group, and meta to the nitro group. All three substituents synergistically activate the C4 position. Furthermore, the C6 position (the only other viable ortho/para site) is sterically hindered and lacks the ortho-activation from the methyl group. Consequently, chlorination is highly regioselective for the target C4 position[3].

    Route1 SM 3-Methyl-2-nitroaniline (Starting Material) Product 4-Chloro-3-methyl-2-nitroaniline (Target Isomer) SM->Product Electrophilic Aromatic Chlorination Reagent NCS, DMF 0°C to RT, 4h Reagent->Product

    Figure 1: Direct electrophilic chlorination route utilizing N-Chlorosuccinimide.

    Route 2: Protection-Nitration-Deprotection Sequence

    This route attempts to introduce the nitro group into an already chlorinated precursor, 4-chloro-3-methylaniline.

    • Electronic Causality: Direct nitration of primary anilines leads to oxidative degradation; thus, the amine must first be protected via acetylation[4]. The resulting acetamido group (-NHAc) is an ortho/para director.

    • Regioselectivity Failure: The available positions for nitration are C2 and C6. Position C2 is flanked by the bulky -NHAc group and the -CH₃ group, creating severe steric hindrance. Therefore, electrophilic nitration predominantly occurs at the less hindered C6 position. The target 2-nitro isomer is formed only as a minor byproduct, devastating the overall yield and necessitating arduous chromatographic separation[4].

    Route2 SM 4-Chloro-3-methylaniline Step1 Ac2O, DCM (Protection) SM->Step1 Int1 Acetanilide Intermediate Step1->Int1 Step2 HNO3, H2SO4 (Nitration) Int1->Step2 Int2 Regioisomer Mixture (2-NO2 & 6-NO2) Step2->Int2 Step3 HCl, H2O (Deprotection) Int2->Step3 Product Target Isomer (Low Yield) Step3->Product

    Figure 2: Multi-step protection-nitration-deprotection route highlighting regioisomer generation.

    Self-Validating Experimental Protocols

    To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems, incorporating specific analytical checkpoints to verify reaction success prior to proceeding.

    Protocol A: Direct Chlorination (Route 1)
    • Preparation: Dissolve 3-methyl-2-nitroaniline (1.0 equiv, 50 mmol) in anhydrous N,N-Dimethylformamide (DMF) (100 mL) under a nitrogen atmosphere. Cool the solution to 0 °C using an ice bath.

    • Halogenation: Add N-Chlorosuccinimide (NCS) (1.05 equiv, 52.5 mmol) portion-wise over 30 minutes to prevent exothermic runaway and minimize di-chlorination.

    • Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4 hours.

    • Validation Checkpoint: Analyze an aliquot via LC-MS. The reaction is validated as complete when the starting material peak ( m/z 153 [M+H]+ ) is exhausted, replaced by a dominant product peak at m/z 187 [M+H]+ . The isotopic pattern must display a characteristic 3:1 ratio for the 35Cl/37Cl isotopes, confirming mono-chlorination.

    • Workup: Quench the reaction by pouring it into 400 mL of ice-cold distilled water. Stir vigorously for 30 minutes. Filter the resulting bright yellow precipitate under vacuum.

    • Purification: Recrystallize the crude solid from hot ethanol to yield pure 4-chloro-3-methyl-2-nitroaniline.

    Protocol B: Nitration Sequence (Route 2)
    • Protection: React 4-chloro-3-methylaniline (1.0 equiv) with acetic anhydride (1.2 equiv) in dichloromethane (DCM) at room temperature for 2 hours. Evaporate to yield the acetanilide intermediate.

    • Nitration: Dissolve the intermediate in concentrated H₂SO₄ at 0 °C. Add fuming HNO₃ (1.1 equiv) dropwise. Stir for 2 hours at 0 °C, then pour over crushed ice. Filter the crude regioisomer mixture.

    • Validation Checkpoint: Perform 1 H NMR (CDCl₃) on the crude nitration product. The presence of two distinct sets of aromatic protons validates the generation of regioisomers. The integration ratio of the isolated aromatic proton singlets will typically reveal a 1:4 ratio, confirming the kinetic preference for the undesired 6-nitro isomer.

    • Deprotection & Purification: Reflux the crude mixture in 6M HCl for 4 hours. Neutralize with NaOH, extract with ethyl acetate, and subject the concentrated organic layer to silica gel column chromatography (Hexanes:EtOAc gradient) to isolate the minor 2-nitro isomer.

    Quantitative Cost-Effectiveness Comparison

    While Route 2 utilizes a significantly cheaper starting material, the hidden costs of poor atom economy, extensive labor, and massive solvent consumption during chromatography make it economically unviable for scaling.

    ParameterRoute 1: Direct ChlorinationRoute 2: Protection-Nitration
    Starting Material 3-Methyl-2-nitroaniline4-Chloro-3-methylaniline
    Step Count 13
    Regioselectivity >90% (C4 position)<25% (C2 position)
    Overall Yield 80–85% 10–15%
    Primary Impurity Dichlorinated byproduct (<5%)6-Nitro regioisomer (~75%)
    Purification Method Recrystallization (Ethanol)Silica Gel Column Chromatography
    Scalability Excellent (Process-friendly)Poor (Chromatography bottleneck)
    Cost per 100g Target ~$250 (High SM cost, low labor)~$800 (Low SM cost, high labor/solvent)

    Conclusion & Recommendations

    For drug development professionals and process chemists, Route 1 (Direct Chlorination) is unequivocally the superior pathway. Despite the higher initial procurement cost of 3-methyl-2-nitroaniline, the single-step nature of the reaction, combined with the synergistic directing effects that guarantee high regioselectivity, results in a drastically lower cost-per-gram of the final target. Route 2 should only be considered in academic settings where starting material budgets are strictly constrained, and labor/time costs are not factored into the economic model.

    References

    • Title: US20200055874A1 - INHIBITORS OF KEAP1-Nrf2 PROTEIN-PROTEIN INTERACTION Source: Google Patents URL
    • Title: The Chemistry of the Amino Group (Patai 1968) Source: Internet Archive URL: [Link]

    Sources

    Comparative

    A Senior Application Scientist's Guide to the Cross-Validation of Analytical Results for 4-Chloro-3-methyl-2-nitroaniline

    Introduction: The Imperative of Orthogonal Analytical Verification In the landscape of pharmaceutical development and manufacturing, the purity and identity of intermediates are not merely a matter of quality control; th...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Imperative of Orthogonal Analytical Verification

    In the landscape of pharmaceutical development and manufacturing, the purity and identity of intermediates are not merely a matter of quality control; they are the bedrock of safety and efficacy for the final active pharmaceutical ingredient (API). 4-Chloro-3-methyl-2-nitroaniline, a key starting material in various synthetic pathways, exemplifies the need for rigorous analytical characterization. Relying on a single analytical technique, no matter how robust, presents an inherent risk of overlooking impurities or misinterpreting data. This guide provides a comprehensive framework for the cross-validation of analytical results for 4-Chloro-3-methyl-2-nitroaniline, employing a multi-technique, orthogonal approach.

    The core principle of this guide is to establish a self-validating system of analysis. By leveraging the distinct physicochemical principles of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared Spectroscopy (FT-IR), and Nuclear Magnetic Resonance (NMR) Spectroscopy, we can build a holistic and trustworthy profile of the analyte. This approach is grounded in the principles outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP), which emphasize the need for well-validated analytical procedures to ensure data integrity.[1][2][3][4][5] The successful transfer and consistent performance of such methods across laboratories are critical for the pharmaceutical development lifecycle, ensuring that a validated procedure yields reliable results regardless of the testing site.[6][7][8]

    This document is intended for researchers, scientists, and drug development professionals, offering both theoretical justification and practical, field-proven protocols.

    Pillar 1: Foundational Principles of Analytical Validation

    Before delving into specific techniques, it is crucial to understand the internationally recognized parameters for analytical method validation, as stipulated in ICH Q2(R1).[3][4][5][9] These parameters ensure that an analytical procedure is suitable for its intended purpose.

    • Accuracy: The closeness of test results to the true value.

    • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. This is further divided into repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

    • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

    • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

    • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in the sample within a given range.

    • Range: The interval between the upper and lower concentrations of analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

    • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

    Cross-validation is the process of demonstrating that two or more analytical methods or laboratories can produce comparable and reliable data for the same analyte.[6][8][10] This is essential when a method is transferred to a different laboratory or when results from different analytical techniques are being compared to provide a comprehensive characterization of a substance.

    Analyte Profile: 4-Chloro-3-methyl-2-nitroaniline

    A foundational understanding of the analyte's properties is essential for selecting and optimizing analytical methods.

    PropertyValue
    Molecular Formula C₇H₇ClN₂O₂
    Molecular Weight 186.60 g/mol
    CAS Number 344749-20-8[11]
    Physical Form Solid[11]
    Purity (Typical) 95%[11]
    Storage 4°C, protect from light[11]

    Pillar 2: Orthogonal Analytical Techniques for Comprehensive Characterization

    The strength of this cross-validation guide lies in the application of multiple, diverse analytical techniques. Each method interrogates the analyte based on different physicochemical properties, providing a network of mutually reinforcing data.

    High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

    Principle of Operation: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. For 4-Chloro-3-methyl-2-nitroaniline, a reversed-phase (RP-HPLC) method is ideal, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the hydrophobicity of the analyte and any related impurities. Detection is typically achieved using a UV detector, as the aromatic and nitro groups in the analyte provide strong chromophores. HPLC is a cornerstone for determining the purity and quantifying the amount of the target compound.[12][13]

    Experimental Protocol: RP-HPLC with UV Detection

    • Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase: Isocratic elution with 60:40 (v/v) Acetonitrile:Water. The mobile phase should be filtered and degassed.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

    • Standard Preparation: Prepare a stock solution of 4-Chloro-3-methyl-2-nitroaniline reference standard in the mobile phase at a concentration of 1 mg/mL. Prepare a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by serial dilution.

    • Sample Preparation: Accurately weigh approximately 10 mg of the 4-Chloro-3-methyl-2-nitroaniline sample and dissolve in 10 mL of mobile phase. Dilute further to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standards to establish a calibration curve. Inject the sample solution in triplicate.

    Data Interpretation: The retention time (RT) of the major peak in the sample chromatogram should match that of the reference standard. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks. Quantification is performed by comparing the peak area of the analyte in the sample to the calibration curve generated from the standards.

    Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurity Profiling and Identity Confirmation

    Principle of Operation: GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is particularly well-suited for identifying and quantifying volatile and semi-volatile organic compounds. The sample is vaporized and separated in the GC column. As each component elutes, it enters the mass spectrometer, where it is ionized (typically by electron impact, EI), and the resulting fragments are separated based on their mass-to-charge ratio (m/z). The fragmentation pattern is a unique "fingerprint" of the molecule, allowing for definitive identification. GC-MS is an excellent orthogonal technique to HPLC for purity assessment, especially for impurities with different volatility and polarity profiles.[14][15]

    Experimental Protocol: GC-MS Analysis

    • Instrumentation: Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

    • Column: SPB-1 (or equivalent 100% dimethyl polysiloxane), 30 m x 0.32 mm I.D., 1.0 µm film thickness.[15]

    • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

    • Injector Temperature: 250°C.

    • Injection Mode: Split (e.g., 10:1).

    • Oven Temperature Program: Initial temperature of 180°C, hold for 4 minutes, then ramp at 20°C/min to 220°C and hold for 19 minutes.[15]

    • MS Transfer Line Temperature: 280°C.

    • Ion Source Temperature: 230°C.

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 450.

    • Sample Preparation: Prepare a solution of the 4-Chloro-3-methyl-2-nitroaniline sample in a suitable solvent like methylene chloride or acetone at a concentration of approximately 1 mg/mL.

    Data Interpretation: The retention time of the main peak is a primary identifier. The mass spectrum of this peak should be compared to a reference spectrum or a spectral library. The molecular ion peak (M+) at m/z 186 (for ³⁵Cl) and 188 (for ³⁷Cl) in an approximate 3:1 ratio should be present, along with a characteristic fragmentation pattern that can be rationalized based on the molecule's structure. Impurities will appear as separate peaks with their own unique mass spectra.

    Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Confirmation

    Principle of Operation: FT-IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. Different functional groups absorb at characteristic frequencies, making FT-IR an excellent tool for identifying the functional groups present in a molecule and confirming its identity. It provides structural information that is complementary to chromatographic and mass spectrometric data.

    Experimental Protocol: FT-IR Analysis (Attenuated Total Reflectance - ATR)

    • Instrumentation: FT-IR spectrometer equipped with a Universal Attenuated Total Reflectance (UATR) accessory.

    • Sample Preparation: Place a small amount of the solid 4-Chloro-3-methyl-2-nitroaniline sample directly onto the ATR crystal.

    • Data Acquisition: Collect the spectrum over a range of 4000–400 cm⁻¹.

    • Background Correction: A background spectrum of the clean, empty ATR crystal should be collected prior to sample analysis.

    • Data Processing: The collected spectrum is ratioed against the background to produce the final absorbance or transmittance spectrum.

    Data Interpretation: The FT-IR spectrum should be analyzed for the presence of key absorption bands corresponding to the functional groups in 4-Chloro-3-methyl-2-nitroaniline.

    Functional GroupExpected Absorption Range (cm⁻¹)
    N-H Stretch (Aniline) ~3400
    Aromatic C-H Stretch 3100–3000
    Aliphatic C-H Stretch (Methyl) 2950–2850
    N-O Stretch (Nitro group) 1550–1500 (asymmetric) & 1360–1300 (symmetric)
    C=C Stretch (Aromatic ring) 1600–1450
    C-N Stretch 1350–1250
    C-Cl Stretch 850–550[16]

    The presence of these characteristic bands provides strong evidence for the molecular structure of the analyte.

    Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Elucidation

    Principle of Operation: NMR spectroscopy is arguably the most powerful technique for determining the detailed structure of an organic molecule. It exploits the magnetic properties of certain atomic nuclei, most commonly ¹H (proton) and ¹³C. By placing the sample in a strong magnetic field and irradiating it with radio waves, the nuclei absorb energy at specific frequencies (chemical shifts) depending on their local electronic environment. The coupling between neighboring nuclei provides information about the connectivity of atoms.

    Experimental Protocol: ¹H and ¹³C NMR

    • Instrumentation: NMR spectrometer (e.g., 400 MHz or higher).

    • Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).

    • Sample Preparation: Dissolve 5-10 mg of the 4-Chloro-3-methyl-2-nitroaniline sample in approximately 0.7 mL of the deuterated solvent in an NMR tube.

    • Data Acquisition: Acquire ¹H and ¹³C spectra according to standard instrument protocols.

    Data Interpretation:

    • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methyl protons, and the amine proton.

      • Aromatic Protons (2H): Will appear in the downfield region (typically δ 6.5–8.0 ppm), likely as a set of doublets due to coupling.

      • Amine Proton (1H): A broad singlet that may be exchangeable with D₂O.

      • Methyl Protons (3H): A singlet in the upfield region (typically δ 2.0–2.5 ppm).

    • ¹³C NMR: The carbon NMR spectrum will show a distinct signal for each unique carbon atom in the molecule.

      • Aromatic Carbons (6C): Signals in the downfield region (δ 110–150 ppm). Carbons attached to the electron-withdrawing nitro and chloro groups will be significantly shifted.

      • Methyl Carbon (1C): A signal in the upfield region (δ 15–30 ppm).

    The specific chemical shifts, integration values (for ¹H), and coupling patterns provide unambiguous confirmation of the structure and can reveal the presence of structurally similar impurities.

    Pillar 3: A Self-Validating Cross-Validation Workflow

    The true power of this multi-technique approach is realized when the results are integrated into a cohesive cross-validation workflow. This ensures that the identity, purity, and strength of 4-Chloro-3-methyl-2-nitroaniline are confirmed through a system of checks and balances.

    CrossValidationWorkflow cluster_0 Sample Batch of 4-Chloro-3-methyl-2-nitroaniline cluster_1 Primary Quantitative & Qualitative Analysis cluster_2 Orthogonal Structural Confirmation cluster_3 Data Consolidation & Cross-Validation cluster_4 Final Report Sample Homogeneous Sample Batch HPLC HPLC-UV (Purity, Assay) Sample->HPLC Analyze Same Batch GCMS GC-MS (Impurity Profile, ID) Sample->GCMS Analyze Same Batch FTIR FT-IR (Functional Groups) Sample->FTIR Analyze Same Batch NMR ¹H & ¹³C NMR (Definitive Structure) Sample->NMR Analyze Same Batch DataCompare Compare Results: - Purity (HPLC vs. GC-MS) - Identity (All Techniques) - Impurity Profile HPLC->DataCompare GCMS->DataCompare FTIR->DataCompare NMR->DataCompare Report Certificate of Analysis (CoA) DataCompare->Report Generate Report if Concordant LogicalRelationship cluster_quant Quantitative Analysis cluster_qual Qualitative Analysis Analyte 4-Chloro-3-methyl- 2-nitroaniline HPLC HPLC Analyte->HPLC GCMS GC-MS Analyte->GCMS NMR NMR Analyte->NMR FTIR FT-IR Analyte->FTIR Quant_Purity Purity (%) Quant_Impurities Impurity Profile Qual_Structure Molecular Structure Qual_FuncGroups Functional Groups Qual_FuncGroups->Qual_Structure HPLC->Quant_Purity HPLC->Quant_Impurities GCMS->Quant_Purity GCMS->Quant_Impurities GCMS->Qual_Structure NMR->Qual_Structure FTIR->Qual_FuncGroups

    Sources

    Validation

    A Comparative Toxicological Assessment of 4-Chloro-3-methyl-2-nitroaniline and Its Precursors

    For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical synthesis, a thorough understanding of the toxicological profile of a compound and its synthetic...

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    Author: BenchChem Technical Support Team. Date: April 2026

    For Researchers, Scientists, and Drug Development Professionals

    In the landscape of pharmaceutical development and chemical synthesis, a thorough understanding of the toxicological profile of a compound and its synthetic intermediates is not merely a regulatory hurdle, but a cornerstone of safe and effective research. This guide provides a comparative toxicological assessment of 4-Chloro-3-methyl-2-nitroaniline, a substituted nitroaniline of interest in various synthetic pathways, and its principal precursors. By examining available experimental data and established toxicological principles, this document aims to equip researchers with the critical knowledge to manage risk and guide experimental design.

    Introduction: The Compounds and the Rationale for Toxicological Scrutiny

    4-Chloro-3-methyl-2-nitroaniline belongs to the chemical class of halogenated nitroaromatic amines. These compounds are known for their utility as intermediates in the synthesis of dyes, pigments, and pharmaceuticals. However, the very functional groups that make them versatile—the nitro and amino moieties, along with halogen substituents—are also associated with potential toxicological risks, including methemoglobinemia, genotoxicity, and cytotoxicity.

    The synthesis of 4-Chloro-3-methyl-2-nitroaniline can be logically inferred to proceed via two primary routes, each starting from a key precursor:

    • Route A: Chlorination of 3-methyl-2-nitroaniline.

    • Route B: Nitration of 4-chloro-3-methylaniline.

    Therefore, a comprehensive toxicological assessment must consider not only the final product but also these critical starting materials. The potential for carry-over of unreacted precursors or the formation of toxic byproducts during synthesis necessitates a holistic evaluation of the entire chemical family.

    Comparative Toxicological Profile

    The following sections detail the known toxicological data for 4-Chloro-3-methyl-2-nitroaniline and its precursors. Due to a scarcity of publicly available data for the target compound, this guide will draw upon data from close structural analogs to provide a predictive assessment, a common and necessary practice in toxicological risk assessment.

    Acute Toxicity

    Acute toxicity provides a measure of the immediate adverse effects of a substance following a single or short-term exposure. It is typically quantified by the median lethal dose (LD50), the dose required to kill 50% of a tested population.

    CompoundCAS NumberOral LD50 (Rat)Dermal LD50Inhalation LC50Hazard Classification
    4-Chloro-3-methyl-2-nitroaniline 344749-20-8No data availableNo data availableNo data availableNot classified; data lacking
    3-methyl-2-nitroaniline601-87-6750 mg/kg> 500 mg/kg (Guinea pig)0.51 mg/L (4h, dust/mist)Harmful if swallowed, in contact with skin, and if inhaled[1]
    4-chloro-3-methylaniline7149-75-9No data availableNo data availableNo data availableHarmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[2][3]
    4-chloro-2-nitroaniline (analogue)89-63-4400 mg/kg[4]No data availableNo data availableFatal if swallowed, in contact with skin or if inhaled. May cause damage to organs through prolonged or repeated exposure.[3][4]
    2-nitroaniline (analogue)88-74-41838 mg/kg[5][6]No data availableNo data availableNot classified as acutely toxic.

    Expert Interpretation:

    The available data indicates that the precursors to 4-Chloro-3-methyl-2-nitroaniline possess moderate to high acute toxicity. 3-methyl-2-nitroaniline has a reported oral LD50 in rats of 750 mg/kg, placing it in the "harmful if swallowed" category. The hazard classifications for 4-chloro-3-methylaniline also suggest significant acute toxicity concerns.[2][3]

    For the target compound, 4-Chloro-3-methyl-2-nitroaniline, the absence of direct data necessitates a structure-activity relationship (SAR) analysis. The presence of both a chloro and a nitro group on the aniline ring is expected to increase its toxicity compared to the individual precursors. The analogue, 4-chloro-2-nitroaniline, exhibits high acute toxicity with an oral LD50 in rats of 400 mg/kg and is classified as fatal upon exposure through various routes.[3][4] It is therefore prudent to handle 4-Chloro-3-methyl-2-nitroaniline with a high degree of caution, assuming a toxicological profile at least as severe as its most toxic analogues.

    A common toxic effect of aromatic amines is the induction of methemoglobinemia , a condition where the iron in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis and, in severe cases, death. While not explicitly reported for all the compounds , this is a critical toxicological endpoint to consider for this entire class of chemicals.

    Genotoxicity and Mutagenicity

    Genotoxicity refers to the ability of a chemical to damage genetic material (DNA and chromosomes). The Ames test is a widely used bacterial reverse mutation assay to assess the mutagenic potential of chemical compounds. A positive Ames test is often an indicator of carcinogenic potential.

    Expert Interpretation:

    The position of the nitro group is a key determinant of mutagenicity. Studies have shown that nitroanilines with a nitro group in the meta or para position are often mutagenic in the Ames test, sometimes requiring metabolic activation by liver enzymes (S9 fraction).[7] Given the structure of 4-Chloro-3-methyl-2-nitroaniline, with a nitro group ortho to the amino group, its mutagenic potential is less certain without direct experimental data. However, the presence of both activating (methyl) and deactivating (chloro, nitro) groups on the aromatic ring complicates simple predictions. Therefore, it is essential to handle this compound and its precursors as potential mutagens and to perform experimental verification.

    Cytotoxicity

    Cytotoxicity is the quality of being toxic to cells. In vitro cytotoxicity assays, such as the MTT assay, are valuable tools for assessing a compound's potential to cause cell death. The IC50 value, the concentration of a compound that inhibits 50% of cell viability, is a standard measure of cytotoxicity.

    Expert Interpretation:

    Direct cytotoxicity data (IC50 values) for 4-Chloro-3-methyl-2-nitroaniline and its immediate precursors are not available in the cited literature. However, a study on the toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline in isolated rat hepatocytes provides valuable insights. In this study, a 2 mM concentration of these compounds led to a significant loss of cell viability after 3 hours. This suggests that chlorinated nitroanilines can induce significant cellular damage.

    The mechanism of cytotoxicity for such compounds is often linked to oxidative stress. The metabolic reduction of the nitro group can generate reactive oxygen species (ROS), which can damage cellular components, including lipids, proteins, and DNA, ultimately leading to cell death.[4]

    Experimental Protocols for Toxicological Assessment

    To enable researchers to generate their own data and validate the toxicological profile of these compounds, this section provides detailed, step-by-step methodologies for key experiments.

    Ames Test for Mutagenicity (Plate Incorporation Method)

    The Ames test is a bacterial reverse mutation assay that detects gene mutations. It utilizes strains of Salmonella typhimurium that are auxotrophic for histidine (his-), meaning they cannot synthesize this essential amino acid and will not grow on a histidine-deficient medium. The assay measures the ability of a test chemical to induce mutations that revert the bacteria to a histidine-prototrophic state (his+), allowing them to grow on a histidine-free medium.

    Causality Behind Experimental Choices:

    • Bacterial Strains: A panel of at least five strains (e.g., TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or TA102) is used to detect different types of mutations (frameshift vs. base-pair substitution).

    • Metabolic Activation (S9 Mix): Many chemicals are not directly mutagenic but become so after being metabolized. A liver homogenate fraction (S9) from Aroclor- or phenobarbital/β-naphthoflavone-induced rats is included to mimic mammalian metabolism.[8]

    • Dose Range: A wide range of concentrations is tested to identify a dose-response relationship.

    • Controls: Both positive and negative (solvent) controls are crucial for validating the assay's performance.

    Protocol:

    • Preparation:

      • Prepare overnight cultures of the Salmonella tester strains.

      • Prepare the test compound solutions in a suitable solvent (e.g., DMSO).

      • Prepare the S9 mix (if metabolic activation is being assessed).

      • Prepare minimal glucose agar plates.

    • Assay:

      • To a sterile tube, add 0.1 mL of the bacterial culture, 0.1 mL of the test compound solution (or control), and 0.5 mL of S9 mix or phosphate buffer.

      • Pre-incubate the mixture at 37°C for 20-30 minutes with gentle shaking.

      • Add 2.0 mL of molten top agar (containing a trace amount of histidine and biotin) to the tube, mix gently, and pour the contents onto a minimal glucose agar plate.

      • Allow the top agar to solidify.

    • Incubation and Scoring:

      • Invert the plates and incubate at 37°C for 48-72 hours.

      • Count the number of revertant colonies on each plate.

      • A positive result is typically defined as a dose-dependent increase in the number of revertant colonies that is at least twice the background (spontaneous reversion) rate.

    MTT Assay for Cytotoxicity

    The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to its insoluble formazan, which has a purple color.

    Causality Behind Experimental Choices:

    • Cell Line: The choice of cell line (e.g., HepG2 for liver toxicity, or a cell line relevant to the intended application) is critical for the relevance of the results.

    • MTT Reagent: MTT is a reliable indicator of mitochondrial activity, a key marker of cell viability.

    • Solubilization Agent: The formazan crystals must be dissolved to be quantified spectrophotometrically. DMSO or an acidified isopropanol solution is commonly used.

    • Wavelength: The absorbance of the formazan solution is measured at a wavelength where it has maximum absorbance (around 570 nm).

    Protocol:

    • Cell Seeding:

      • Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

    • Compound Treatment:

      • Prepare serial dilutions of the test compound in cell culture medium.

      • Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (medium with solvent).

      • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

    • MTT Addition and Incubation:

      • Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.

      • Incubate the plate for 2-4 hours at 37°C until intracellular formazan crystals are visible under a microscope.

    • Formazan Solubilization and Measurement:

      • Remove the MTT-containing medium.

      • Add 100-150 µL of a solubilization solution (e.g., DMSO) to each well.

      • Shake the plate gently to dissolve the formazan crystals.

      • Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis:

      • Calculate the percentage of cell viability relative to the vehicle control.

      • Plot a dose-response curve and determine the IC50 value.

    Visualization of Experimental Workflows and Metabolic Pathways

    To further clarify the experimental processes and potential mechanisms of toxicity, the following diagrams are provided.

    Ames_Test_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Bacteria Bacterial Culture Mix Mix & Pre-incubate Bacteria->Mix Compound Test Compound Compound->Mix S9 S9 Mix / Buffer S9->Mix Plate Add Top Agar & Plate Mix->Plate Incubate Incubate (37°C, 48-72h) Plate->Incubate Count Count Revertant Colonies Incubate->Count Result Determine Mutagenicity Count->Result

    Caption: Workflow for the Ames test for mutagenicity.

    MTT_Assay_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis Cells Seed Cells in 96-well Plate Treat Treat Cells with Compound Cells->Treat Compound Prepare Compound Dilutions Compound->Treat Incubate_Treat Incubate (e.g., 24-72h) Treat->Incubate_Treat Add_MTT Add MTT Reagent Incubate_Treat->Add_MTT Incubate_MTT Incubate (2-4h) Add_MTT->Incubate_MTT Solubilize Solubilize Formazan Incubate_MTT->Solubilize Measure Measure Absorbance (570nm) Solubilize->Measure Calculate Calculate IC50 Measure->Calculate

    Caption: Workflow for the MTT assay for cytotoxicity.

    Metabolic_Activation Parent Nitroaromatic Compound (Ar-NO2) Nitroso Nitroso Intermediate (Ar-NO) Parent->Nitroso Nitroreductase Hydroxylamine Hydroxylamine Intermediate (Ar-NHOH) Nitroso->Hydroxylamine Nitroreductase Nitrenium Reactive Nitrenium Ion (Ar-NH+) Hydroxylamine->Nitrenium Metabolic Activation (e.g., Acetylation, Sulfation) DNA_Adduct DNA Adducts Nitrenium->DNA_Adduct Covalent Binding

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    Comparative

    A Comparative Guide to the Stability of 4-Chloro-3-methyl-2-nitroaniline and Other Nitroaromatic Compounds

    This guide provides an in-depth comparison of the stability of 4-Chloro-3-methyl-2-nitroaniline against other well-characterized nitroaromatic compounds. Designed for researchers, scientists, and drug development profess...

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    Author: BenchChem Technical Support Team. Date: April 2026

    This guide provides an in-depth comparison of the stability of 4-Chloro-3-methyl-2-nitroaniline against other well-characterized nitroaromatic compounds. Designed for researchers, scientists, and drug development professionals, this document outlines the theoretical underpinnings of nitroaromatic stability, details rigorous experimental protocols for its assessment, and presents a comparative analysis to contextualize the behavior of this specific molecule.

    The stability of nitroaromatic compounds is a critical parameter, dictating everything from safe handling and storage procedures to their efficacy and degradation pathways in pharmaceutical applications.[1] The inherent energetic nature of the nitro (-NO2) group, combined with its profound electronic influence on the aromatic system, creates a class of molecules with a complex dual-hazard profile.[2] They are foundational in synthesizing diverse products like dyes, polymers, and explosives, but also feature prominently in pharmaceuticals, where their biological activity is often linked to the bioreduction of the nitro group.[3]

    While extensive stability data exists for common energetic materials like 2,4,6-Trinitrotoluene (TNT), specific experimental data for many substituted nitroanilines, including 4-Chloro-3-methyl-2-nitroaniline, is not always readily available in the public domain. Therefore, this guide emphasizes the methodology for stability benchmarking. We will use TNT and 1,3-Dinitrobenzene (1,3-DNB) as key comparators to build a framework for assessing the likely stability profile of our target compound.

    The Molecular Architecture of Stability

    The stability of a nitroaromatic compound is not an arbitrary property but is dictated by its molecular structure. Several key factors are at play:

    • Number and Position of Nitro Groups: Generally, increasing the number of electron-withdrawing nitro groups destabilizes the molecule, making it more susceptible to thermal decomposition and more sensitive to mechanical stimuli like impact or friction. The proximity of nitro groups to each other or to other bulky substituents can introduce ring strain, further lowering the energy barrier to decomposition.

    • Presence of Other Substituents: Electron-donating groups, such as amino (-NH2) or methyl (-CH3) groups, can have a complex effect. While they may increase the electron density of the ring, they can also provide reactive sites for initial decomposition steps, such as oxidation of a methyl group.[4]

    • Oxygen Balance: This parameter compares the amount of oxygen in a molecule to what is needed for the complete oxidation of its carbon and hydrogen atoms. A balance closer to zero often correlates with higher energetic output and potentially greater sensitivity.[5]

    cluster_factors Factors Influencing Nitroaromatic Stability N_Groups Number & Position of Nitro Groups Stability Overall Molecular Stability (Thermal & Mechanical) N_Groups->Stability More groups often decrease stability Substituents Other Ring Substituents (e.g., -CH3, -Cl, -NH2) Substituents->Stability Complex electronic & reactivity effects Strain Steric Strain Strain->Stability Increased strain decreases stability OB Oxygen Balance OB->Stability Balance near zero correlates with instability

    Caption: Key molecular factors that govern the stability of nitroaromatic compounds.

    Experimental Assessment of Stability

    To quantify stability, several standardized thermo-analytical and physical testing methods are employed. These protocols are designed to be self-validating systems, providing reliable and reproducible data crucial for safety and risk assessment.

    Thermal Stability: Differential Scanning Calorimetry (DSC)

    DSC is a cornerstone technique for thermal hazard screening. It measures the difference in heat flow between a sample and an inert reference as a function of temperature.[3] This allows for the precise determination of thermal events like melting and decomposition.

    • Causality: DSC is an excellent primary screening tool because it requires only a small amount of material (1-10 mg) and provides rapid, critical data.[6] The onset temperature (T_onset) of the first major exothermic event is a key indicator of the temperature at which thermal decomposition begins. The energy released (enthalpy of decomposition) quantifies the potential severity of the event.

    Thermal Stability: Accelerating Rate Calorimetry (ARC)

    For a more detailed understanding of runaway reaction potential, Accelerating Rate Calorimetry (ARC) is used. The ARC instrument measures the temperature and pressure of a sample under adiabatic conditions (zero heat loss).[7]

    • Causality: Once the ARC detects self-heating, it matches the surrounding temperature to the sample temperature, perfectly insulating it. This simulates a "worst-case" thermal runaway scenario in a larger-scale vessel, providing crucial data for process safety design, including the Self-Accelerating Decomposition Temperature (SADT).[8]

    Mechanical Stability: Impact Sensitivity (BAM Fallhammer)

    Nitroaromatic compounds can be sensitive to mechanical shock. The BAM Fallhammer test is a standardized method to quantify this sensitivity.[9] It involves dropping a known weight from a specific height onto a small sample of the material.[10]

    • Causality: This test directly measures a material's propensity to decompose or detonate when subjected to impact energy, a critical parameter for determining safe handling, transportation, and processing procedures.[9] The result is often reported as the impact energy (in Joules) that gives a 50% probability of initiation.

    cluster_workflow General Workflow for Stability Assessment Prep Sample Preparation (1-50 mg) Screen Thermal Screening: Differential Scanning Calorimetry (DSC) Prep->Screen Impact Impact Sensitivity: BAM Fallhammer Prep->Impact Runaway Runaway Analysis: Accelerating Rate Calorimetry (ARC) Screen->Runaway If significant exotherm observed Data Data Analysis (T_onset, ΔH_d, Impact Energy) Screen->Data Runaway->Data Impact->Data Report Safety & Risk Assessment Report Data->Report

    Sources

    Validation

    A Senior Application Scientist's Guide to Confirming the Regiochemistry of 4-Chloro-3-methyl-2-nitroaniline Synthesis

    Introduction: The Challenge of Regiocontrol in Electrophilic Aromatic Substitution The synthesis of polysubstituted anilines is a cornerstone of medicinal chemistry and materials science. However, controlling the precise...

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    Author: BenchChem Technical Support Team. Date: April 2026

    Introduction: The Challenge of Regiocontrol in Electrophilic Aromatic Substitution

    The synthesis of polysubstituted anilines is a cornerstone of medicinal chemistry and materials science. However, controlling the precise placement of functional groups on the aromatic ring—a concept known as regiochemistry—presents a significant synthetic challenge. This is particularly true for electrophilic aromatic substitution reactions like nitration, where the directing effects of multiple substituents can lead to a mixture of isomers. This guide provides a comprehensive analysis of the synthesis of 4-Chloro-3-methyl-2-nitroaniline, with a focus on the strategies and analytical techniques required to unequivocally confirm the desired regiochemistry. We will explore a primary synthetic route, compare it with potential alternatives, and provide detailed experimental and analytical protocols for researchers in the field.

    Proposed Synthetic Pathway: Nitration of 4-Chloro-3-methylaniline

    The most direct approach to synthesizing 4-Chloro-3-methyl-2-nitroaniline is the electrophilic nitration of the commercially available starting material, 4-chloro-3-methylaniline. However, the direct nitration of anilines is often problematic. The strongly activating and ortho, para-directing amino group makes the ring highly susceptible to oxidation by the nitrating mixture (typically a combination of nitric and sulfuric acids).[1] Furthermore, the acidic conditions can protonate the amino group to form an anilinium ion, which is a meta-directing and deactivating group, leading to the formation of undesired meta-isomers.[1][2]

    To circumvent these issues, a common and effective strategy is to protect the amino group by converting it into an amide, such as an acetanilide. The acetyl group is still an ortho, para-director but is less activating than the amino group, which allows for a more controlled nitration and prevents oxidation. The protecting group can then be removed by hydrolysis to yield the desired nitroaniline.

    The proposed synthetic workflow is as follows:

    Synthetic Workflow A 4-Chloro-3-methylaniline B N-(4-chloro-3-methylphenyl)acetamide A->B Acetic Anhydride C N-(4-chloro-3-methyl-2-nitrophenyl)acetamide + Isomers B->C HNO3 / H2SO4 D 4-Chloro-3-methyl-2-nitroaniline C->D Acid Hydrolysis NMR_Differentiation cluster_0 Spectroscopic Differentiation Logic Isomer Mixture Isomer Mixture 1H NMR Analysis 1H NMR Analysis Isomer Mixture->1H NMR Analysis Two Doublets Two Doublets (ortho coupling) 1H NMR Analysis->Two Doublets Aromatic Region Two Singlets Two Singlets 1H NMR Analysis->Two Singlets Aromatic Region Desired Product 4-Chloro-3-methyl-2-nitroaniline Two Doublets->Desired Product Other Isomers 4-Chloro-3-methyl-6-nitroaniline or other isomers Two Singlets->Other Isomers

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    Safety & Regulatory Compliance

    Safety

    Mechanistic Toxicology &amp; The "Why" Behind Disposal Chemistry

    As a Senior Application Scientist, I understand that managing hazardous intermediates is not just about regulatory compliance—it is about protecting your personnel, your facility, and the environment. As chemical synthes...

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    Author: BenchChem Technical Support Team. Date: April 2026

    As a Senior Application Scientist, I understand that managing hazardous intermediates is not just about regulatory compliance—it is about protecting your personnel, your facility, and the environment. As chemical synthesis scales in drug development, the management of halogenated nitroaromatics like 4-Chloro-3-methyl-2-nitroaniline (CAS: 344749-20-8) becomes a critical operational liability.

    This guide provides a self-validating, step-by-step protocol for the safe segregation, containment, and ultimate thermal destruction of this material, explaining the why behind every safety mandate.

    To understand the strict disposal requirements for 4-Chloro-3-methyl-2-nitroaniline, we must analyze the molecule's structural vulnerabilities and reactivity. Standard drain disposal or basic landfilling is strictly prohibited due to severe aquatic toxicity and persistence[1]. The disposal chemistry is dictated by two key structural features:

    • The Carbon-Chlorine (C-Cl) Bond: Halogenated aromatics are highly stable. If subjected to low-temperature incineration, they undergo incomplete combustion, leading to the formation of highly toxic polychlorinated dibenzodioxins (PCDDs) or furans. High-temperature thermal destruction (>1000°C) is required to fully cleave the aromatic ring[2].

    • The Nitro (-NO 2​ ) and Amine (-NH 2​ ) Groups: When combusted, these nitrogen-rich functional groups rapidly oxidize to form toxic nitrogen oxides (NOx)[1]. Simultaneously, the cleaved chlorine forms corrosive hydrogen chloride (HCl) gas[3].

    Operational Causality: Because of these factors, the only compliant disposal method is high-temperature incineration in a facility equipped with an afterburner (to destroy dioxin precursors) and an alkaline scrubber (to neutralize HCl and NOx emissions)[2],[3].

    Quantitative Waste Profiling

    Before initiating the disposal workflow, laboratory personnel must profile the waste to ensure safe handling and transport.

    ParameterSpecificationOperational Rationale
    Chemical Formula C 7​ H 7​ ClN 2​ O 2​ Halogenated nitroaromatic; dictates high-temp destruction.
    Molecular Weight 186.60 g/mol Heavy organic dust; requires N95/P100 respiratory protection.
    Primary Incompatibilities Strong oxidizers, bases, reducing agentsPrevents exothermic nitro-group reduction or rapid oxidation.
    Combustion Byproducts NOx, HCl, CORequires specialized alkaline scrubber systems during incineration.
    Target Incineration Temp > 1000°CEnsures complete cleavage of the C-Cl bond to prevent dioxin formation.

    Self-Validating Disposal Protocols

    The following step-by-step methodologies ensure that your disposal process is both safe and verifiable at every stage.

    Phase 1: Point-of-Generation Segregation

    Do not mix 4-Chloro-3-methyl-2-nitroaniline with general organic waste.

    • Isolate Halogenated Waste: Designate a specific waste stream exclusively for "Halogenated Organic Solids."

      • Causality: Mixing halogenated waste with non-halogenated solvents lowers the overall BTU (energy) value of the waste drum, making the required high-temperature incineration more difficult and expensive for the disposal facility.

    • Verify Compatibility (Self-Validation): Ensure no reducing agents (e.g., sodium borohydride) or strong oxidizers are in the same waste container. Before adding the chemical to a communal waste drum, perform a micro-scale compatibility test in a fume hood (mix 1 mg of waste with a drop of the drum's current contents) to ensure no exothermic reaction or gas evolution occurs.

    Phase 2: Containment and Packaging
    • Select the Right Vessel: Use a PTFE-lined High-Density Polyethylene (HDPE) drum.

      • Causality: Low-density plastics can be permeated by nitroaromatic vapors over time. PTFE ensures total chemical inertness and vapor containment.

    • Headspace Monitoring (Self-Validation): Before sealing the drum for transport, suspend a moistened universal pH indicator strip in the headspace for 60 seconds. A highly acidic reading (pH < 3) indicates active decomposition and HCl off-gassing. If this occurs, the waste must be stabilized with a weak solid base (e.g., sodium carbonate) before transport.

    • Seal and Label: Seal the drum with a tamper-evident ring. Label clearly with EPA RCRA waste codes applicable to toxic halogenated organics (e.g., referencing toxicity characteristics) as per [4].

    Phase 3: Final Destruction via Licensed Transport
    • Manifesting: Transfer custody to a licensed RCRA hazardous waste transporter[4].

    • Thermal Destruction: The facility will dissolve the solid in a flammable carrier solvent and atomize it into a rotary kiln incinerator[2].

    • Scrubbing: Exhaust gases pass through a calcium hydroxide (Ca(OH) 2​ ) scrubber, converting toxic HCl gas into benign calcium chloride (CaCl 2​ ) salt and water[3].

    Emergency Spill Response

    If a spill occurs during waste transfer, immediate and precise action is required:

    • Do not sweep dry.

      • Causality: Dry sweeping aerosolizes the toxic dust, leading to severe inhalation hazards[1].

    • Dampen and Absorb: Lightly mist the spill with water or a 5% sodium bicarbonate solution to suppress dust. Use damp inert absorbent pads to collect the material.

    • Decontaminate: Wash the surface with a solvent like isopropanol, followed by soap and water, collecting all liquids into the halogenated waste drum.

    Disposal Workflow Visualization

    G N1 Waste Generation (4-Chloro-3-methyl-2-nitroaniline) N2 Primary Segregation (Isolate from Oxidizers) N1->N2 Sort N3 Secondary Containment (PTFE-lined HDPE Drum) N2->N3 Package N4 RCRA Manifesting (Licensed Transport) N3->N4 Log N5 Thermal Destruction (Incineration >1000°C) N4->N5 Ship N6 Gas Scrubbing (Neutralize HCl & NOx) N5->N6 Exhaust N7 Safe Emission (Atmospheric Release) N6->N7 Clean Gas

    Disposal workflow for 4-Chloro-3-methyl-2-nitroaniline from generation to thermal destruction.

    References

    • Title: 4-Chloroaniline | CID 7812 (Proxy for halogenated aniline toxicity) Source: PubChem, National Institutes of Health URL: [Link]

    • Title: 3-methyl-2-nitroaniline | CAS#:601-87-6 (Proxy for nitroaniline baseline handling) Source: Chemsrc URL: [Link]

    • Title: 40 CFR Part 261 -- Identification and Listing of Hazardous Waste Source: eCFR, Environmental Protection Agency URL: [Link]

    Sources

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